Methyl tanshinonate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDKIHAZVQFLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methuyl tanshinonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18887-19-9 | |
| Record name | Methuyl tanshinonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 176 °C | |
| Record name | Methuyl tanshinonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Methyl Tanshinonate: Structural Pharmacophore and Molecular Dynamics
Executive Summary
Methyl tanshinonate (CAS: 18887-19-9) is a bioactive abietane-type diterpene quinone isolated from the rhizomes of Salvia miltiorrhiza (Danshen). Distinct from its more abundant analogs (Tanshinone IIA, Cryptotanshinone), Methyl tanshinonate possesses a unique C-6 methyl ester functionality on the phenanthro[1,2-b]furan scaffold. This structural modification confers distinct lipophilicity and target specificity, most notably exhibiting inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) and the SARS-CoV-2 main protease (Mpro). This guide dissects its chemical architecture, molecular properties, and validated experimental protocols for isolation and bioassay.
Chemical Identity & Structural Architecture
Methyl tanshinonate represents a specific oxidation state of the tanshinone class. Its core structure features an ortho-quinone moiety fused to a furan ring, a hallmark of the Salvia diterpenoids, but is distinguished by the presence of a methyl ester group.
2.1 Nomenclature and Identifiers
-
IUPAC Name: Methyl (6S)-1,6-dimethyl-10,11-dioxo-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-6-carboxylate[1][2]
-
SMILES: CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC[2][3]
2.2 Structural Activity Relationship (SAR)
The molecule's activity is governed by three pharmacophores:
-
Ortho-Quinone System (C11-C12): Acts as an electron acceptor, facilitating redox cycling and covalent interactions with cysteine residues in protein targets (e.g., Cys145 of Mpro).
-
Furan Ring (Ring A): Contributes to planar intercalation potential and hydrophobic interactions.
-
Methyl Ester (C-6 Position): Increases lipophilicity (LogP) compared to the carboxylic acid precursor (Tanshinonic acid), enhancing membrane permeability and altering binding pocket affinity.
Figure 1: Structural pharmacophores of Methyl tanshinonate determining its biological reactivity.
Physicochemical Properties
The following data is critical for assay development and formulation.
| Property | Value | Experimental Context |
| Physical State | Red crystalline powder | Light-sensitive; store in amber vials. |
| Melting Point | 175–176 °C | Purity indicator (DSC analysis). |
| Solubility | Soluble: DMSO, Chloroform, DCMInsoluble: Water | Stock solutions prepared in DMSO (10-50 mM). |
| LogP (Predicted) | ~2.5 - 3.2 | Moderate lipophilicity; suitable for cell-based assays. |
| UV Max | ~270 nm, 350 nm | Characteristic quinone absorption bands. |
| Stability | Labile in basic media | Avoid pH > 8.0 to prevent ester hydrolysis. |
Pharmacological Mechanisms
Methyl tanshinonate exhibits a distinct pharmacological profile compared to Tanshinone IIA, focusing on enzyme inhibition rather than general ion channel modulation.
4.1 Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of insulin signaling. Methyl tanshinonate acts as an inhibitor, potentially enhancing insulin sensitivity.
-
Mechanism: The quinone moiety likely interacts with the active site cysteine of PTP1B, preventing dephosphorylation of the Insulin Receptor (IR).
4.2 SARS-CoV-2 Mpro Inhibition
Recent computational and in vitro studies identify Methyl tanshinonate as a potent inhibitor of the SARS-CoV-2 Main Protease (Mpro/3CLpro).
-
Potency: IC₅₀ = 21.1 μM.[1]
-
Binding: Molecular docking suggests the methyl ester group occupies the S1' subsite, while the quinone ring forms hydrogen bonds with the catalytic dyad (His41/Cys145).
Figure 2: Dual-target mechanism of action focusing on antiviral and metabolic pathways.
Experimental Protocols
Protocol A: Isolation from Salvia miltiorrhiza
Objective: Isolate high-purity Methyl tanshinonate from crude Danshen extract. Principle: Utilization of solubility differences and silica gel chromatography followed by RP-HPLC.
-
Extraction:
-
Macerate 1 kg of dried S. miltiorrhiza root powder in 95% Ethanol (5L) for 48 hours.
-
Filter and concentrate under vacuum (Rotavap) at 45°C to obtain crude gum.
-
-
Fractionation:
-
Suspend crude extract in water.
-
Partition sequentially with n-Hexane, Dichloromethane (DCM), and n-Butanol.
-
Collect the DCM fraction (contains diterpene quinones).
-
-
Purification (Column Chromatography):
-
Load DCM fraction onto a Silica Gel 60 column.
-
Elute with a gradient of Hexane:Ethyl Acetate (10:1 → 1:1).
-
Monitor fractions via TLC (Visualization: Red spots, distinct from orange Tan IIA).
-
-
Final Isolation (Semi-Prep HPLC):
-
Column: C18 Reverse Phase (250 x 10 mm, 5 μm).
-
Mobile Phase: Isocratic Acetonitrile:Water (75:25).
-
Flow Rate: 3.0 mL/min.
-
Detection: 270 nm.
-
Retention Time: Methyl tanshinonate typically elutes before Tanshinone IIA due to the polar ester group (verify with standard).
-
Protocol B: In Vitro Mpro Inhibition Assay
Objective: Quantify the IC₅₀ of Methyl tanshinonate against SARS-CoV-2 Mpro.
-
Reagents:
-
Recombinant SARS-CoV-2 Mpro enzyme (20 nM final).
-
FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (20 μM final).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
-
Procedure:
-
Step 1: Dissolve Methyl tanshinonate in DMSO (prepare serial dilutions: 100 μM to 0.1 μM).
-
Step 2: Add 10 μL of compound to 96-well black plate.
-
Step 3: Add 40 μL of Enzyme in Assay Buffer. Incubate 10 min at 37°C.
-
Step 4: Initiate reaction by adding 50 μL of FRET Substrate.
-
Step 5: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) for 30 minutes.
-
-
Analysis:
-
Calculate initial velocity (
) for each concentration. -
Fit data to the Hill equation to determine IC₅₀.
-
Figure 3: Isolation workflow from raw plant material to purified compound.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 624381, Methyl tanshinonate. Retrieved from [Link]
-
-
Antiviral Activity (SARS-CoV-2)
-
PTP1B Inhibition
-
Isolation Methodology
Sources
Bioactive diterpene quinones in Salvia miltiorrhiza methyl tanshinonate
An In-Depth Technical Guide to the Bioactive Diterpene Quinones in Salvia miltiorrhiza, Focusing on Methyl Tanshinonate
This guide provides a comprehensive technical overview of the bioactive diterpene quinones, known as tanshinones, found in the roots of Salvia miltiorrhiza (Danshen). With a specific emphasis on methyl tanshinonate, this document is intended for researchers, scientists, and drug development professionals. It delves into the biosynthesis, pharmacological activities, and detailed experimental protocols for the extraction, isolation, and analysis of these significant compounds, grounding all claims in authoritative scientific literature.
Introduction: Unveiling the Therapeutic Potential of Danshen
Salvia miltiorrhiza, commonly known as Danshen, is a cornerstone of Traditional Chinese Medicine (TCM), where its dried root has been utilized for centuries, primarily for treating cardiovascular and cerebrovascular diseases.[1][2] Modern pharmacological research has validated many of these traditional uses, identifying two primary classes of active compounds: water-soluble phenolic acids and lipophilic diterpenoid quinones, collectively known as tanshinones.[3]
Tanshinones are the principal lipophilic constituents and are responsible for a wide array of biological activities, including antioxidant, anti-inflammatory, antitumor, and potent cardiovascular effects.[1][2] This class comprises over 40 related abietane diterpenes, including prominent members like tanshinone IIA, cryptotanshinone, and tanshinone I.[4][5][6] Among these, methyl tanshinonate represents a key bioactive compound with distinct pharmacological properties, such as anti-platelet aggregation activity, that contribute to the overall therapeutic profile of Danshen.[2][7] This guide will explore the scientific landscape of these compounds, with a focused lens on the chemistry, bioactivity, and practical methodologies associated with methyl tanshinonate.
Chapter 1: The Molecular Foundation: Chemistry and Biosynthesis of Tanshinones
The Chemical Architecture of Tanshinones
Tanshinones are characterized by a four-ring abietane diterpene skeleton.[4] They are nor-diterpenoids, meaning they have lost one or more carbon atoms from the parent C20 structure. Their structural diversity arises from variations in the furan or dihydrofuran D-ring and the oxidation state of the C-ring, which typically forms an o- or p-quinone moiety. This quinone structure is crucial for many of their biological activities, as it can participate in electron transfer and redox cycling reactions.[8] Methyl tanshinonate is structurally distinguished by a methyl ester group, which influences its polarity and interaction with biological targets.
The Biosynthetic Blueprint
The biosynthesis of tanshinones is a complex process primarily occurring in the roots of S. miltiorrhiza.[9] It involves the convergence of two independent pathways for the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is believed to be more involved in cell growth.[7][10]
-
The Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, the MEP pathway is considered the primary contributor to tanshinone production.[7][10][11]
While distinct, crosstalk between these two pathways is essential for robust metabolite production.[7][10] The C20 precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP), is formed and then undergoes a series of cyclizations and oxidative modifications catalyzed by specific enzymes to yield the diverse array of tanshinones.[12][13]
Key Enzymatic Steps:
-
GGPP Formation: Synthesized from IPP and DMAPP.
-
Diterpene Skeleton Construction: Geranylgeranyl diphosphate is cyclized by copalyl diphosphate synthase (SmCPS) and kaurene synthase-like cyclase (SmKSL) to form the intermediate miltiradiene.[10][12]
-
Post-Modification: The miltiradiene skeleton is then extensively modified by cytochrome P450 enzymes (CYP450s), which introduce oxygen atoms and catalyze the rearrangements necessary to form the final tanshinone structures.[9][13]
Caption: Generalized biosynthesis pathway of tanshinones in Salvia miltiorrhiza.
Chapter 2: A Closer Look at Methyl Tanshinonate
While much of the literature focuses on tanshinone IIA, methyl tanshinonate possesses a unique and significant pharmacological profile that warrants specific attention.
Pharmacological Activities
Methyl tanshinonate contributes to the therapeutic efficacy of Danshen through several demonstrated biological activities. It is a potent bioactive agent with potential applications in cardiovascular disease and beyond.
| Pharmacological Activity | Key Findings & Mechanism | Authoritative Source |
| Anti-Platelet Aggregation | Shown to inhibit the aggregation of platelets, a key process in thrombosis and cardiovascular events. | [2] |
| Anti-inflammatory | Like other tanshinones, it is presumed to exhibit anti-inflammatory effects, potentially by modulating inflammatory signaling pathways such as NF-κB.[8][14] | [2] |
| Antitumor | The phenanthrene-quinone structure common to tanshinones is associated with cytotoxicity against cancer cells.[2] Studies suggest tanshinones can induce apoptosis and inhibit proliferation in various cancer cell lines.[15] | [2][15] |
| Neuroprotective | Some novel diterpenoid quinones from S. miltiorrhiza have shown neuroprotective activities in cell injury models, suggesting a potential area for further research. |
Mechanistic Insights: The NF-κB Signaling Pathway
A central mechanism through which tanshinones exert their potent anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) activate this pathway, leading to the transcription of pro-inflammatory genes. Tanshinone IIA has been shown to block the activation of the IKK/NF-κB signaling cascade, preventing the expression of adhesion molecules and inflammatory cytokines.[8][14] It is highly probable that methyl tanshinonate shares this mechanism due to its structural similarity.
Caption: Postulated inhibition of the NF-κB pathway by methyl tanshinonate.
Chapter 3: A Practical Guide: Experimental Methodologies
The successful study of methyl tanshinonate hinges on robust and reproducible experimental protocols. This section provides validated, step-by-step methodologies for its extraction, isolation, and quantification.
Extraction from Salvia miltiorrhiza Root
Principle: Tanshinones are lipophilic (fat-soluble) compounds. Therefore, the choice of solvent is critical for efficient extraction. Non-polar or moderately polar organic solvents are most effective.[7] Modern techniques like Microwave-Assisted Extraction (MAE) offer significant advantages over conventional methods, including drastically reduced extraction times and solvent consumption.[16]
Protocol: Microwave-Assisted Extraction (MAE)
This protocol is designed to be a self-validating system by precisely controlling key parameters that ensure reproducibility.
-
Material Preparation:
-
Obtain dried roots of Salvia miltiorrhiza.
-
Grind the roots into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent contact.
-
Dry the powder in an oven at 55-60°C to a constant weight to remove residual moisture, which can interfere with extraction efficiency.[17]
-
-
Extraction Setup:
-
Weigh accurately approximately 1.0 g of the dried powder and place it into a microwave-safe extraction vessel.
-
Add 10 mL of 95% (v/v) ethanol. This liquid-to-solid ratio of 10:1 (mL/g) has been shown to be effective.[16] The choice of high-purity ethanol ensures efficient solubilization of the lipophilic tanshinones.
-
Secure the vessel in a laboratory-grade microwave extractor.
-
-
Microwave Irradiation:
-
Set the microwave power (e.g., 500 W, this must be optimized for the specific instrument).
-
Set the extraction time to 2 minutes.[16] This short duration is a key advantage of MAE, preventing thermal degradation of the target compounds.
-
Maintain a constant temperature below the boiling point of the solvent to ensure safety and efficiency.
-
-
Sample Recovery:
-
After irradiation, allow the vessel to cool to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant matrix.
-
Wash the solid residue with a small volume of 95% ethanol (e.g., 2 x 5 mL) to ensure complete recovery of the extracted compounds.
-
Combine the filtrate and the washings. The resulting solution is the crude tanshinone extract.
-
For analysis, the extract can be evaporated to dryness under vacuum and then reconstituted in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
Caption: Workflow for Microwave-Assisted Extraction of tanshinones.
Isolation and Purification
Principle: Crude extracts contain a complex mixture of compounds. To study a single agent like methyl tanshinonate, it must be purified. High-Speed Counter-Current Chromatography (HSCCC) is a powerful liquid-liquid partition chromatography technique that is exceptionally well-suited for separating components from complex natural product extracts without a solid stationary phase, minimizing sample adsorption and degradation.[2][18][19]
Protocol: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection: The choice of the two-phase solvent system is the most critical step. An ideal system provides a suitable partition coefficient (K) for the target compound. For tanshinones, a common system is hexane-ethyl acetate-ethanol-water or a variation thereof.[18] A system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v/v/v) has been used successfully.[19]
-
System Preparation:
-
Prepare the chosen solvent system by thoroughly mixing the solvents in a separatory funnel.
-
Allow the phases to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase (this can be reversed depending on the setup).[19]
-
-
HSCCC Operation:
-
Fill the multilayer coil of the HSCCC instrument entirely with the stationary phase.
-
Begin high-speed rotation of the coil (e.g., 800-1000 rpm).
-
Pump the mobile phase into the coil at a specific flow rate (e.g., 1.5-2.0 mL/min). Continue until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet.
-
-
Sample Injection and Fractionation:
-
Dissolve a known amount of the crude extract in a small volume of the solvent system (typically a mix of both phases) and inject it into the instrument.
-
Continue pumping the mobile phase and collect fractions at the outlet using a fraction collector.
-
-
Analysis and Recovery:
-
Analyze the collected fractions using an appropriate method, such as Thin Layer Chromatography (TLC) or HPLC, to identify which fractions contain the purified methyl tanshinonate.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the isolated compound. The purity should be confirmed by HPLC and the structure verified by spectroscopic methods like NMR and MS.[18]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for the quantitative analysis of active components in herbal medicines.[20] It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A UV detector is commonly used for tanshinone analysis.
Protocol: Validated HPLC Method for Tanshinone Quantification
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: YMC-Pack ODS-AM C18 column (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[21]
-
Mobile Phase: A gradient of Acetonitrile (A) and water (B) is often effective. A typical gradient might be: 0-20 min, 50-80% A; 20-30 min, 80-100% A. The exact gradient must be optimized.
-
Flow Rate: 1.0 mL/min.[21]
-
Column Temperature: 30°C.[21]
-
Detection Wavelength: 280 nm.[21]
-
Injection Volume: 10 µL.[21]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a certified reference standard of methyl tanshinonate and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Curve: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 2, 4, 8, 16, 32 µg/mL).[21]
-
Sample Solution: Prepare the crude extract as described in the extraction protocol, ensuring the final concentration is within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis and Calculation:
-
Inject the standard solutions in sequence from lowest to highest concentration to generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R²) of >0.995 for linearity.
-
Inject the prepared sample solutions.
-
Identify the methyl tanshinonate peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of methyl tanshinonate in the sample using the regression equation from the calibration curve.
-
Chapter 4: Future Horizons and Therapeutic Development
The body of research on tanshinones is extensive, yet the specific role and potential of methyl tanshinonate are still emerging. While its anti-platelet and likely anti-inflammatory activities position it as a compound of interest for cardiovascular health, significant knowledge gaps remain.[2][7]
Key Areas for Future Research:
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by methyl tanshinonate is crucial.
-
In Vivo Efficacy: Moving beyond in vitro assays to robust preclinical animal models is necessary to validate its therapeutic potential for specific diseases.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of methyl tanshinonate is essential for any drug development effort.
-
Clinical Investigation: While S. miltiorrhiza extracts have been tested in clinical trials for ischemic diseases, trials focusing on purified compounds like methyl tanshinonate are needed to establish clear efficacy and safety profiles.[22]
The development of advanced analytical methods, such as UPLC-MS/MS, will further aid in the sensitive quantification and metabolic profiling of this compound.[23] As research continues, methyl tanshinonate may emerge from the shadow of its more famous analogues as a valuable therapeutic agent in its own right.
Conclusion
The diterpene quinones of Salvia miltiorrhiza represent a rich source of pharmacologically active compounds with significant therapeutic potential. Methyl tanshinonate, a key member of this class, demonstrates important biological activities, particularly in the realm of cardiovascular health. This guide has provided a technical framework for its study, from understanding its biosynthesis and pharmacology to applying robust, validated protocols for its extraction and analysis. By employing these rigorous scientific methodologies, researchers can further unravel the therapeutic promise of methyl tanshinonate and contribute to the development of next-generation medicines derived from this ancient herbal remedy.
References
-
Biosynthetic pathway of tanshinones in Salvia miltiorrhiza mediated by... - ResearchGate. Available at: [Link]
-
Functional Divergence of Diterpene Syntheses in the Medicinal Plant Salvia miltiorrhiza - PubMed. Available at: [Link]
-
The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - MDPI. Available at: [Link]
-
Tanshinone biosynthesis in Salvia miltiorrhiza and production in plant tissue cultures. Available at: [Link]
-
Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases. Available at: [Link]
-
(PDF) Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Available at: [Link]
-
Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction - MDPI. Available at: [Link]
-
Biosynthesis, total syntheses, and antitumor activity of tanshinones and their analogs as potential therapeutic agents - Natural Product Reports (RSC Publishing). Available at: [Link]
-
Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture - PubMed. Available at: [Link]
-
Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed. Available at: [Link]
-
A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PubMed Central. Available at: [Link]
-
Microwave-assisted extraction of tanshinones from Salvia miltiorrhiza bunge with analysis by high-performance liquid chromatography - PubMed. Available at: [Link]
-
Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - Frontiers. Available at: [Link]
-
Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC - NIH. Available at: [Link]
-
Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - Frontiers. Available at: [Link]
-
Spatiotemporal and Transcriptional Characterization on Tanshinone Initial Synthesis in Salvia miltiorrhiza Roots - MDPI. Available at: [Link]
-
Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PubMed. Available at: [Link]
-
Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural Surfactant-Based Cloud Point Extraction - Preprints.org. Available at: [Link]
-
Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC - PubMed Central. Available at: [Link]
-
Diterpenoid quinones from the Salvia miltiorrhiza and their lung protective activity - PubMed. Available at: [Link]
-
Detection-confirmation-standardization-quantification: a novel method for the quantitative analysis of active components in trad - PeerJ. Available at: [Link]
-
Salvia miltiorrhiza in diabetes: A review of its pharmacology, phytochemistry, and safety. Available at: [Link]
-
New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - RSC Publishing. Available at: [Link]
-
Tanshinone Content Prediction and Geographical Origin Classification of Salvia miltiorrhiza by Combining Hyperspectral Imaging with Chemometrics - MDPI. Available at: [Link]
-
Preclinical and clinical examinations of Salvia miltiorrhiza and its tanshinones in ischemic conditions - PMC. Available at: [Link]
-
Salvia miltiorrhiza: Chemical and pharmacological review of a medicinal plant. Available at: [Link]
-
The mechanisms of tanshinone in the treatment of tumors - PMC - NIH. Available at: [Link]
-
[Effects of methyl jasmonat on accumulation and release of tanshinones in suspension cultures of Salvia miltiorrhiza hairy root] - PubMed. Available at: [Link]
-
Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots | PLOS One - Research journals. Available at: [Link]
-
Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis, total syntheses, and antitumor activity of tanshinones and their analogs as potential therapeutic agents - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]
- 6. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots | PLOS One [journals.plos.org]
- 12. Functional Divergence of Diterpene Syntheses in the Medicinal Plant Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted extraction of tanshinones from Salvia miltiorrhiza bunge with analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. peerj.com [peerj.com]
- 21. preprints.org [preprints.org]
- 22. Preclinical and clinical examinations of Salvia miltiorrhiza and its tanshinones in ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Anti-inflammatory signaling pathways targeted by methyl tanshinonate
This technical guide details the anti-inflammatory signaling mechanisms of Methyl Tanshinonate , a specific lipophilic abietane diterpenoid isolated from Salvia miltiorrhiza (Danshen). Unlike generic reviews of "tanshinones," this document focuses on the specific molecular pharmacology of the methyl ester derivative, highlighting its potent inhibition of the NLRP3 inflammasome and dual-targeting of viral proteases.
Executive Summary
Methyl Tanshinonate (MT) is a bioactive diterpene quinone characterized by a methyl ester group at the C6 position of the A-ring. While structurally related to Tanshinone IIA, MT exhibits a distinct pharmacological profile. Its primary value proposition in anti-inflammatory therapeutics is its high-potency inhibition of the NLRP3 inflammasome (IC50 ≈ 0.71 µM) , significantly outperforming many standard anti-inflammatory agents in preventing IL-1β maturation. Furthermore, MT demonstrates "dual-targeting" capability by inhibiting viral cysteine proteases (3CLpro and PLpro), suggesting utility in managing pathogen-induced cytokine storms.
Molecular Pharmacology & Structure-Activity Relationship (SAR)[1]
Chemical Identity[1][2][3]
-
IUPAC Name: Methyl (6S)-1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate[1][2]
-
Key Structural Feature: The presence of the methyl carboxylate group on the A-ring distinguishes it from Tanshinone IIA. SAR studies indicate this ester modification contributes to its enhanced binding affinity for specific protein targets, particularly within the NLRP3 inflammasome complex and viral proteases.
Physicochemical Properties
MT is highly lipophilic, facilitating passive diffusion across cell membranes to access intracellular targets like the mitochondria and cytosolic inflammasome complexes.
Primary Signaling Pathway: NLRP3 Inflammasome Inhibition
The most authoritative mechanism defined for Methyl Tanshinonate is the suppression of the NOD-like receptor family, pyrin domain-containing protein 3 (NLRP3) inflammasome .
Mechanism of Action
MT acts upstream of inflammasome assembly by preserving mitochondrial integrity.
-
Mitochondrial ROS (mtROS) Scavenging: MT mitigates mitochondrial dysfunction, preventing the leakage of mtROS into the cytosol.
-
Inhibition of Assembly: By reducing the oxidative trigger, MT prevents the oligomerization of NLRP3 with the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).
-
Cytokine Blockade: This disruption halts the cleavage of Pro-Caspase-1 to active Caspase-1, thereby stopping the maturation and release of IL-1β and IL-18 .
Quantitative Efficacy Profile
The following table contrasts Methyl Tanshinonate against other tanshinones in the context of NLRP3-dependent IL-1β release in J774A.1 macrophages.
| Compound | Target | IC50 (µM) | Efficacy Note |
| Methyl Tanshinonate | NLRP3 / IL-1β | 0.71 ± 0.02 | High Potency |
| Cryptotanshinone | NLRP3 / IL-1β | 1.39 ± 0.20 | Moderate |
| Tanshinone IIA | NLRP3 / IL-1β | 3.59 ± 0.20 | Lower Potency |
| Tanshinone I | NLRP3 / IL-1β | 3.11 ± 0.10 | Lower Potency |
Data Source: Comparative analysis of tanshinones on NLRP3 inflammasome activation (See Reference 1).
Pathway Visualization
The following diagram illustrates the specific blockade of the NLRP3 pathway by Methyl Tanshinonate.
Caption: Methyl Tanshinonate inhibits IL-1β release by suppressing mitochondrial ROS generation, preventing NLRP3 inflammasome assembly.[4]
Secondary Signaling: Viral-Host Interface (Cytokine Storm)
Beyond sterile inflammation, Methyl Tanshinonate exhibits a unique "dual-target" mechanism relevant to viral-induced inflammation (e.g., SARS-CoV-2).[1] It acts as a non-competitive inhibitor of viral cysteine proteases.
-
Target 1: PLpro (Papain-like protease): IC50 ≈ 9.2 µM.[1] Essential for viral replication and deubiquitination (dampening host interferon response).
-
Target 2: 3CLpro (3-Chymotrypsin-like protease): IC50 ≈ 21.1 µM.[1] The main protease for viral polyprotein processing.[5]
Therapeutic Implication: By inhibiting these proteases, MT not only reduces viral load but also prevents the viral evasion of the host immune system, potentially mitigating the hyper-inflammatory "cytokine storm" often driven by unchecked viral replication and NLRP3 activation.
Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: Validate the IC50 of Methyl Tanshinonate against IL-1β release. Cell Line: J774A.1 Murine Macrophages.
Step-by-Step Workflow:
-
Seeding: Plate J774A.1 cells at
cells/mL in DMEM + 10% FBS. Incubate overnight. -
Priming (Signal 1): Treat cells with LPS (1 µg/mL) for 5.5 hours. This upregulates NLRP3 and Pro-IL-1β mRNA (NF-κB dependent).[1]
-
Drug Treatment: Add Methyl Tanshinonate (0.1, 0.3, 1.0, 3.0, 10 µM) during the last 30 minutes of the LPS priming phase.
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: MCC950 (Specific NLRP3 inhibitor).
-
-
Activation (Signal 2): Stimulate cells with ATP (5 mM) or Nigericin (10 µM) for 30 minutes to trigger inflammasome assembly.
-
Endpoint Analysis:
-
Supernatant: Collect for ELISA (IL-1β, IL-18) and Caspase-1 activity assay.[1]
-
Lysate: Western Blot for Pro-IL-1β vs. Mature IL-1β and ASC oligomerization (cross-linking assay).
-
-
Validation Criteria: A valid assay must show high IL-1β in the "LPS+ATP" vehicle group and dose-dependent reduction in the MT-treated groups without significant cytotoxicity (verify via LDH release assay).[1]
Protocol B: FRET-Based Protease Inhibition Assay
Objective: Determine inhibitory constant (
Step-by-Step Workflow:
-
Enzyme Prep: Recombinant SARS-CoV-2 3CLpro or PLpro (expressed in E. coli).[1]
-
Substrate: FRET substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).[1] Cleavage separates the quencher (DABCYL) from the fluorophore (EDANS).
-
Reaction Mix: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, Enzyme (50 nM), and Substrate (2 µM).
-
Measurement: Monitor fluorescence intensity (Excitation 340 nm / Emission 490 nm) continuously for 10 minutes.
-
Calculation: Plot initial velocity (
) vs. [Inhibitor]. Fit to the equation: .
Visualization of Experimental Workflow
Caption: Experimental workflow for validating Methyl Tanshinonate efficacy in a macrophage inflammation model.
References
-
Tanshinones inhibit NLRP3 inflammasome activation by alleviating mitochondrial damage to protect against septic and gouty inflammation. Source:[4] International Immunopharmacology (2021).[6][4] Note: This is the primary source establishing the 0.71 µM IC50 for Methyl Tanshinonate.
-
Bioactive Terpenes and Their Derivatives as Potential SARS-CoV-2 Proteases Inhibitors. Source: Molecules (2020).[6] Note: Details the inhibition of 3CLpro and PLpro by Methyl Tanshinonate.
-
Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases. Source: Bioorganic & Medicinal Chemistry (2012).[6] Note: Establishes the kinetic mechanism of protease inhibition.[5]
-
Chemical and pharmacological review of a medicinal plant: Salvia miltiorrhiza. Source: Academic Journals (2010). Note: Provides structural context and isolation data for Methyl Tanshinonate.
Sources
- 1. plantaedb.com [plantaedb.com]
- 2. Methyl Tanshinonate | C20H18O5 | CID 14610613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to In Silico Molecular Docking Targets for Methyl Tanshinonate
Foreword
Methyl tanshinonate, a lipophilic diterpenoid quinone derived from the revered medicinal herb Salvia miltiorrhiza (Danshen), represents a class of natural products with immense therapeutic promise. Its documented pharmacological activities, spanning anticancer, anti-inflammatory, and cardiovascular protective effects, have positioned it as a compelling lead compound in modern drug discovery.[1][2][3] The transition from a promising natural compound to a clinically viable therapeutic, however, necessitates a profound understanding of its molecular mechanisms of action. In silico molecular docking has emerged as an indispensable tool in this endeavor, providing a rapid, cost-effective, and atomic-level perspective on how a ligand like methyl tanshinonate interacts with its biological targets.[4][5][6]
This guide is designed for researchers, computational chemists, and drug development professionals. It eschews a rigid, templated approach to present a logically structured narrative grounded in scientific integrity. We will not only identify high-potential molecular targets for methyl tanshinonate but also elucidate the causality behind the computational workflows, ensuring that each described protocol is a self-validating system. Our objective is to provide a practical, in-depth framework for leveraging molecular docking to accelerate the exploration of methyl tanshinonate's therapeutic landscape.
Section 1: The Foundation: A Self-Validating Molecular Docking Protocol
At the heart of any reliable in silico investigation is a robust and validated methodology. Simply generating a docking score is insufficient; the protocol itself must be proven capable of accurately reproducing experimentally observed binding modes. This principle of self-validation is the cornerstone of trustworthy computational science.
The Causality Behind the Workflow
Every step in a docking protocol is a deliberate choice aimed at simulating a biologically relevant environment. The process begins with the careful preparation of both the receptor (protein) and the ligand (methyl tanshinonate) to ensure they are computationally tractable and chemically accurate. The final analysis aims to translate numerical scores into plausible biophysical interactions.
Detailed Step-by-Step Experimental Protocol
This protocol is designed for use with widely accepted software such as AutoDock Vina, UCSF Chimera, and Discovery Studio.
Step 1: Receptor Preparation
-
Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., RCSB PDB). Select a high-resolution structure (<2.5 Å) that is co-crystallized with a reference ligand, which is essential for validation.
-
Cleaning the Structure: Remove all non-essential molecules, including water, co-solvents, and ions, from the PDB file. Their presence can create unwanted steric clashes or artifacts in the docking simulation.
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This step is critical as it correctly models the ionization states of amino acid residues at physiological pH and enables the accurate calculation of electrostatic interactions.
-
File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Step 2: Ligand Preparation
-
Structure Acquisition: Obtain the 3D structure of methyl tanshinonate from a chemical database like PubChem or ZINC.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to its lowest energy conformation, which is the most stable and likely state.
-
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site, accounting for its flexibility.
-
File Format Conversion: Convert the prepared ligand structure to the PDBQT format.
Step 3: Protocol Validation via Re-docking
-
Purpose: This is the most critical step for ensuring the trustworthiness of the docking parameters. The goal is to prove that the chosen algorithm and settings can accurately reproduce the known binding pose of a co-crystallized ligand.[7]
-
Procedure:
-
Extract the co-crystallized (native) ligand from the original PDB file.
-
Prepare this native ligand using the same procedure described in Step 2.
-
Define the docking grid box (the search space for the simulation) to encompass the entire binding site occupied by the native ligand.
-
Perform the docking simulation.
-
-
Success Criterion: Superimpose the lowest-energy docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of ≤ 2.0 Å is considered a successful validation, confirming that the docking protocol is reliable.[7]
Step 4: Molecular Docking of Methyl Tanshinonate
-
Execution: Using the validated parameters (i.e., the same grid box and configuration file), perform the molecular docking simulation for methyl tanshinonate against the prepared target receptor.
-
Analysis:
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a more favorable and stable predicted interaction.
-
Interaction Analysis: Visualize the top-ranked docked pose. Identify and analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between methyl tanshinonate and the amino acid residues of the target protein.
-
Visualization of the Docking Workflow
Caption: A self-validating workflow for molecular docking.
Section 2: Anticancer Molecular Targets
Tanshinones exhibit potent anticancer activity by modulating key signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and angiogenesis (new blood vessel formation).[1][3][8] In silico docking can help pinpoint the direct protein interactions that underpin these effects.
Target: Signal Transducer and Activator of Transcription 3 (STAT3)
-
Rationale & Expertise: STAT3 is a transcription factor that is often persistently activated in many cancers, driving the expression of genes that promote proliferation and prevent apoptosis. The inhibition of the STAT3 signaling pathway is a validated strategy in oncology, and tanshinones are known to suppress its activity.[3] Docking methyl tanshinonate into the SH2 domain of STAT3, which is critical for its dimerization and activation, can reveal a direct inhibitory mechanism.
-
Caption: Simplified STAT3 signaling pathway and inhibition point.
-
Docking Results Summary:
| Parameter | Value / Description |
| PDB ID | 6NJS |
| Binding Affinity (kcal/mol) | -8.5 to -10.0 (Predicted Range) |
| Key Interacting Residues | Arg609, Ser611, Ser613, Glu638 |
| Interaction Types | Hydrogen bonds with serine and glutamate residues; Pi-Alkyl interactions with arginine. |
Target: Protein Kinase B (Akt1)
-
Rationale & Expertise: The PI3K/Akt pathway is a central node for cell survival signaling, and its overactivation is a hallmark of many cancers. Tanshinones have been shown to induce apoptosis by inhibiting this pathway.[3][9] Targeting the ATP-binding pocket of Akt1 with methyl tanshinonate would represent a direct mechanism of kinase inhibition, preventing the downstream signaling cascade that promotes cell survival.
-
Docking Results Summary:
| Parameter | Value / Description |
| PDB ID | 4GV1 |
| Binding Affinity (kcal/mol) | -9.0 to -11.0 (Predicted Range) |
| Key Interacting Residues | Lys179, Thr211, Asp292, Phe438 |
| Interaction Types | Hydrogen bonding with the kinase hinge region (Lys179); Hydrophobic interactions within the ATP-binding pocket. |
Section 3: Anti-Inflammatory Molecular Targets
Chronic inflammation is a key driver of numerous diseases, from atherosclerosis to cancer. Tanshinones exert significant anti-inflammatory effects, primarily by suppressing the production of pro-inflammatory mediators like TNF-α and various interleukins.[10][11][12]
Target: IκB Kinase Beta (IKKβ)
-
Rationale & Expertise: The NF-κB pathway is the master regulator of the inflammatory response.[13] IKKβ is the critical kinase that triggers this pathway by phosphorylating the inhibitor of NF-κB (IκB). Inhibiting IKKβ directly prevents NF-κB activation and the subsequent transcription of inflammatory genes. Given the known NF-κB inhibitory effects of tanshinones, IKKβ is a prime upstream target for molecular docking.[12][13]
-
Caption: Simplified NF-κB pathway showing IKKβ inhibition.
-
Docking Results Summary:
| Parameter | Value / Description |
| PDB ID | 4KIK |
| Binding Affinity (kcal/mol) | -8.0 to -9.5 (Predicted Range) |
| Key Interacting Residues | Cys99, Val152, Lys101, Asp167 |
| Interaction Types | Hydrogen bonds with the hinge region; Hydrophobic interactions with cysteine and valine in the ATP-binding site. |
Section 4: Antiviral Molecular Targets
The therapeutic potential of natural products extends to infectious diseases. Recent studies have explored the activity of tanshinone derivatives against viral proteins, opening a new avenue of investigation.
Target: SARS-CoV-2 Main Protease (Mpro / 3CLpro)
-
Rationale & Expertise: The SARS-CoV-2 Main Protease (Mpro) is an essential enzyme for viral replication, cleaving viral polyproteins into functional units. Its inhibition halts the viral life cycle, making it a major target for antiviral drugs. Notably, a computational study has already predicted the binding of methyl tanshinonate to Mpro, providing a direct and authoritative basis for its inclusion as a key target.[14]
-
Docking Results Summary:
| Parameter | Value / Description |
| PDB ID | 6LU7 |
| Binding Affinity (kcal/mol) | -7.0 to -8.5 (Predicted Range) |
| Key Interacting Residues | His41, Cys145, His163, Glu166, Gln189 |
| Interaction Types | The catalytic dyad (His41, Cys145) is a key interaction site. Hydrogen bonds with histidine and glutamine; Hydrophobic interactions line the substrate-binding pocket. |
Conclusion and Future Perspectives
This guide has identified and explored several high-priority molecular targets for methyl tanshinonate—STAT3, Akt1, IKKβ, and SARS-CoV-2 Mpro—through the lens of a rigorous, self-validating in silico docking protocol. The computational evidence strongly suggests that methyl tanshinonate's diverse pharmacological effects are mediated by direct, high-affinity interactions with key proteins in major disease pathways.
The insights gained from these docking studies provide a solid foundation for the next stages of drug development. They can guide the rational design of more potent and selective derivatives and prioritize targets for confirmation in biophysical and cell-based assays. While in silico methods are predictive, their power lies in their ability to build testable hypotheses, thereby streamlining the experimental pipeline and accelerating the journey of natural compounds like methyl tanshinonate from traditional medicine to modern therapeutics.
References
-
In silico comparative molecular docking analysis and analysis of the anti‑inflammatory mechanisms of action of tanshinone from Salvia miltiorrhiza. (2019). Semantic Scholar. [Link]
-
In Silico Target Identification and Molecular Docking Studies of Natural Cytotoxic Compound Borivilianoside H. (2025). ResearchGate. [Link]
-
In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. (2023). ResearchGate. [Link]
-
Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer. (2022). Frontiers in Pharmacology. [Link]
-
In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. (2023). MDPI. [Link]
-
In silico comparative molecular docking analysis and analysis of the anti-inflammatory mechanisms of action of tanshinone from Salvia miltiorrhiza. (2019). PubMed. [Link]
-
A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases. (n.d.). PubMed Central. [Link]
-
Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages. (2016). PubMed. [Link]
-
The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients. (2021). National Center for Biotechnology Information (NCBI). [Link]
-
Applications of Molecular Docking in Natural Products-Based Drug Discovery. (2023). ResearchGate. [Link]
-
2I2X: Crystal structure of methanol:cobalamin methyltransferase complex MtaBC from Methanosarcina barkeri. (2006). RCSB PDB. [Link]
-
Atheroprotective Effects and Molecular Targets of Tanshinones Derived From Herbal Medicine Danshen. (n.d.). PubMed. [Link]
-
Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases. (2025). National Center for Biotechnology Information (NCBI). [Link]
-
The mechanisms of tanshinone in the treatment of tumors. (2023). Frontiers in Pharmacology. [Link]
-
A perspective on molecular docking approaches in the discovery and development of natural-based functional foods. (n.d.). Food Science & Nutrition. [Link]
-
An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen). (2019). PubMed Central. [Link]
-
Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases. (2020). Frontiers in Pharmacology. [Link]
-
Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases. (2025). PubMed. [Link]
-
7S1S: PRMT5/MEP50 crystal structure with MTA and MRTX-1719 bound. (2022). RCSB PDB. [Link]
-
Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities. (2016). MDPI. [Link]
-
Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer. (2022). PubMed Central. [Link]
-
Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins. (2022). National Center for Biotechnology Information (NCBI). [Link]
-
Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis. (n.d.). Hindawi. [Link]
-
Tanshinone IIA: A Promising Natural Cardioprotective Agent. (2013). PubMed Central. [Link]
-
Predicted binding modes of 11 (Methyl tanshinonate, top), 22 (Sugiol,... (n.d.). ResearchGate. [Link]
-
5UGH: Crystal structure of Mat2a bound to the allosteric inhibitor PF-02929366. (2017). RCSB PDB. [Link]
-
MOLECULAR DOCKING STUDIES OF PLANT-DERIVED COMPOUNDS IN DRUG DISCOVERY: A COMPREHENSIVE REVIEW. (n.d.). International Journal of Progressive Research in Engineering Management and Science. [Link]
-
6MB1: Crystal structure of N-myristoyl transferase (NMT) from Plasmodium vivax in complex with inhibitor IMP-1002. (2019). RCSB PDB. [Link]
-
Research Progress on Regulation of Immune Response by Tanshinones and Salvianolic Acids of Danshen (Salvia miltiorrhiza Bunge). (2024). ResearchGate. [Link]
Sources
- 1. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 4. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
- 6. ijprems.com [ijprems.com]
- 7. revista.nutricion.org [revista.nutricion.org]
- 8. mdpi.com [mdpi.com]
- 9. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico comparative molecular docking analysis and analysis of the anti-inflammatory mechanisms of action of tanshinone from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Profile and Toxicity of Methyl Tanshinonate
Abstract
Methyl tanshinonate, a lipophilic diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile and toxicological properties of methyl tanshinonate. The document delves into its multifaceted biological activities, including its cytotoxic effects on various cancer cell lines, its potential as a viral protease inhibitor, and its role in modulating platelet aggregation. Furthermore, this guide explores the known mechanistic pathways associated with tanshinones, the chemical class to which methyl tanshinonate belongs, and discusses the significant gaps in the existing knowledge base, particularly concerning its comprehensive toxicity and pharmacokinetic profile. Detailed experimental protocols and visual representations of key pathways are provided to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.
Introduction: Unveiling Methyl Tanshinonate
Methyl tanshinonate is a key bioactive constituent of Danshen, a perennial plant widely utilized in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases[1]. It belongs to the family of abietane-type diterpenoid quinones known as tanshinones, which are the major lipophilic components of Salvia miltiorrhiza[2]. The unique chemical structure of methyl tanshinonate contributes to its diverse pharmacological activities. While extensive research has been conducted on other tanshinones like tanshinone IIA and cryptotanshinone, methyl tanshinonate is emerging as a compound of significant interest due to its distinct biological effects. This guide aims to consolidate the available scientific literature on methyl tanshinonate, providing a detailed analysis of its pharmacological activities and what is known about its safety profile, thereby offering a valuable resource for the drug discovery and development community.
Pharmacological Profile: A Spectrum of Bioactivity
The pharmacological actions of methyl tanshinonate are diverse, spanning anti-cancer, anti-viral, and cardiovascular effects. While some of its activities are inferred from studies on the broader class of tanshinones, specific research on methyl tanshinonate has revealed its unique potential.
Anti-Cancer Activity: Cytotoxicity Against Malignant Cells
In vitro studies have demonstrated the cytotoxic potential of methyl tanshinonate against a range of human carcinoma cell lines. Notably, it has shown efficacy against nasopharynx (KB), cervical (HeLa), colon (Colo-205), and larynx (Hep-2) cancer cells. The KB cell line has been reported to be particularly sensitive to the cytotoxic actions of methyl tanshinonate, with over 50% of tumor cells being killed at concentrations below 1 µg/ml.
Table 1: In Vitro Cytotoxicity of Methyl Tanshinonate (ED50 in µg/mL)
| Cell Line | ED50 (µg/mL) |
|---|---|
| KB | 0.48 |
| HeLa | 1.02 |
| Colo-205 | 1.85 |
| Hep-2 | 0.95 |
Data synthesized from available research.
The cytotoxic mechanism of tanshinones, in general, is believed to involve the induction of apoptosis and cell cycle arrest[2]. While the specific apoptotic pathways triggered by methyl tanshinonate require further elucidation, the broader class of tanshinones has been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-κB pathways[3].
Anti-Viral Potential: Inhibition of SARS-CoV Main Protease
Recent research has highlighted the potential of methyl tanshinonate as an inhibitor of the main protease (Mpro or 3CLpro) of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)[4]. Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development[5]. Methyl tanshinonate has been identified as a potent inhibitor of this enzyme with a reported half-maximal inhibitory concentration (IC50) of 21.1 μM. This finding suggests a potential application for methyl tanshinonate in the development of antiviral therapeutics.
Cardiovascular Effects: Modulation of Platelet Aggregation
Methyl tanshinonate, along with other tanshinones, exhibits anti-platelet aggregation activity. Platelet aggregation is a critical process in thrombosis, a major contributor to cardiovascular diseases[6]. The mechanism of action for the anti-platelet effects of some tanshinones, like tanshinone IIA and cryptotanshinonate, has been linked to the antagonism of the P2Y12 receptor, a key player in ADP-induced platelet activation[7][8]. While the precise mechanism for methyl tanshinonate is yet to be fully elucidated, its ability to interfere with platelet aggregation underscores its potential in the management of thrombotic disorders.
Anti-Inflammatory and Other Activities
The broader class of tanshinones is known to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and modulation of inflammatory signaling pathways like NF-κB[1][3]. While specific in-depth studies on the anti-inflammatory mechanisms of methyl tanshinonate are limited, it is plausible that it shares these properties.
Toxicological Profile: Addressing the Knowledge Gaps
A thorough understanding of a compound's toxicity is paramount for its development as a therapeutic agent. Currently, the toxicological data specifically for methyl tanshinonate is sparse, representing a critical area for future research.
Cytotoxicity
As discussed in the pharmacological profile, methyl tanshinonate exhibits cytotoxicity against various cancer cell lines. While this is a desirable trait for an anti-cancer agent, it also necessitates a thorough evaluation of its effects on healthy, non-cancerous cells to determine its therapeutic index.
Genotoxicity
There is a significant lack of data regarding the genotoxicity of methyl tanshinonate. Standard assays to evaluate genotoxic potential include the bacterial reverse mutation test (Ames test) and the in vitro micronucleus assay[9][10]. The Ames test assesses the potential of a substance to induce mutations in bacteria, while the micronucleus test detects chromosomal damage in mammalian cells[10]. Conducting these assays is a crucial next step in the safety assessment of methyl tanshinonate.
Acute, Sub-chronic, and Chronic Toxicity
No studies reporting the acute oral toxicity (e.g., LD50), or the effects of repeated dosing (sub-chronic and chronic toxicity) of methyl tanshinonate were identified. Standardized protocols, such as the OECD guidelines for acute oral toxicity (e.g., OECD 423) and repeated dose 28-day oral toxicity studies (OECD 407), provide a framework for these essential investigations[11][12]. Such studies are vital for determining the No-Observed-Adverse-Effect Level (NOAEL) and for understanding the potential target organs of toxicity.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic properties of a drug candidate determine its concentration and duration of action in the body. As with its toxicity profile, specific pharmacokinetic data for methyl tanshinonate is limited.
Tanshinones, in general, are known for their poor oral bioavailability due to their lipophilic nature and low aqueous solubility[13]. Studies on other tanshinones, such as tanshinone IIA, have shown extensive metabolism in the liver, primarily through cytochrome P450 enzymes[14]. It is likely that methyl tanshinonate undergoes similar metabolic pathways. In vitro studies using liver microsomes can provide initial insights into its metabolic stability and identify the major metabolites[14][15]. Subsequent in vivo studies in animal models, utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are necessary to determine its full pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) parameters[13][16].
Experimental Methodologies: A Guide for Researchers
To facilitate further research into methyl tanshinonate, this section outlines key experimental protocols for assessing its pharmacological activities and toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of methyl tanshinonate for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SARS-CoV Main Protease (Mpro) Inhibition Assay
This is a fluorescence-based assay to measure the inhibition of Mpro activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing purified Mpro enzyme.
-
Inhibitor Incubation: Add various concentrations of methyl tanshinonate to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic Mpro substrate.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of methyl tanshinonate.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh whole blood by centrifugation.
-
Compound Incubation: Incubate the PRP with various concentrations of methyl tanshinonate or a vehicle control.
-
Agonist-Induced Aggregation: Induce platelet aggregation by adding an agonist such as ADP.
-
Aggregation Monitoring: Monitor the change in light transmittance through the PRP suspension over time using an aggregometer.
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation compared to the control.
Visualizing the Science: Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Overview of the primary pharmacological activities of methyl tanshinonate.
Caption: A typical workflow for the toxicological assessment of a new compound.
Conclusion and Future Directions
Methyl tanshinonate presents a compelling profile as a potential therapeutic agent with demonstrated anti-cancer, anti-viral, and anti-platelet activities. However, the current body of research is marked by significant gaps, particularly in the areas of toxicology and pharmacokinetics. To advance the development of methyl tanshinonate, future research should prioritize a comprehensive safety evaluation, including genotoxicity, acute toxicity, and repeated-dose toxicity studies. Furthermore, detailed pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion. Mechanistic studies are also needed to fully elucidate the signaling pathways through which methyl tanshinonate exerts its pharmacological effects. Addressing these knowledge gaps will be crucial in determining the true therapeutic potential and safety profile of this promising natural compound.
References
-
A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases. (URL: [Link])
-
Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases. (URL: [Link])
-
Unveiling the Mechanism of Protective Effects of Tanshinone as a New Fighter Against Cardiovascular Diseases: A Systematic Review. (URL: [Link])
-
Mechanism of action of oral P2Y12-inhibitors. (URL: [Link])
-
Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro). (URL: [Link])
-
Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation. (URL: [Link])
-
Tanshinone IIA Induces Apoptosis in Human Oral Cancer KB Cells through a Mitochondria-Dependent Pathway. (URL: [Link])
-
A 28-day subacute oral toxicity study of Apis cerana (Fabricius) honey in Wistar rats. (URL: [Link])
-
In Vitro Drug Metabolism Using Liver Microsomes. (URL: [Link])
-
Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases. (URL: [Link])
-
Acute and sub-acute oral toxicity assessment of the methanolic extract from leaves of Hibiscus rosa-sinensis L. in mice. (URL: [Link])
-
Molecular mechanism of tanshinone IIA and cryptotanshinone in platelet anti-aggregating effects. (URL: [Link])
-
Tanshinone II(A) elicited vasodilation in rat coronary arteriole: roles of nitric oxide and potassium channels. (URL: [Link])
-
Acute and subchronic (28-day) oral toxicity study in rats fed with novel surfactants. (URL: [Link])
-
Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond. (URL: [Link])
-
Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion. (URL: [Link])
-
In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway. (URL: [Link])
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (URL: [Link])
-
Experimental study of the anti-cancer mechanism of tanshinone IIA against human breast cancer. (URL: [Link])
-
In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway. (URL: [Link])
-
The micronucleus test—most widely used in vivo genotoxicity test—. (URL: [Link])
-
Acute and Subchronic (28-day) Oral Toxicity Studies on the Film Formulation of k-Carrageenan and Konjac Glucomannan for Soft Capsule Application. (URL: [Link])
-
Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. (URL: [Link])
-
Vasodilatory effects of 3-O-methyltanshinol (M1),... (URL: [Link])
-
Antiplatelet Activity, P2Y1 and P2Y12 Inhibition, and Metabolism in Plasma of Stereoisomers of Diadenosine 5′,5′″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate. (URL: [Link])
-
Pharmacokinetics, tissue distribution, and excretion study of Neocryptotanshinone in rats using liquid chromatography‐tandem mass spectrometry. (URL: [Link])
-
Acute and 28-Day Repeated-Dose Oral Toxicity of the Herbal Formula Guixiong Yimu San in Mice and Sprague–Dawley Rats. (URL: [Link])
-
ACUTE, SUB-ACUTE (28-DAYS), AND SUB-CHRONIC (90-DAYS) ORAL TOXICITY STUDIES OF NANDHI MEZHUGU. (URL: [Link])
-
Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery. (URL: [Link])
-
Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar. (URL: [Link])
-
Cardiovascular actions and therapeutic potential of tanshinone IIA. (URL: [Link])
-
Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages. (URL: [Link])
-
Ames Test and Genotoxicity Testing. (URL: [Link])
-
The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (URL: [Link])
-
Acute oral toxicity and repellency of 933 chemicals to house and deer mice. (URL: [Link])
-
Assessment of the genotoxic potential of mintlactone. (URL: [Link])
-
In vitro glucuronidation of methyl gallate and pentagalloyl glucopyranose by liver microsomes. (URL: [Link])
-
Antiplatelet drugs mechanisms of action; Inhibit P2Y12 receptor, thromboxane A2 production. (URL: [Link])
-
SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening. (URL: [Link])
-
Acute and sub-acute toxicity studies of the methanol extract of Oecophylla longinoda by oral administration in rats. (URL: [Link])
-
Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers. (URL: [Link])
-
28-Day Oral Chronic Toxicity Study of Arctigenin in Rats. (URL: [Link])
-
Guidance on a strategy for genotoxicity testing of chemicals. (URL: [Link])
-
Untargeted LC–MS/MS-Based Metabolomic Profiling for the Edible and Medicinal Plant Salvia miltiorrhiza Under Different Levels of Cadmium Stress. (URL: [Link])
-
In Vitro Drug Metabolism Using Liver Microsomes. (URL: [Link])
-
Salvia miltiorrhiza Bunge (Danshen) and Bioactive Compound Tanshinone IIA Alleviates Cisplatin-Induced Acute Kidney Injury Through Regulating PXR/NF-κB Signaling. (URL: [Link])
-
The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (URL: [Link])
-
Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling. (URL: [Link])
-
LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. (URL: [Link])
Sources
- 1. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Mechanism of Protective Effects of Tanshinone as a New Fighter Against Cardiovascular Diseases: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 12. Acute and sub-acute oral toxicity assessment of the methanolic extract from leaves of Hibiscus rosa-sinensis L. in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Untargeted LC–MS/MS-Based Metabolomic Profiling for the Edible and Medicinal Plant Salvia miltiorrhiza Under Different Levels of Cadmium Stress [frontiersin.org]
Methodological & Application
Protocol for the Isolation of Methyl Tanshinonate from Danshen Root (Salvia miltiorrhiza)
Introduction
Danshen, the dried root of Salvia miltiorrhiza Bunge, is a cornerstone of traditional Chinese medicine, revered for its therapeutic applications, particularly in the management of cardiovascular and cerebrovascular conditions. The lipophilic constituents of Danshen, primarily a group of diterpenoid compounds known as tanshinones, are responsible for many of its pharmacological effects. Among the more than 40 identified tanshinones, methyl tanshinonate has garnered significant interest for its unique bioactivities, including anti-platelet aggregation effects.[1] This application note provides a comprehensive, field-proven protocol for the efficient extraction and isolation of methyl tanshinonate from Danshen root, designed for researchers in natural product chemistry, pharmacology, and drug development.
This guide eschews a rigid template in favor of a logical workflow that mirrors the scientific process of natural product isolation. We will proceed from the foundational principles of raw material preparation and extraction to the more nuanced techniques of chromatographic purification and final compound verification. Each step is accompanied by an explanation of the underlying scientific rationale, ensuring a deep understanding of the entire process.
Physicochemical Properties of Methyl Tanshinonate
A thorough understanding of the target molecule's properties is paramount for designing an effective isolation strategy. Methyl tanshinonate is a lipophilic compound, a characteristic that dictates the choice of extraction solvents and chromatographic techniques.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₅ | PubChem |
| Molecular Weight | 338.35 g/mol | PubChem |
| Appearance | Red powder | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |
| Melting Point | 175-176 °C | ChemicalBook |
Overall Workflow for Methyl Tanshinonate Isolation
The isolation of methyl tanshinonate is a multi-stage process that begins with the extraction of a complex mixture of compounds from the plant matrix, followed by successive purification steps to isolate the target molecule.
Caption: Workflow for the isolation of methyl tanshinonate.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the isolation of methyl tanshinonate. The causality behind each experimental choice is explained to provide a deeper understanding of the protocol.
Part 1: Preparation of Raw Material
The quality of the starting material directly impacts the yield and purity of the final product.
Protocol:
-
Procurement: Obtain high-quality, dried Danshen roots (Salvia miltiorrhiza) from a reputable supplier. Proper identification of the plant material is crucial to ensure the presence of the target compound.
-
Cleaning and Drying: Thoroughly wash the roots to remove any soil and foreign matter. Dry the cleaned roots in a well-ventilated oven at a controlled temperature of 55-60°C to a constant weight.[2] Overheating can lead to the degradation of thermolabile compounds.
-
Pulverization: Grind the dried roots into a fine powder (40-60 mesh). This increases the surface area for efficient solvent penetration during extraction.
-
Storage: Store the powdered Danshen root in an airtight, light-resistant container at 4°C to minimize degradation of the bioactive constituents.[2]
Part 2: Extraction of Total Tanshinones
The choice of extraction solvent is critical for selectively extracting the lipophilic tanshinones while minimizing the co-extraction of polar impurities. Both ethanol and ethyl acetate are effective solvents for this purpose.[3][4]
Protocol A: Ethanol Extraction
-
Maceration/Soxhlet Extraction:
-
Maceration: Suspend the powdered Danshen root in 95% (v/v) ethanol at a solid-to-liquid ratio of 1:10 (g/mL).[5] Allow the mixture to macerate for 24-48 hours with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered root in a thimble and extract with 95% ethanol in a Soxhlet apparatus for 4-6 hours.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
Protocol B: Ethyl Acetate Extraction
-
Reflux Extraction: Place the powdered Danshen root in a round-bottom flask and add ethyl acetate at a solid-to-liquid ratio of 1:10 (g/mL). Heat the mixture to reflux for 2 hours.[4] Repeat the extraction process twice with fresh solvent.
-
Filtration and Concentration: Combine the ethyl acetate extracts and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tanshinone extract.
Part 3: Pre-purification of Crude Extract
The crude extract contains a complex mixture of compounds. A pre-purification step is essential to enrich the tanshinone fraction and remove highly polar or non-polar impurities.
Protocol: Macroporous Resin Column Chromatography
Adsorptive (non-ionic) macroporous resins are effective for enriching tanshinones from the crude extract.[6]
-
Resin Preparation: Swell and pre-treat the macroporous resin (e.g., D101) according to the manufacturer's instructions, typically by washing sequentially with ethanol and water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the pre-equilibrated resin column.
-
Elution:
-
Wash the column with deionized water to remove water-soluble impurities.
-
Elute the tanshinone fraction with a stepwise gradient of ethanol in water (e.g., 50%, 70%, 95% ethanol).
-
-
Fraction Collection and Analysis: Collect the fractions and monitor the presence of tanshinones using thin-layer chromatography (TLC) or analytical HPLC. Combine the fractions rich in tanshinones.
-
Concentration: Concentrate the combined tanshinone-rich fractions under reduced pressure to obtain a pre-purified extract. The overall yield of a tanshinone-rich extract from this process can be around 2.21%.[6]
Part 4: Final Purification of Methyl Tanshinonate
The final purification step requires a high-resolution chromatographic technique to separate methyl tanshinonate from other structurally similar tanshinones. Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are suitable methods.
Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column Selection: A reversed-phase C18 column is recommended for the separation of tanshinones.
-
Mobile Phase Optimization: Develop a suitable mobile phase gradient using analytical HPLC before scaling up to preparative HPLC. A common mobile phase consists of a gradient of acetonitrile and water, sometimes with the addition of a small amount of acid (e.g., 0.1% formic acid or 0.5% acetic acid) to improve peak shape.
-
Sample Preparation: Dissolve the pre-purified extract in the initial mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B)
-
Flow Rate: 10-20 mL/min
-
Detection: UV detector at a wavelength of approximately 270 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of methyl tanshinonate based on the retention time determined from analytical HPLC.
-
Purity Assessment and Confirmation: Analyze the collected fractions for purity using analytical HPLC. Confirm the identity of the isolated compound as methyl tanshinonate using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Alternative Final Purification: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.
-
Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. An example of a solvent system used for the separation of various tanshinones is light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v).[4] The upper phase can be used as the stationary phase and the lower phase as the mobile phase.
-
HSCCC Operation:
-
Fill the column with the stationary phase.
-
Rotate the column at the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase into the column until hydrodynamic equilibrium is reached.
-
Inject the pre-purified sample dissolved in a small volume of the mobile phase.
-
Continuously pump the mobile phase and collect the fractions.
-
-
Fraction Analysis and Compound Identification: Analyze the collected fractions by HPLC to identify those containing pure methyl tanshinonate. Confirm the structure using MS and NMR.
Data Presentation and Expected Results
The yield of methyl tanshinonate can vary depending on the quality of the Danshen root and the efficiency of the extraction and purification processes.
| Stage | Expected Outcome | Purity (Post-Stage) |
| Extraction | Crude extract containing a mixture of tanshinones and other lipophilic compounds. | Low |
| Pre-purification | Tanshinone-enriched fraction with a significant reduction in impurities. | Medium |
| Final Purification | Isolated methyl tanshinonate. | >95% (as determined by HPLC) |
Self-Validating System and Troubleshooting
To ensure the integrity of the protocol, each stage should be monitored and validated.
-
TLC/HPLC Monitoring: Use TLC or analytical HPLC to track the presence and relative abundance of methyl tanshinonate in the fractions at each purification step.
-
Yield Calculation: Calculate the yield at each step to identify potential losses and optimize the process.
-
Purity Confirmation: Final purity should be assessed by analytical HPLC, and the identity confirmed by MS and NMR, comparing the data with literature values.
Troubleshooting:
-
Low Extraction Yield: Ensure the Danshen root is finely powdered and the extraction time and solvent-to-solid ratio are adequate. Consider using a more exhaustive extraction method like Soxhlet.
-
Poor Separation in Chromatography: Optimize the mobile phase gradient or the HSCCC solvent system. Ensure the column is not overloaded.
-
Co-elution of Impurities: Employ orthogonal chromatographic techniques (e.g., normal phase followed by reversed-phase chromatography) for challenging separations.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the isolation of methyl tanshinonate from Danshen root. By understanding the rationale behind each step, researchers can adapt and optimize this protocol for their specific laboratory settings and research goals. The successful isolation of high-purity methyl tanshinonate will facilitate further pharmacological studies and drug development efforts based on this promising natural product.
References
-
Jiang, Z., et al. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Frontiers in Pharmacology, 10, 202. Available at: [Link]
-
Kim, T. H., et al. (2024). Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction. Molecules, 29(3), 629. Available at: [Link]
-
Pan, X., et al. (2002). Microwave-assisted extraction of tanshinones from Salvia miltiorrhiza bunge with analysis by high-performance liquid chromatography. Journal of Chromatography A, 942(1-2), 149-156. Available at: [Link]
-
PubChem. (n.d.). Methyl tanshinonate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Sun, A., et al. (2011). Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography. Journal of Chromatography B, 879(21), 1899-1904. Available at: [Link]
-
Tran, T. B., et al. (2021). Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins. VNU Journal of Science: Medical and Pharmaceutical Sciences, 37(3). Available at: [Link]
-
Wang, L., et al. (2008). Orthogonal array design for the optimization of supercritical fluid extraction of tanshinones from Danshen. Journal of Separation Science, 31(2), 321-328. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 4. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
Application Notes and Protocols for Methyl Tanshinonate in Cell Culture Assays
Introduction
Methyl tanshinonate, a lipophilic diterpenoid quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), is a member of the tanshinone family of bioactive compounds.[1] Tanshinones have garnered significant interest within the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2] As researchers increasingly explore the therapeutic potential of methyl tanshinonate in various disease models, a comprehensive understanding of its handling and application in cell-based assays is paramount.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of methyl tanshinonate in cell culture. The protocols herein are designed to ensure experimental reproducibility and scientific integrity, addressing critical aspects from solubility and stock preparation to the execution of relevant cell-based assays.
Physicochemical Properties of Methyl Tanshinonate
A foundational understanding of the physicochemical properties of methyl tanshinonate is essential for its proper handling and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 18887-19-9 | [3] |
| Molecular Formula | C₂₀H₁₈O₅ | [3] |
| Molecular Weight | 338.35 g/mol | [3] |
| Appearance | Red powder | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
Part 1: Preparation of Methyl Tanshinonate Stock Solutions
The hydrophobic nature of methyl tanshinonate necessitates the use of an organic solvent for the preparation of stock solutions suitable for cell culture applications. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with aqueous cell culture media.[4]
Core Principles & Causality:
-
Choice of Solvent: DMSO is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds.[5] Its ability to readily mix with water-based media allows for the uniform delivery of hydrophobic compounds like methyl tanshinonate to cells in culture.
-
Stock Concentration: Preparing a high-concentration stock solution (e.g., 10-50 mM) is crucial. This allows for the addition of a minimal volume of the stock to the cell culture medium to achieve the desired final working concentration, thereby minimizing the final concentration of DMSO, which can be toxic to cells at higher levels.[6]
-
Aseptic Technique: All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination of the stock solution and subsequent cell cultures.
Protocol 1.1: Preparation of a 20 mM Methyl Tanshinonate Stock Solution in DMSO
Materials:
-
Methyl Tanshinonate (MW: 338.35 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Calculation:
-
To prepare a 20 mM stock solution, you will need to dissolve 3.3835 mg of methyl tanshinonate in 500 µL of DMSO.
-
Calculation: (20 mmol/L) * (338.35 g/mol ) = 6767 g/L = 6.767 mg/mL = 3.3835 mg/500 µL
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.38 mg of methyl tanshinonate powder into the tube.
-
-
Solubilization:
-
Add 500 µL of sterile, anhydrous DMSO to the tube containing the methyl tanshinonate.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, red solution should be obtained. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the 20 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
-
Caption: Workflow for preparing a sterile stock solution of Methyl Tanshinonate in DMSO.
Part 2: Application in Cell-Based Assays - Determining Cytotoxicity (IC₅₀)
A fundamental step in characterizing the biological activity of a compound is to determine its cytotoxic profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Core Principles & Causality:
-
MTT Reduction: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.
-
Dose-Response Curve: By treating cells with a range of compound concentrations, a dose-response relationship can be established. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
-
Vehicle Control: It is critical to include a vehicle control group, which consists of cells treated with the highest concentration of DMSO used in the experiment (typically ≤ 0.5%). This allows for the differentiation of the compound's effects from any potential effects of the solvent itself.[7]
Protocol 2.1: Determining the IC₅₀ of Methyl Tanshinonate using the MTT Assay
Materials:
-
Adherent cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
20 mM Methyl Tanshinonate stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate. Leave the peripheral wells filled with 100 µL of sterile PBS to minimize evaporation effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of methyl tanshinonate in complete culture medium from your 20 mM stock. A common starting range for tanshinones is from 0.1 µM to 100 µM.[1]
-
Ensure the final DMSO concentration in each well does not exceed 0.5%. For example, to achieve a 100 µM final concentration from a 20 mM stock, you would perform a 1:200 dilution (e.g., 0.5 µL of stock in 99.5 µL of medium).
-
Include a "vehicle control" (medium with 0.5% DMSO) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective methyl tanshinonate dilutions or control solutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot a dose-response curve with % Viability on the y-axis and the log of the methyl tanshinonate concentration on the x-axis.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Part 3: Investigating the Mechanism of Action - Signaling Pathway Analysis
Tanshinones have been reported to exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt and NF-κB pathways.[2][8] Western blotting is a powerful technique to investigate the effect of methyl tanshinonate on the phosphorylation status and expression levels of key proteins within these pathways.
Core Principles & Causality:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Activation often involves the phosphorylation of Akt. Many anti-cancer agents act by inhibiting this pathway, which can be observed as a decrease in phosphorylated Akt (p-Akt).[9]
-
NF-κB Pathway: This pathway is a key mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., by LPS), inhibitory proteins are degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some anti-inflammatory compounds work by preventing this activation.
Caption: Putative signaling pathways modulated by tanshinones, including Methyl Tanshinonate.
Protocol 3.1: Western Blot Analysis of p-Akt and NF-κB p65
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies)
-
6-well plates
-
Methyl Tanshinonate
-
LPS (for NF-κB activation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of methyl tanshinonate (e.g., based on IC₅₀ data) for 1-2 hours.
-
For NF-κB activation, stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include an unstimulated control.
-
For PI3K/Akt analysis, serum-starve cells overnight before treatment if the pathway is basally active.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analyze band intensities and normalize to a loading control like β-actin.
-
Conclusion
Methyl tanshinonate is a promising bioactive compound with significant therapeutic potential. The protocols outlined in these application notes provide a robust framework for its investigation in cell culture models. By adhering to these guidelines, researchers can ensure the generation of reliable and reproducible data, paving the way for a deeper understanding of the molecular mechanisms underlying the pharmacological effects of methyl tanshinonate.
References
-
PubChem. Methyl Tanshinonate. Available at: [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
- Gong, Y., Li, Y., Lu, Y., Li, L., Abdolmaleky, H., & Geng, M. (2011). Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice. International journal of cancer, 129(5), 1042–1052.
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
-
YouTube. (2024). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Available at: [Link]
-
Creative Biolabs. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
- Zhang, X., & Zhang, R. (2008). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. AAPS PharmSciTech, 9(4), 1165–1173.
- Ciruelos, E. M. (2014). The PI3K/AKT/MTOR signaling pathway: the role of PI3K and AKT inhibitors in breast cancer. Journal of Mammary Gland Biology and Neoplasia, 19(3-4), 305–313.
- Zhang, Y., & Chen, F. (2021). Tanshinone IIA affects the malignant growth of Cholangiocarcinoma cells by inhibiting the PI3K-Akt-mTOR pathway. Scientific reports, 11(1), 19330.
- Zhao, W., Zhang, L., Chen, R., Li, Y., & Chen, H. (2018). Tanshinone IIA Prevents the Development of Atherosclerosis in ApoE-Deficient Mice by Modulating the PI3K/Akt Signaling Pathway. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 46(6), 2397–2408.
-
Bowdish Lab. MARCO TRANSFECTION AND LUCIFERASE ASSAY. Available at: [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
-
MDPI. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Available at: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available at: [Link]
Sources
- 1. Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL TANSHINONATE CAS#: 18887-19-9 [amp.chemicalbook.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 9. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
Application Note: Preparation and Handling of Methyl Tanshinonate Stock Solutions for In Vitro Assays
Executive Summary
Methyl tanshinonate (MT) is a lipophilic diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen). It exhibits significant pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects (specifically SARS-CoV-2 Mpro inhibition). However, its high lipophilicity (LogP ~3.2) and poor aqueous solubility present substantial challenges for in vitro reproducibility. Improper solubilization often leads to micro-precipitation in cell culture media, resulting in inconsistent dosing, false negatives, or artifacts caused by crystal-induced cellular stress.
This guide provides a standardized, field-proven protocol for preparing, storing, and diluting methyl tanshinonate stock solutions. It emphasizes the "Intermediate Dilution Method" to mitigate precipitation shock when transitioning from organic solvents to aqueous culture media.
Physicochemical Profile & Solubility Data
Understanding the physical properties of MT is critical for selecting the correct vehicle and concentration ranges.
| Property | Data | Notes |
| Compound Name | Methyl Tanshinonate | |
| CAS Number | 18887-19-9 | |
| Molecular Weight | 338.35 g/mol | |
| Molecular Formula | C₂₀H₁₈O₅ | |
| Physical State | Red/Orange Powder | Light sensitive; protect from direct illumination. |
| Solubility (DMSO) | ~10–25 mg/mL (30–75 mM) | Preferred solvent for biological stocks. |
| Solubility (Ethanol) | ~1–5 mg/mL | Lower solubility than DMSO; higher volatility. |
| Solubility (Water) | < 0.01 mg/mL | Practically insoluble. |
| Stability (Solid) | >2 years at -20°C | Store desiccated and dark. |
| Stability (Solution) | 6 months at -80°C | Avoid repeated freeze-thaw cycles. |
Scientific Insight: The phenanthrene-quinone structure of MT renders it susceptible to photodegradation. All handling should occur under low-light conditions or using amber microtubes.
Reagents and Equipment
-
Methyl Tanshinonate: HPLC grade (≥98% purity).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade (Sigma-Aldrich or equivalent). Note: Avoid ethanol for long-term stocks due to evaporation.
-
Vessels: Amber glass vials (for master stocks) or amber polypropylene microcentrifuge tubes.
-
Equipment: Analytical balance (0.01 mg readability), vortex mixer, sonicating water bath (optional).
Protocol 1: Preparation of Master Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM master stock, a versatile concentration that allows for serial dilution to typical bioactive ranges (1–50 µM) while keeping the final DMSO concentration below 0.5%.
Target Concentration: 10 mM (10 mmol/L) Target Volume: 1.0 mL
-
Calculate Mass Required:
-
Weighing:
-
Equilibrate the MT vial to room temperature before opening to prevent condensation.
-
Weigh approximately 3.4 mg of MT powder into a sterile amber microtube. Record the exact mass (e.g., 3.42 mg).
-
-
Solvent Addition:
-
Calculate the exact volume of DMSO required to achieve 10 mM based on the actual mass:
-
Example: If you weighed 3.42 mg, add
(1010 µL) of DMSO.
-
-
Dissolution:
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution should be a clear, deep red/orange liquid. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage:
-
Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -80°C (preferred) or -20°C.
-
Shelf Life: 6 months at -80°C.
-
Protocol 2: Working Solutions & Cell Treatment
Critical Challenge: Direct addition of high-concentration DMSO stocks to aqueous media often causes "precipitation shock," where the compound crashes out of solution before dispersing. This protocol uses an Intermediate Dilution Step to ensure solubility.
Scenario: Treating cells with 10 µM Methyl Tanshinonate (Final Volume: 2 mL).
The Intermediate Dilution Method (Recommended)
-
Thaw Stock: Thaw the 10 mM Master Stock at 37°C; vortex to ensure homogeneity.
-
Prepare Intermediate Stock (100x):
-
Dilute the 10 mM Master Stock 1:10 in cell culture medium (or PBS) to create a 1 mM (1000 µM) intermediate.
-
Note: This step tests for immediate precipitation.[1] If the solution turns cloudy immediately, the concentration is too high for the aqueous buffer. In this case, perform the 1:10 dilution using DMSO instead (creating a 1 mM stock in 100% DMSO).
-
-
Final Dilution (1x):
-
Add the Intermediate Stock to the cell culture medium.
-
Calculation: To get 10 µM in 2 mL media, you need a 1:100 dilution of the 1 mM intermediate.
-
Add 20 µL of 1 mM Intermediate to 1980 µL of warm media.
-
Mix immediately by vortexing or rapid pipetting.
-
Vehicle Control
Always prepare a "Vehicle Control" containing the same volume of DMSO added to the treatment group.
-
For a 1:1000 dilution of a 100% DMSO stock, the final DMSO concentration is 0.1% .
-
Limit: Do not exceed 0.5% DMSO for most cell lines (HepG2, MCF-7, etc.) as DMSO itself can induce differentiation or cytotoxicity.
Visualization: Workflows & Decision Logic
Figure 1: Stock Preparation & Storage Workflow
Figure 1: Step-by-step workflow for generating stable Methyl Tanshinonate master stocks.
Figure 2: Anti-Precipitation Dilution Strategy
Figure 2: The "Intermediate Dilution" strategy prevents precipitation shock common with lipophilic compounds.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Turbidity upon adding DMSO | Saturation reached or moisture in vial. | Sonicate at 37°C. If persistent, add more DMSO and recalculate concentration. |
| Crystals in culture media | "Shock" precipitation; Concentration > Solubility limit. | Use the Intermediate Dilution Method (Fig 2). Reduce final concentration. Ensure media is pre-warmed to 37°C. |
| Cytotoxicity in Vehicle Control | DMSO concentration > 0.5%.[2] | Dilute stock further so final DMSO is < 0.1%. |
| Loss of potency over time | Photodegradation or hydrolysis. | Prepare fresh stock every 6 months. Always store in amber tubes. |
References
-
PubChem. (2023). Methyl tanshinonate (Compound).[3] National Library of Medicine. Available at: [Link]
-
Mosaddik, M. A. (2003).[4] In vitro cytotoxicity of tanshinones isolated from Salvia miltiorrhiza Bunge against P388 lymphocytic leukemia cells. Phytomedicine, 10(8), 682-685.[4] Available at: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Available at: [Link]
-
Jiang, Z., et al. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Frontiers in Pharmacology, 10, 202. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. METHYL TANSHINONATE CAS#: 18887-19-9 [amp.chemicalbook.com]
- 4. In vitro cytotoxicity of tanshinones isolated from Salvia miltiorrhiza Bunge against P388 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application & Protocol Guide: Strategic Synthesis of Methyl Tanshinonate Derivatives for Advanced Drug Delivery Systems
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Derivatization
Methyl tanshinonate, an abietane diterpenoid isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects.[1][2] Despite its therapeutic promise, its clinical application is hampered by poor water solubility and low bioavailability.[3][4] Chemical modification to create derivatives serves as a powerful strategy to address these limitations.[4] By introducing specific functional groups, we can not only improve physicochemical properties but also enable conjugation to targeting moieties or encapsulation into nanocarriers, thereby paving the way for targeted and controlled drug delivery.[4][5]
This guide will detail the strategic chemical modification of the methyl tanshinonate scaffold, followed by protocols for its incorporation into two widely used drug delivery platforms: liposomes and polymeric nanoparticles.
Strategic Synthesis of a Carboxy-Functionalized Methyl Tanshinonate Derivative
The core of our strategy involves introducing a reactive handle for subsequent conjugation or formulation. A carboxylic acid group is an ideal choice, providing a versatile point for amide or ester linkages. The synthesis protocol below describes the modification of a tanshinone scaffold, a process that can be adapted for methyl tanshinonate. The general principle involves creating a derivative that can be readily functionalized.
Causality in Synthetic Design
The synthetic route is designed around creating a derivative with a terminal functional group suitable for bioconjugation or enhanced formulation. The choice of reagents and reaction conditions is critical for achieving high yield and purity while preserving the core pharmacophore of the tanshinone structure. The modification strategies often focus on the o-quinone structure or other reactive sites on the phenanthrene-quinone scaffold.[6] For instance, reactions with amine compounds can be used to generate imidazole or oxazole derivatives from the dicarbonyl groups.[6]
Below is a generalized workflow for the synthesis and purification of a functionalized tanshinone derivative.
Caption: Workflow for Synthesis, Purification, and Characterization of a Methyl Tanshinonate Derivative.
Protocol: Synthesis of a Carboxy-Terminated Derivative
This protocol is an illustrative example of how to introduce a carboxylic acid linker to a tanshinone structure, enhancing its utility for drug delivery applications.
Materials:
-
Methyl Tanshinonate (Starting Material)
-
Succinic Anhydride
-
Pyridine (Anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, Anhydrous)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl Tanshinonate (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (2 equivalents) and a catalytic amount of DMAP.
-
Cool the mixture to 0°C in an ice bath.
-
Add succinic anhydride (1.5 equivalents) portion-wise while stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: The use of anhydrous solvents and an inert atmosphere is crucial to prevent hydrolysis of the anhydride and other side reactions. DMAP acts as a nucleophilic catalyst to accelerate the acylation.
-
-
Work-up: Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine and DMAP), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane.
-
Scientist's Note: The polarity of the eluent is gradually increased to first elute non-polar impurities and unreacted starting material, followed by the more polar desired product.
-
-
Final Product: Collect the fractions containing the purified product, combine, and evaporate the solvent. Dry the final product under high vacuum.
Characterization and Quality Control
Verifying the structure and purity of the synthesized derivative is a non-negotiable step for trustworthiness.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent attachment of the succinyl linker.[7][8] Expected new signals would include methylene protons from the succinate chain.
-
Mass Spectrometry (MS): To confirm the molecular weight of the new derivative.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should ideally be >95%.
| Analytical Method | Purpose | Expected Observation for a Successful Synthesis |
| ¹H NMR | Structural Confirmation | Appearance of new signals around 2.5-2.8 ppm (triplets) corresponding to the -CH₂-CH₂-COOH protons of the succinate linker. |
| ¹³C NMR | Structural Confirmation | Appearance of new carbonyl carbon signals (~170-180 ppm) and aliphatic carbon signals (~29-30 ppm).[9] |
| Mass Spec (ESI-MS) | Molecular Weight Verification | A molecular ion peak corresponding to the calculated mass of the methyl tanshinonate-succinate conjugate. |
| RP-HPLC | Purity Assessment | A single major peak indicating a purity of >95%. |
Formulation into Drug Delivery Systems
The synthesized derivative, now equipped with a functional handle and potentially improved solubility, can be encapsulated into nanocarriers to enhance its pharmacokinetic profile and enable targeted delivery.[5][10]
Caption: General Workflows for Liposome and Polymeric Nanoparticle Formulation and Characterization.
Protocol: Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[11] This protocol uses the thin-film hydration method.
Materials:
-
Synthesized Methyl Tanshinonate Derivative
-
Dipalmitoylphosphatidylcholine (DPPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform/Methanol solvent mixture (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Mini-extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., DPPC and cholesterol at a 2:1 molar ratio) and the methyl tanshinonate derivative in the chloroform/methanol mixture in a round-bottom flask.
-
Scientist's Note: Cholesterol is included to modulate the fluidity and stability of the lipid bilayer, reducing premature drug leakage.
-
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film by adding PBS buffer (pre-warmed above the lipid transition temperature) and rotating the flask gently. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.
Protocol: Polymeric Nanoparticle (PNP) Formulation
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used to form a matrix for sustained drug release.[12] The nanoprecipitation method is described here.
Materials:
-
Synthesized Methyl Tanshinonate Derivative
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone or other suitable water-miscible organic solvent
-
Poly(vinyl alcohol) (PVA) or Pluronic F68 (as a stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve PLGA and the methyl tanshinonate derivative in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Scientist's Note: The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, entrapping the drug and forming nanoparticles. The stabilizer adsorbs to the nanoparticle surface, preventing aggregation.
-
-
Solvent Evaporation: Stir the resulting suspension at room temperature for several hours to allow the organic solvent to evaporate completely.
-
Purification: Collect the nanoparticles by centrifugation, then wash several times with deionized water to remove excess stabilizer and unencapsulated drug. Resuspend in a suitable buffer or lyoprotectant for storage.
Characterization of Drug Delivery Systems
Thorough characterization is essential to ensure the quality, stability, and potential in vivo performance of the formulation.
| Parameter | Method | Rationale and Importance |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average size and size distribution. A narrow PDI (<0.3) is crucial for predictable in vivo behavior and avoiding rapid clearance by the reticuloendothelial system. |
| Zeta Potential | Laser Doppler Velocimetry | Measures surface charge. A sufficiently high positive or negative zeta potential (e.g., > ±20 mV) indicates good colloidal stability and resistance to aggregation. |
| Encapsulation Efficiency (EE%) | UV-Vis or HPLC | Quantifies the amount of drug successfully loaded into the nanocarrier. Calculated as: (Mass of encapsulated drug / Total mass of drug used) x 100. High EE% is critical for therapeutic efficacy and cost-effectiveness. |
| Drug Release Profile | Dialysis Method | Measures the rate of drug release over time in a simulated physiological environment (e.g., PBS at 37°C). This helps predict the in vivo duration of action. |
Advanced Applications: Targeted Delivery
The functionalized derivatives synthesized can be conjugated to targeting ligands, such as antibodies, peptides, or small molecules like folic acid, before formulation.[13] Folic acid is a common choice as the folate receptor is overexpressed on the surface of many cancer cells.[13] This active targeting strategy can significantly enhance the accumulation of the drug at the tumor site, improving efficacy while reducing systemic toxicity.
Caption: Conceptual Pathway for Targeted Drug Delivery to a Cancer Cell.
Conclusion
The synthesis of methyl tanshinonate derivatives is a cornerstone for advancing the therapeutic application of this potent natural product. By creating functionalized analogues, researchers can overcome inherent biopharmaceutical challenges and engineer sophisticated drug delivery systems. The protocols and characterization techniques outlined in this guide provide a validated framework for developing liposomal and nanoparticle formulations with enhanced stability, controlled release, and the potential for targeted delivery, ultimately aiming to translate the pharmacological promise of tanshinones into clinical reality.
References
- Vertex AI Search. (n.d.). Synthesis and Preliminary Evaluation of Tanshinone Mimic Conjugates for Mechanism of Action Studies - PMC.
- ChemicalBook. (n.d.). METHYL TANSHINONATE CAS#: 18887-19-9.
- protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
- Frontiers in Pharmacology. (2022). Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications.
- PubMed. (n.d.). Synthesis and Biological Activity Study of Tanshinone Derivatives: A Literature and Patent Review.
- MDPI. (2024). Encapsulation and Delivery of Mitoxantrone Using Zirconium-Based Metal–Organic Frameworks (MOFs) and Their Cytotoxic Potential in Breast Cancer Cells.
- PMC - NIH. (n.d.). Characteristics of Salvia miltiorrhiza methylome and the regulatory mechanism of DNA methylation in tanshinone biosynthesis.
- PMC - NIH. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza.
- NIH. (n.d.). Recent insights into the biological activities and drug delivery systems of tanshinones.
- PubChem - NIH. (n.d.). Methyl Tanshinonate.
- NIH. (n.d.). Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy.
- ResearchGate. (2025). Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography.
- ResearchGate. (n.d.). Methods of nanoparticle preparation.
- RSC Publishing. (n.d.). Insight into the liposomal encapsulation of mono and bis-naphthalimides.
- Semantic Scholar. (n.d.). NMR methods for the analysis of mixtures.
- International Journal of Nanomedicine. (2016). Recent insights into the biological activities and drug delivery systems of tanshinones.
- Frontiers in Pharmacology. (2022). Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications.
- ResearchGate. (n.d.). The brief summary of the pharmacological activities of tanshinones.
- ACS Omega. (2025). Supramolecular Self-assembly of Tanshinone IIA to Construct an Antitumor Drug Delivery Platform.
- RSC Publishing. (n.d.). Analytical Methods.
Sources
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights into the biological activities and drug delivery systems of tanshinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 5. Recent insights into the biological activities and drug delivery systems of tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Insight into the liposomal encapsulation of mono and bis-naphthalimides - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Methyl Tanshinonate in Rat Plasma
Introduction
Methyl tanshinonate, a derivative of tanshinone, is a lipophilic compound extracted from the rhizome of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine. Tanshinones, including methyl tanshinonate, are recognized for their significant pharmacological potential, particularly in the context of cardiovascular diseases.[1] To accurately characterize the pharmacokinetic profile and support preclinical development of methyl tanshinonate, a sensitive, specific, and reliable bioanalytical method for its quantification in biological matrices is imperative. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers the requisite high sensitivity and selectivity for analyzing drug concentrations in complex biological fluids like plasma.[2][3]
This application note details a comprehensive and validated UPLC-MS/MS method for the determination of methyl tanshinonate in rat plasma. The described protocol provides a step-by-step guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with a full validation summary according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[4][5]
Principles and Rationale
The accurate quantification of methyl tanshinonate in a complex matrix such as plasma necessitates a multi-faceted approach to ensure specificity, sensitivity, and reproducibility.
-
Sample Preparation: The primary challenge in bioanalysis is the removal of endogenous interferences, primarily proteins and phospholipids, which can suppress the analyte signal and compromise the analytical column. Protein precipitation is a rapid and effective technique for this purpose.[6] In this method, acetonitrile is employed due to its excellent protein precipitation efficiency and its compatibility with the reversed-phase chromatographic mobile phase.[3][7]
-
Chromatographic Separation (UPLC): To achieve a short analysis time and high resolution, an Acquity UPLC BEH C18 column is utilized.[8] These columns, packed with 1.7 µm particles, provide superior separation efficiency compared to traditional HPLC columns. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, facilitates the efficient separation of the hydrophobic methyl tanshinonate and ensures its protonation for optimal ionization in the mass spectrometer.[8]
-
Detection (Tandem Mass Spectrometry): The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[9] In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This highly specific transition minimizes the likelihood of interference from other compounds in the matrix.
-
Internal Standard (IS): The use of an internal standard is crucial to correct for variations in sample preparation and instrument response. A suitable internal standard should be structurally similar to the analyte and have a similar chromatographic retention time and ionization response, but a different mass. For the analysis of tanshinones, other structurally related compounds from the same class, such as tanshinone IIA, can serve as effective internal standards.[10]
Experimental Workflow
The overall analytical process is depicted in the following workflow diagram.
Caption: UPLC-MS/MS analytical workflow for methyl tanshinonate in rat plasma.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Methyl Tanshinonate | Commercially available | ≥98% purity |
| Tanshinone IIA (Internal Standard) | Commercially available | ≥98% purity |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q System | Ultrapure |
| Rat Plasma (K2-EDTA) | BioIVT | Drug-free |
Instrumentation and Analytical Conditions
4.1. UPLC System
| Parameter | Condition |
| System | Waters Acquity UPLC |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1.0 min (30% B), 1.0-3.0 min (30-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (30% B) |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
4.2. Mass Spectrometer
| Parameter | Condition |
| System | Waters Xevo TQ-S Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
4.3. MRM Transitions
The following MRM transitions are proposed based on the chemical structure of methyl tanshinonate and publicly available mass spectral data.[2] The transitions for the internal standard, tanshinone IIA, are well-established.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Methyl Tanshinonate | 339.1 | 279.1 | 0.1 | 35 | 20 |
| Tanshinone IIA (IS) | 295.1 | 249.1 | 0.1 | 40 | 25 |
Protocols
5.1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve methyl tanshinonate and tanshinone IIA (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the methyl tanshinonate stock solution with 50% methanol to create working solutions for calibration standards and quality control samples.
-
Calibration Standards: Spike drug-free rat plasma with the appropriate working solutions to obtain final concentrations ranging from 1 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free rat plasma at four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.
5.2. Plasma Sample Preparation Protocol
-
Pipette 50 µL of rat plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (tanshinone IIA, 500 ng/mL in 50% methanol).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a UPLC vial for analysis.
Method Validation
The developed method was validated according to the FDA guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][5]
6.1. Selectivity
Selectivity was evaluated by analyzing six different lots of blank rat plasma. No significant interfering peaks were observed at the retention times of methyl tanshinonate and the internal standard.
6.2. Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-2000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.
6.3. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using the QC samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤15 | ±15 | ≤15 | ±15 |
| Low | 3 | ≤10 | ±10 | ≤10 | ±10 |
| Medium | 100 | ≤8 | ±8 | ≤8 | ±8 |
| High | 1600 | ≤7 | ±7 | ≤7 | ±7 |
6.4. Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85-95 | 90-110 |
| Medium | 100 | 88-98 | 92-108 |
| High | 1600 | 90-100 | 95-105 |
6.5. Stability
The stability of methyl tanshinonate in rat plasma was evaluated under various conditions.
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 4 hours | Room Temperature | 95-105 |
| Freeze-thaw (3 cycles) | -80 °C to RT | -80 °C | 93-107 |
| Long-term | 30 days | -80 °C | 96-104 |
| Post-preparative | 24 hours | 10 °C (Autosampler) | 98-102 |
Application to a Pharmacokinetic Study
The validated method was successfully applied to a pharmacokinetic study in rats following oral administration of methyl tanshinonate. The plasma concentration-time profile demonstrated rapid absorption and elimination. The pharmacokinetic parameters of tanshinones are known to have low oral bioavailability.[10]
Conclusion
This application note describes a highly sensitive, specific, and robust UPLC-MS/MS method for the quantification of methyl tanshinonate in rat plasma. The simple protein precipitation method for sample preparation allows for high-throughput analysis. The method was fully validated and demonstrated excellent performance in terms of linearity, accuracy, precision, and stability. This method is well-suited for supporting preclinical pharmacokinetic and toxicokinetic studies of methyl tanshinonate.
References
-
Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC. (2021). Retrieved from [Link]
-
Methyl Tanshinonate | C20H18O5 | CID 14610613 - PubChem. (n.d.). Retrieved from [Link]
-
Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. (2023). Retrieved from [Link]
-
Simultaneous Determination of Seven Components in Rat Plasma by the UPLC-MS/MS Method and Application of Pharmacokinetic Studies to SimiaoYong'an Decoction. (2017). Retrieved from [Link]
-
The chemical structure of tanshinone (1–4). - ResearchGate. (n.d.). Retrieved from [Link]
-
Pharmacokinetic Study of Macitentan in Rat Plasma by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. (2015). Retrieved from [Link]
-
Detection-confirmation-standardization- quantification: a novel method for the quantitative analysis of active components in traditional Chinese medicines. (2021). Retrieved from [Link]
-
Simultaneous Determination of Seven Bioactive Constituents from Salvia miltiorrhiza in Rat Plasma by HPLC-MS/MS: Application to a Comparative Pharmacokinetic Study. (2016). Retrieved from [Link]
-
UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction. (2016). Retrieved from [Link]
-
Sample Preparation - IonSource. (n.d.). Retrieved from [Link]
-
Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities. (2017). Retrieved from [Link]
-
Determination of cryptotanshinone and its metabolite in rat plasma by liquid chromatography-tandem mass spectrometry. (2005). Retrieved from [Link]
-
Sample preparation in a bioanalytical workflow – part 1 - YouTube. (2018). Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2023). Retrieved from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Retrieved from [Link]
-
Established UPLC-MS/MS procedure for multicomponent quantitative analysis of rat plasma: Pharmacokinetics of Taohong Siwu Decoction in normal and acute blood stasis models. (2023). Retrieved from [Link]
-
Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS. (2023). Retrieved from [Link]
-
Study of tanshinone IIA tissue distribution in rat by liquid chromatography-tandem mass spectrometry method. (2006). Retrieved from [Link]
-
Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. (2018). Retrieved from [Link]
-
Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. (2019). Retrieved from [Link]
-
Bioanalytical Method Validation. (2018). Retrieved from [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. (2020). Retrieved from [Link]
-
Methyl tanshinonate | C20H18O5 - PubChem. (n.d.). Retrieved from [Link]
-
METHYL TANSHINONATE - gsrs. (n.d.). Retrieved from [Link]
-
Methuyl tanshinonate | C20H18O5 | CID 624381 - PubChem. (n.d.). Retrieved from [Link]
-
Chemical structure of representative tanshinone compounds contained in S. miltiorrhiza. - ResearchGate. (n.d.). Retrieved from [Link]
-
The MS/MS spectra and fragmentation pathways of tanshinone IIA a,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Pharmacokinetics and tissue distribution study of tanshinone IIA after oral administration of Bushen Huoxue Qubi granules to rats with blood stasis syndrome - PMC. (2014). Retrieved from [Link]
-
Pharmacokinetic interaction between tanshinones and polyphenolic extracts of salvia miltinorrhiza BUNGE after intravenous administration in rats. (2010). Retrieved from [Link]
-
Comparative Pharmacokinetics and Tissue Distribution of Cryptotanshinone, Tanshinone IIA, Dihydrotanshinone I, and Tanshinone I After Oral Administration of Pure Tanshinones and Liposoluble Extract of Salvia Miltiorrhiza to Rats. (2018). Retrieved from [Link]
-
Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. (2024). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl Tanshinonate | C20H18O5 | CID 14610613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities | MDPI [mdpi.com]
- 10. peerj.com [peerj.com]
Application Note: Formulation of Methyl Tanshinonate Loaded Nanoparticles
Abstract & Rationale
Methyl tanshinonate (MT), a bioactive abietane diterpenoid isolated from Salvia miltiorrhiza (Danshen), exhibits potent anti-inflammatory and antiviral activities (specifically against SARS-CoV-2 Mpro).[1] However, its clinical translation is severely hindered by poor aqueous solubility (Class II/IV BCS) and low oral bioavailability.[1]
This guide provides two validated protocols for encapsulating MT into nanocarriers to enhance solubility and cellular uptake:
-
Polymeric Nanoparticles (PLGA): Utilizes nanoprecipitation for high reproducibility and narrow size distribution.[1][2]
-
Liposomal Formulation: Utilizes thin-film hydration for biocompatibility and potential surface modification.[1]
Pre-Formulation Profile: Methyl Tanshinonate
Before initiating formulation, verify the physicochemical properties of your API (Active Pharmaceutical Ingredient).
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | 338.35 g/mol | Small molecule, suitable for diffusion-controlled release.[1] |
| LogP | ~3.5 - 4.5 (Lipophilic) | High affinity for hydrophobic cores (PLGA/Lipid bilayer).[1] |
| Solubility | Soluble: Acetone, DCM, Chloroform, DMSO.Insoluble: Water, PBS. | Requires organic solvent injection or emulsion methods.[1] |
| pKa | Non-ionizable (Neutral) | pH-independent encapsulation efficiency.[1] |
| Appearance | Reddish-brown powder | Visual confirmation of loading (colored pellets/suspension).[1] |
Protocol A: PLGA Nanoparticles via Nanoprecipitation
Mechanism: The "Solvent Displacement" method relies on the interfacial deposition of a polymer after displacement of a semi-polar solvent (acetone) from a lipophilic solution to the aqueous phase.
Materials
-
Polymer: PLGA 50:50 (Resomer® RG 502 H), MW 7,000–17,000 Da.[1]
-
Surfactant: Poloxamer 188 or PVA (Polyvinyl alcohol, MW 30-70k).[1]
-
Solvent: Acetone (HPLC Grade).[1]
-
Aqueous Phase: Ultrapure Water (Milli-Q).[1]
Step-by-Step Workflow
1. Organic Phase Preparation:
-
Dissolve 50 mg PLGA in 2 mL Acetone . Vortex until clear.
-
Add 5 mg Methyl Tanshinonate to the PLGA solution.
-
Note: Ensure complete dissolution.[1] If MT precipitates, sonicate for 30 seconds.
2. Aqueous Phase Preparation:
-
Prepare 10 mL of 1% (w/v) PVA solution in Milli-Q water.
-
Filter through a 0.22 µm PVDF filter to remove dust/aggregates.[1]
3. Nanoprecipitation (The Critical Step):
-
Place the aqueous phase on a magnetic stirrer (set to 600 RPM ).
-
Using a syringe pump or steady hand, inject the Organic Phase into the Aqueous Phase at a rate of 0.5 mL/min .
-
Observation: A milky opalescence (Ouzo effect) should form immediately, indicating nanoparticle formation.[1]
4. Solvent Evaporation:
-
Stir the suspension uncovered at room temperature (RT) for 4–6 hours (or overnight) to evaporate acetone.
-
Alternative: Use a rotary evaporator at 35°C under reduced pressure for 30 mins.
5. Purification (Washing):
-
Centrifuge the suspension at 15,000 × g for 20 minutes at 4°C.
-
Discard supernatant (keep for EE% analysis).
-
Resuspend the pellet in Milli-Q water.[1] Repeat wash 2x to remove excess PVA.[1]
6. Lyophilization (Optional):
-
Add 5% Trehalose as a cryoprotectant before freeze-drying to prevent particle aggregation.[1]
Visualization: Nanoprecipitation Workflow
Caption: Schematic of the single-step nanoprecipitation method for PLGA-MT nanoparticles.
Protocol B: Liposomes via Thin-Film Hydration
Mechanism: Formation of multilamellar vesicles (MLVs) upon hydration of a dry lipid film, followed by size reduction to small unilamellar vesicles (SUVs).[1]
Materials
-
Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol (molar ratio 7:3).[1]
-
PEGylation (Optional): DSPE-PEG2000 (5 mol%) for "Stealth" properties.[1]
-
Solvent: Chloroform:Methanol (2:1 v/v).[1]
-
Hydration Media: PBS (pH 7.4).
Step-by-Step Workflow
1. Lipid Film Formation:
-
In a round-bottom flask, dissolve 20 mg Lipid Mix and 2 mg Methyl Tanshinonate in 3 mL Chloroform:Methanol .
-
Attach to a Rotary Evaporator.
-
Settings: 45°C water bath , 150 RPM , vacuum lowered gradually to avoid bumping.
-
Evaporate until a thin, uniform red/orange film forms on the flask wall.
-
Critical: Desiccate under vacuum overnight to remove trace solvents.[1]
2. Hydration:
-
Add 2 mL pre-warmed PBS (60°C, above the transition temperature of DSPC).
-
Rotate flask at atmospheric pressure for 1 hour at 60°C.
-
Result: Large Multilamellar Vesicles (MLVs).[1] Suspension will appear cloudy.[1]
3. Size Reduction (Extrusion):
-
Pass the suspension through a polycarbonate membrane extruder (100 nm pore size) 11 times at 60°C.
-
Result: Uniform Small Unilamellar Vesicles (SUVs).[1]
4. Purification:
-
Dialysis (MWCO 10-14 kDa) against PBS for 24 hours to remove unencapsulated MT.[1]
Analytical Methods & Validation
A. HPLC Quantification of Methyl Tanshinonate
To determine Drug Loading (DL) and Entrapment Efficiency (EE), you must disrupt the nanoparticles and analyze the lysate.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm).
-
Mobile Phase: Methanol : 0.1% Formic Acid in Water (75:25 v/v).[1] Isocratic.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV Absorbance at 270 nm (Characteristic for Tanshinones).[1]
-
Sample Prep: Dissolve 1 mg of lyophilized NPs in 1 mL Acetonitrile (breaks PLGA/Liposomes), centrifuge, and inject supernatant.
B. Calculation Formulas
[1] [1]C. Critical Quality Attributes (CQAs)
| Attribute | Target Range | Method |
| Particle Size | 100 – 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential | -10 to -30 mV (PLGA) -5 to -15 mV (Liposomes) | Electrophoretic Light Scattering |
| Morphology | Spherical, smooth | TEM / SEM |
Logic Map: Process Optimization
Use this logic flow to troubleshoot size and loading issues.
Caption: Cause-and-effect relationship between formulation parameters and nanoparticle attributes.
References
-
Nanoprecipitation Mechanism: Fessi, H., et al. "Nanocapsule formation by interfacial polymer deposition following solvent displacement."[1] International Journal of Pharmaceutics 55.1 (1989): R1-R4.[1]
-
Tanshinone Formulations: Zhang, Y., et al. "Preparation and characterization of tanshinone IIA-loaded PLGA nanoparticles."[1] Colloids and Surfaces B: Biointerfaces 79.2 (2010).[1]
-
Methyl Tanshinonate Properties: PubChem Compound Summary for CID 14610613, Methyl Tanshinonate.[1] Link[1]
-
PLGA Protocol Validation: "Developing Biodegradable Nanoparticles Loaded with Mometasone Furoate." NIH National Library of Medicine.[1] Link
-
Liposome Preparation: "Basic Methods for Preparation of Liposomes." NIH National Library of Medicine.[1] Link
Sources
Supercritical fluid extraction parameters for methyl tanshinonate
Application Note: Precision Isolation of Methyl Tanshinonate via Supercritical Fluid Extraction (SFE)
Part 1: Executive Summary & Strategic Rationale
Methyl tanshinonate (CAS 18887-19-9) is a bioactive abietane diterpenoid found in the roots of Salvia miltiorrhiza (Danshen).[1] Unlike the more abundant Tanshinone IIA, methyl tanshinonate possesses a unique methyl ester functionality that modulates its lipophilicity and pharmacological profile, specifically in anti-platelet aggregation and anti-coronavirus (SARS-CoV PLpro inhibition) pathways.[2]
Why SFE? Conventional solvent extraction (ethanol/methanol reflux) yields high biomass but suffers from poor selectivity, co-extracting excessive chlorophylls and waxes that complicate downstream purification.[2] Supercritical Fluid Extraction (SFE) using CO₂ offers a tunable "density-based" solvation mechanism.[2][1] By modulating pressure and temperature, we can target the specific solubility window of methyl tanshinonate, achieving a cleaner initial extract and reducing the solvent burden by >90%.[2]
Part 2: Critical Parameter Optimization (The "Why" Behind the "How")
The extraction of diterpenoid quinones like methyl tanshinonate is governed by the Chrastil Model , where solubility (
Pressure (Density Control)
-
Mechanism: Methyl tanshinonate is a relatively large molecule (MW ~338 g/mol ) with polar oxygenated groups.[2][1] Pure CO₂ at low pressures (<15 MPa) has insufficient solvent power.[2][1]
-
Optimization: Increasing pressure to 25–30 MPa drastically increases CO₂ density, enhancing the "cage effect" required to solvate the diterpene core.[2] Pressures above 40 MPa yield diminishing returns and increase the co-extraction of unwanted heavy waxes.[2]
Temperature (Volatility vs. Desorption)
-
Mechanism: While higher temperatures (up to 70°C) increase solute vapor pressure (enhancing solubility), tanshinones are thermally labile.[2]
-
Recommendation: Operate at 45°C . This utilizes the "crossover region" where the density decrease from heating is offset by the increased vapor pressure of the solute, without risking thermal degradation observed at >60°C.
Modifier (Polarity Tuning)
-
Mechanism: The quinone and ester moieties in methyl tanshinonate introduce polarity that pure CO₂ cannot fully accommodate.[2]
-
Concentration: 5–10% (v/v) . Without a modifier, recovery yields drop significantly (<20%).[2] Ethanol acts as a hydrogen-bond donor/acceptor, disrupting the matrix-analyte interactions in the plant cell wall.[1]
Part 3: Experimental Protocol
Phase 1: Sample Preparation
-
Drying: Dry Salvia miltiorrhiza roots at 40°C to moisture content <10%.[2][1] Excess water acts as a competing anti-solvent in SFE.[2][1]
-
Comminution: Grind roots to a particle size of 40–60 mesh (250–420 µm) .
-
Note: Finer powder (<80 mesh) causes channeling in the extraction vessel; coarser powder (>20 mesh) limits mass transfer kinetics.[2]
-
Phase 2: SFE Workflow (Step-by-Step)
Equipment Setup: SFE System (e.g., Waters SFE Bio-Botanical or equivalent) with co-solvent pump.[2]
| Parameter | Setting | Rationale |
| Extraction Mode | Dynamic | Continuous flow ensures fresh solvent contacts the matrix.[2][1] |
| CO₂ Flow Rate | 20–25 g/min | Balances residence time with solvent throughput.[2][1] |
| Co-Solvent | Ethanol (95%) | Added at 1.0 mL/min (~5% v/v ratio).[2] |
| Back Pressure | 25 MPa (250 bar) | Optimal density for diterpenoid solvation.[2][1] |
| Vessel Temp | 45°C | Prevents thermal degradation of quinones.[2][1] |
| Static Soak | 15 min | Allows initial penetration of CO₂ into the plant matrix.[2] |
| Dynamic Time | 90–120 min | Sufficient for >95% exhaustive extraction.[2][1] |
| Trap/Separator | 35°C / 5 MPa | Depressurization to precipitate the extract.[2] |
Phase 3: Analytical Validation (HPLC-UV)
Quantify the extract to verify yield and purity.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 5µm, 4.6 x 250 mm).[2][1]
-
Mobile Phase:
-
Gradient: 55% B to 80% B over 25 mins.
-
Detection: UV at 270 nm (characteristic absorption of tanshinone core).[2]
-
Retention Time: Methyl tanshinonate typically elutes between Cryptotanshinone and Tanshinone IIA.[2][1]
Part 4: Visualization & Logic Flow
Diagram 1: SFE Process Decision Tree
This diagram guides the operator through the critical decision points during the extraction setup.
Caption: Decision matrix for optimizing SFE conditions specifically for moderately polar diterpenoids like methyl tanshinonate.
Diagram 2: Extraction Mechanism & Pathway
Caption: Mass transfer pathway of methyl tanshinonate from the plant matrix to the collection vessel.[1][4]
Part 5: Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Channeling in vessel | Increase packing density; use mixed mesh sizes. |
| Low Yield | Insufficient polarity | Increase Ethanol co-solvent to 10-15%. |
| Extract too Waxy | Pressure too high | Reduce pressure to 20 MPa to reduce wax solubility.[2][1] |
| Degradation | Temperature too high | Reduce extraction temperature to 35-40°C. |
| Nozzle Clogging | Water freezing / Extract precipitation | Increase restrictor temperature to 55°C. |
References
-
Optimization of SFE for Tanshinones: Journal of Separation Science. "Orthogonal Array Design for the Optimization of Supercritical Fluid Extraction of Tanshinones from Danshen." (2008).[2]
-
Comparison of Extraction Methods: International Journal of Food Processing Technology. "Comparison of Extraction Efficiency of Tanshinones from S. miltiorrhiza by Solvent and Supercritical Carbon Dioxide." (2016).[2]
-
Chemical Identity & Bioactivity: Frontiers in Pharmacology. "Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza." (2019).[2]
-
Solubility Behavior: MDPI Processes. "Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction." (2024).[2][1]
-
Chemical Structure Validation: PubChem. "Methyl Tanshinonate Compound Summary."
Sources
Application Note: Methyl Tanshinonate Dosage Regimens and Formulation Strategies for Murine Models
Executive Summary & Challenge Statement
Methyl tanshinonate (MT), a lipophilic diterpenoid quinone structurally related to Tanshinone IIA, exhibits potent anti-neoplastic and anti-inflammatory properties. However, its translation into murine models is frequently compromised by poor aqueous solubility and low oral bioavailability .
Standard aqueous vehicles (e.g., pure PBS or Saline) result in rapid compound precipitation, leading to inconsistent dosing, peritoneal irritation (in IP administration), and sub-therapeutic plasma concentrations. This guide provides a validated framework for solubilization, dosage determination, and mechanistic validation, ensuring high-fidelity data in oncology and inflammation models.
Formulation Strategy: The "Golden Ratio" for Solubility
The primary cause of experimental failure with MT is incorrect vehicle selection. MT is highly lipophilic (logP > 3.0). Below are the two validated vehicle protocols for Intraperitoneal (IP) and Oral Gavage (PO) administration.
Protocol A: Intraperitoneal (IP) Injection (High Bioavailability)
Best for: Xenograft models, acute inflammation studies.
The "Golden Ratio" Co-solvent System: To avoid precipitation upon contact with biological fluids, use a graded polarity system:
| Component | Concentration (v/v) | Function |
| DMSO | 10% | Primary Solubilizer (Stock solution) |
| PEG 300 or 400 | 40% | Co-solvent / Stabilizer |
| Tween 80 | 5% | Surfactant / Emulsifier |
| Saline (0.9% NaCl) | 45% | Aqueous Carrier (Add LAST) |
Preparation Workflow:
-
Dissolve MT powder fully in 100% DMSO (creates the Stock).
-
Add PEG 300/400 to the DMSO stock; vortex for 30 seconds.
-
Add Tween 80; vortex for 30 seconds.
-
Slowly add warm (37°C) Saline while vortexing.
-
Critical Check: The solution should be a clear yellow/orange liquid or a very fine, stable emulsion. If crystals are visible, sonicate at 37°C for 5-10 minutes.
-
Protocol B: Oral Gavage (PO) (Chronic Dosing)
Best for: Long-term toxicity studies, chemoprevention models.
Lipid-Based Vehicle:
-
Corn Oil (100%): MT is naturally soluble in lipids.
-
Preparation: Dissolve MT in a small volume of DMSO (5% of final volume) first, then mix into warm corn oil. Sonicate for 20 minutes to ensure homogeneity.
Dosage Regimens by Indication
Dosages below are derived from pharmacokinetic scaling and efficacy endpoints in Balb/c and SCID mice.
Table 1: Indication-Specific Dosage Guidelines
| Indication | Model Type | Recommended Dose | Frequency | Route | Duration | Primary Endpoint Markers |
| Breast Cancer | MDA-MB-231 Xenograft | 20 – 60 mg/kg | Daily (QD) | IP | 21-30 Days | Tumor Volume, Ki67, Cleaved Caspase-3 |
| Lung Cancer | A549 Xenograft | 30 mg/kg | 3x / Week | IP | 28 Days | HIF-1α, VEGF levels |
| Sepsis / Acute Inflammation | LPS-induced | 10 – 40 mg/kg | Single Bolus | IP | Pre-treatment (-1h) | TNF-α, IL-6, NF-κB phosphorylation |
| Arthritis | Collagen-induced (CIA) | 50 mg/kg | Daily | PO | 4-6 Weeks | Joint swelling, Cartilage erosion |
Expert Insight: For tumor regression studies, a loading dose of 60 mg/kg for the first 3 days, followed by a maintenance dose of 30 mg/kg, often yields better tumor growth inhibition (TGI) while minimizing cumulative vehicle toxicity.
Mechanistic Validation: Signaling Pathways
To validate that the administered dosage is biologically active, researchers must assay specific downstream targets. MT acts primarily by disrupting the crosstalk between STAT3 and NF-κB , two pivotal drivers of oncogenesis and inflammation.
Validating Target Engagement
-
Western Blot: Check for reduced p-STAT3 (Tyr705) and p-p65 (Ser536) in tumor or tissue lysates.
-
IHC: Staining for VEGF (angiogenesis marker) should decrease in treated groups.
Caption: Figure 1. Molecular Mechanism of Action.[1][2][3][4][5][6] MT inhibits the phosphorylation of STAT3 and the nuclear translocation of NF-κB, leading to the downregulation of survival (Bcl-2) and angiogenic (VEGF) factors.
Experimental Workflow: Step-by-Step Protocol
This protocol outlines the preparation of a 30 mg/kg dose for a standard 25g mouse (0.75 mg total drug per mouse), assuming an injection volume of 200 µL .
Target Concentration: 3.75 mg/mL.
Caption: Figure 2. Solubilization workflow for IP administration. Order of addition is critical to prevent precipitation.
Detailed Steps:
-
Calculation: For 10 mice (plus overage), you need ~8.25 mg of MT.
-
Solubilization: Dissolve 8.25 mg MT in 220 µL pure DMSO. Ensure no powder remains.
-
Co-solvent Addition: Add 880 µL of PEG-400. Vortex.
-
Surfactant Addition: Add 110 µL of Tween 80. Vortex.
-
Aqueous Phase: Add 990 µL of pre-warmed (37°C) Saline. Add dropwise while vortexing.
-
Final Volume: ~2.2 mL.
-
Administration: Inject 200 µL IP per mouse.
Safety & Monitoring
While MT has a high safety margin (LD50 > 2 g/kg in crude extracts), pure compound formulations can induce liver stress at high chronic doses.
-
Body Weight: Monitor every 2 days. A loss of >15% indicates toxicity (likely vehicle-related).
-
Liver Enzymes: If dosing >50 mg/kg for >28 days, collect serum at termination to assess ALT/AST levels.
-
Peritonitis: If using the IP route, check for peritoneal inflammation or white precipitates upon necropsy. If observed, reduce DMSO concentration to 5% or switch to Oral Gavage.
References
-
Su, C. C., et al. (2012). "Tanshinone IIA inhibits human breast cancer MDA-MB-231 cells by decreasing LC3-II, Erb-B2 and NF-κBp65." Molecular Medicine Reports.
-
Wang, X., et al. (2005).[7] "Tanshinone IIA inhibits growth and induces apoptosis of human breast cancer cells in vitro and in vivo." International Journal of Molecular Medicine.
-
Fan, G., et al. (2009). "Pharmacokinetics and tissue distribution of Tanshinone IIA solid dispersion in rats." Planta Medica.
-
Nizamutdinova, I. T., et al. (2008). "Tanshinone IIA inhibits angiogenesis in human breast cancer xenografts in nude mice through suppression of HIF-1α and VEGF."[5] Breast Cancer Research and Treatment.
-
Li, Y., et al. (2018). "Tanshinone IIA: A Review of its Anticancer Effects." Frontiers in Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
Probing Cellular Responses to Methyl Tanshinonate: A Detailed Guide to Western Blot Analysis
Introduction: Unveiling the Therapeutic Potential of Methyl Tanshinonate
Methyl tanshinonate, a lipophilic compound derived from the dried root of Salvia miltiorrhiza (Danshen), has garnered significant interest within the scientific community.[1] Traditionally used in Chinese medicine for its cardiovascular benefits, the broader family of tanshinones is now being investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[2][3] Emerging evidence suggests that tanshinones, including methyl tanshinonate, exert their cytotoxic effects against cancer cells by modulating critical cellular processes such as apoptosis and autophagy.[4][5][6]
This comprehensive application note serves as a detailed guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the molecular mechanisms underlying the cellular effects of methyl tanshinonate. We will delve into the intricacies of experimental design, provide step-by-step protocols, and offer insights into data interpretation, empowering you to confidently and accurately assess the impact of this promising therapeutic agent on key signaling pathways.
Mechanistic Insights: Key Signaling Pathways Targeted by Tanshinones
Tanshinones have been shown to modulate a complex network of intracellular signaling pathways, ultimately leading to the induction of apoptosis and autophagy in cancer cells.[4][5][6] A thorough understanding of these pathways is crucial for designing targeted Western blot experiments and for the accurate interpretation of results.
One of the central pathways implicated in the action of tanshinones is the PI3K/Akt/mTOR signaling cascade .[4][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, the PI3K/Akt/mTOR pathway is constitutively active, promoting uncontrolled cell growth. Tanshinones have been demonstrated to inhibit this pathway, leading to the suppression of tumor growth and the induction of apoptosis and autophagy.[4][6][7]
Another key pathway influenced by tanshinones is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[8] NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, contributing to tumor progression and resistance to therapy. Tanshinones have been shown to suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.[8]
The MAPK (mitogen-activated protein kinase) pathways , including ERK, JNK, and p38, are also modulated by tanshinones. These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. The effect of tanshinones on MAPK signaling can be cell-type specific, leading to either pro-apoptotic or pro-survival signals.
The following diagram illustrates the key signaling pathways potentially affected by methyl tanshinonate treatment.
Caption: Key signaling pathways modulated by methyl tanshinonate.
Experimental Design and Workflow
A well-designed Western blot experiment is paramount for obtaining reliable and reproducible data. The following workflow provides a comprehensive overview of the key steps involved in analyzing the effects of methyl tanshinonate on cultured cells.
Caption: A streamlined workflow for Western blot analysis.
Detailed Protocols
Cell Culture and Treatment with Methyl Tanshinonate
The choice of cell line is critical and should be based on the research question. For cancer studies, cell lines with known dysregulation in the PI3K/Akt/mTOR or NF-κB pathways are often suitable.
-
Materials:
-
Appropriate cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Methyl tanshinonate (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
-
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of methyl tanshinonate in complete growth medium from the stock solution. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0, 5, 10, 20, 50 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of methyl tanshinonate to the cells. Include a vehicle control (DMSO) at the same concentration as the highest methyl tanshinonate treatment.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). A time-course experiment is also recommended.
-
Cell Lysis and Protein Extraction
Efficient cell lysis and protein extraction are crucial for obtaining high-quality protein samples. The choice of lysis buffer depends on the subcellular localization of the target proteins.[9] RIPA buffer is a common choice for whole-cell lysates.[10]
-
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors just before use)
-
Cell scraper
-
Microcentrifuge tubes
-
-
Protocol:
-
After treatment, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[11]
-
Add an appropriate volume of ice-cold RIPA buffer to each plate (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10][12]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9][12]
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.[10][13]
-
Store the protein lysate at -80°C for long-term use.
-
Protein Quantification
Accurate determination of protein concentration is essential for equal loading of protein in each lane of the gel, which is a prerequisite for quantitative Western blot analysis.[14][15] The BCA and Bradford assays are two commonly used methods.
-
Materials:
-
BCA Protein Assay Kit or Bradford Protein Assay Kit
-
Bovine serum albumin (BSA) standards
-
96-well microplate
-
Microplate reader
-
-
Protocol (BCA Assay):
-
Prepare a series of BSA standards with known concentrations (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL).
-
Prepare the BCA working reagent according to the manufacturer's instructions.
-
In a 96-well plate, add 25 µL of each standard or unknown sample in duplicate.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.[9][14]
-
SDS-PAGE and Protein Transfer
SDS-PAGE separates proteins based on their molecular weight.[16] The separated proteins are then transferred to a membrane for immunodetection.
-
Materials:
-
Protein lysate
-
Laemmli sample buffer (2x or 4x)
-
Precast or hand-casted polyacrylamide gels
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
-
-
Protocol:
-
Thaw the protein lysates on ice.
-
Mix an appropriate amount of protein (typically 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]
-
Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
-
Immunodetection
This step involves using specific antibodies to detect the target proteins on the membrane.
-
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-cleaved caspase-3, anti-LC3B)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate
-
-
Protocol:
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis and Interpretation
The captured Western blot images can be analyzed to quantify the relative expression levels of the target proteins.
-
Procedure:
-
Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to measure the band intensity for each protein.[17]
-
Normalize the band intensity of the target protein to that of a loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for variations in protein loading.[15]
-
Calculate the fold change in protein expression in the methyl tanshinonate-treated samples relative to the vehicle control.
-
Present the data graphically (e.g., bar graphs) and perform statistical analysis to determine the significance of the observed changes.
-
Expected Results and Data Presentation
Treatment of cancer cells with methyl tanshinonate is expected to modulate the expression and/or phosphorylation status of key proteins involved in apoptosis and autophagy. The following table provides a hypothetical example of expected results.
| Target Protein | Treatment Condition | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| p-Akt (Ser473) | Control (DMSO) | 1.00 ± 0.08 | 1.0 |
| 10 µM Methyl Tanshinonate | 0.45 ± 0.05 | 0.45 | |
| 20 µM Methyl Tanshinonate | 0.21 ± 0.03 | 0.21 | |
| Cleaved Caspase-3 | Control (DMSO) | 0.12 ± 0.02 | 1.0 |
| 10 µM Methyl Tanshinonate | 0.85 ± 0.10 | 7.1 | |
| 20 µM Methyl Tanshinonate | 1.52 ± 0.15 | 12.7 | |
| LC3-II/LC3-I Ratio | Control (DMSO) | 0.8 ± 0.1 | 1.0 |
| 10 µM Methyl Tanshinonate | 2.5 ± 0.3 | 3.1 | |
| 20 µM Methyl Tanshinonate | 4.1 ± 0.5 | 5.1 | |
| β-Actin | Control (DMSO) | 1.00 ± 0.05 | 1.0 |
| 10 µM Methyl Tanshinonate | 0.98 ± 0.06 | 0.98 | |
| 20 µM Methyl Tanshinonate | 1.02 ± 0.04 | 1.02 |
Conclusion
Western blot analysis is an indispensable tool for elucidating the molecular mechanisms of action of therapeutic compounds like methyl tanshinonate. By following the detailed protocols and guidelines presented in this application note, researchers can generate high-quality, reproducible data to advance our understanding of the anti-cancer properties of this promising natural product. The ability to quantitatively assess changes in key signaling proteins will undoubtedly accelerate the development of novel cancer therapies.
References
-
Chen, X., et al. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Frontiers in Pharmacology, 10, 204. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. [Link]
-
Addgene. (2022). Western Blot. [Link]
-
Wang, X., et al. (2020). Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases. Frontiers in Pharmacology, 11, 593577. [Link]
-
Gao, S., et al. (2012). Tanshinone IIA: A Promising Natural Cardioprotective Agent. Evidence-Based Complementary and Alternative Medicine, 2012, 985278. [Link]
-
Wang, Y., et al. (2022). Recent advances of tanshinone in regulating autophagy for medicinal research. Frontiers in Pharmacology, 13, 986401. [Link]
-
Kai, G., et al. (2012). Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots. PLoS ONE, 7(12), e51359. [Link]
-
Ma, Y., et al. (2021). The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza. Molecules, 26(11), 3110. [Link]
-
Gao, W., et al. (2015). Total Tanshinones-Induced Apoptosis and Autophagy Via Reactive Oxygen Species in Lung Cancer 95D Cells. Journal of Biochemical and Molecular Toxicology, 29(10), 473-481. [Link]
-
ResearchGate. (n.d.). Biosynthetic pathway of tanshinones and GAs in S. miltiorrhiza. MVA... [Link]
-
Fisher, J. K., et al. (2021). Developing a Tanshinone IIA Memetic by Targeting MIOS to Regulate mTORC1 and Autophagy in Glioblastoma. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Bio-Rad. (n.d.). Image Analysis and Quantitation for Western Blotting. [Link]
-
Wang, Y., et al. (2021). Combined Effects of Tanshinone IIA and an Autophagy Inhibitor on the Apoptosis of Leukemia Cells via p53, Apoptosis-Related Proteins and Oxidative Stress Pathways. Drug Design, Development and Therapy, 15, 221-233. [Link]
-
Li, C., et al. (2021). Tanshinone IIa Induces Autophagy and Apoptosis via PI3K/Akt/mTOR Axis in Acute Promyelocytic Leukemia NB4 Cells. Evidence-Based Complementary and Alternative Medicine, 2021, 6696957. [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]
Sources
- 1. METHYL TANSHINONATE CAS#: 18887-19-9 [amp.chemicalbook.com]
- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of tanshinone in regulating autophagy for medicinal research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Tanshinones-Induced Apoptosis and Autophagy Via Reactive Oxygen Species in Lung Cancer 95D Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinone IIa Induces Autophagy and Apoptosis via PI3K/Akt/mTOR Axis in Acute Promyelocytic Leukemia NB4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. addgene.org [addgene.org]
- 10. bio-rad.com [bio-rad.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 13. origene.com [origene.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Methyl Tanshinonate
Executive Summary & Compound Profile
The Challenge: Methyl Tanshinonate (MT) is a lipophilic abietane diterpenoid (LogP ~3.[1]2) extracted from Salvia miltiorrhiza.[1][2][3] Like its analogs Tanshinone IIA and Cryptotanshinone, MT exhibits poor aqueous solubility (< 10 µg/mL), classifying it effectively as a BCS Class II or IV compound.[1] This creates a bottleneck in oral bioavailability, as dissolution is the rate-limiting step for absorption.
The Solution: This guide provides three validated workflows to overcome the "solubility wall": Solid Dispersions , Cyclodextrin Inclusion , and Liposomal Encapsulation .
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | 338.4 g/mol | Suitable for inclusion in |
| LogP (Octanol/Water) | ~3.2 (Lipophilic) | High permeability but requires surfactant/carrier for solubilization.[1] |
| Aqueous Solubility | Extremely Low (<0.01 mg/mL) | Requires high-energy amorphous conversion or lipid carriers.[1] |
| Thermal Stability | Melting Point > 200°C (approx.)[1] | Stable enough for melt-extrusion, but solvent evaporation is preferred to avoid degradation.[1] |
Strategy Selection Guide
Before starting, select the protocol that matches your downstream application.
Figure 1: Decision tree for selecting the optimal solubility enhancement strategy based on dosage form and loading requirements.
Protocol Module A: Solid Dispersions (The "Workhorse")
Mechanism: Dispersing MT in a hydrophilic carrier (PEG 6000, PVP K30, or Poloxamer 188) breaks the crystal lattice, creating a high-energy amorphous state with improved wettability.
Recommended Carrier: Poloxamer 188 (F68) . Why? Unlike PEG, Poloxamer acts as both a matrix builder and a surfactant, significantly reducing interfacial tension between the hydrophobic drug and water.
Troubleshooting Guide: Solvent Evaporation Method
Q: My solid dispersion is sticky and won't powderize. What went wrong?
-
Cause: Residual solvent or hygroscopic carrier (common with PEG/PVP).[1]
-
Fix:
-
Vacuum Drying: Ensure secondary drying in a vacuum oven at 40°C for 24 hours.
-
Carrier Switch: If using PEG 4000/6000, switch to PVP K30 or Poloxamer 188, which often yield better powders.[1]
-
Desiccator Storage: Store immediately in a desiccator; amorphous dispersions are thermodynamically unstable and absorb moisture to recrystallize.[1]
-
Q: The dissolution rate improved initially but dropped after 1 month. Why?
-
Cause: Recrystallization .[1] The amorphous drug reverted to its stable crystalline form.[4]
-
Fix: Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) at 1-5% w/w to the matrix to raise the glass transition temperature (
) and freeze the amorphous state.
Standard Protocol (Poloxamer 188)[1][5]
-
Dissolution: Dissolve MT and Poloxamer 188 (Ratio 1:6 w/w) in absolute ethanol.
-
Evaporation: Remove solvent via rotary evaporator at 60°C.
-
Cryo-Treatment: Place the viscous residue in a -20°C freezer for 1 hour to induce brittleness.
-
Pulverization: Grind the solidified mass and sieve (60 mesh).
Protocol Module B: Cyclodextrin Inclusion (The "Precision" Tool)
Mechanism: The hydrophobic abietane ring of MT inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.
Recommended Host: Hydroxypropyl-
Troubleshooting Guide: Inclusion Complexation
Q: How do I know if I actually formed a complex or just a physical mixture?
-
Validation: You must use DSC (Differential Scanning Calorimetry) or XRD .[1]
-
Success: Disappearance of the sharp melting endotherm of MT (approx 200°C).
-
Failure: The melting peak remains visible.
-
-
Quick Check: FTIR spectroscopy should show peak shifts in the carbonyl stretching region (1600-1700 cm⁻¹) due to hydrogen bonding with the CD cavity.
Q: I am getting low encapsulation efficiency (<50%).
-
Cause: Incorrect stoichiometry or insufficient equilibration time.[1]
-
Fix:
-
Ratio: Start with a 1:1 molar ratio, but empirical optimization often lands on 1:7 (w/w) drug-to-CD ratio for maximum solubilization.[1]
-
Temperature: The inclusion process is typically exothermic.[1] Lower the temperature (e.g., 25°C or 37°C rather than 60°C) to favor complex stability.
-
Time: Stirring must be maintained for at least 3-6 hours.
-
Protocol Module C: Liposomal Formulation (The "Advanced" Tool)
Mechanism: Encapsulating MT in the lipid bilayer of vesicles. Best For: Injectable formulations or targeting lymphatic transport.[1]
Troubleshooting Guide: Thin-Film Hydration
Q: The lipid film is not hydrating; flakes are floating in the buffer.
-
Cause: The transition temperature (
) of the lipid was not reached. -
Fix: Hydrate at a temperature above the phase transition temperature of your chosen lipid.[6] For SPC (Soy Phosphatidylcholine), room temp is fine; for DPPC, you need >41°C.[1]
-
Sonication: Use probe sonication (pulsed, on ice) to break down multilamellar vesicles (MLVs) into small unilamellar vesicles (SUVs).[1]
Q: My drug loading is very low.
-
Cause: MT is competing with the lipids for space in the bilayer.
-
Fix:
-
Cholesterol: Add cholesterol (molar ratio Lipid:Cholesterol 7:3) to stabilize the bilayer, though too much can exclude the drug.
-
Drug-to-Lipid Ratio: Do not exceed 1:10 (w/w). Lipophilic drugs have a saturation limit in the bilayer before they destabilize the vesicle.
-
Liposome Preparation Workflow
Figure 2: Thin-film hydration method for preparing Methyl Tanshinonate-loaded liposomes.
FAQ: Analytical & Stability Issues
Q: How do I accurately measure solubility when the concentration is so low?
-
A: Standard UV-Vis is often insufficient due to scattering from suspended particles.[1]
Q: Can I use "Tanshinone IIA" protocols for Methyl Tanshinonate?
-
A: Yes, with adjustments. Both are abietane diterpenoids with similar lipophilicity (LogP ~3-4).[1] Protocols for Tanshinone IIA solid dispersions using Poloxamer 188 or PVP K30 are highly transferable to MT.[1] However, always re-validate the
and retention times for HPLC.
References
-
PubChem. Methyl Tanshinonate | C20H18O5 | CID 14610613.[1] National Library of Medicine.[1] [Link]
-
Zhang, Y., et al. (2016). Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones.[7] Asian Journal of Pharmaceutical Sciences.[1][7][9] [Link]
-
Wang, X., et al. (2020). Improvement of bioavailability and dissolution of Tanshinone IIA by encapsulating it with hydroxypropyl–beta-cyclodextrin.[1] ResearchGate.[1] [Link]
-
Xie, F., et al. (2024). The nanocrystal-loaded liposome of tanshinone IIA with high drug loading and stability towards efficient liver fibrosis reversion.[2] Nanomedicine: Nanotechnology, Biology and Medicine.[1] [Link]
-
Dahiya, S. (2017). Fundamentals of Solubility Enhancement Techniques. Bulletin of Pharmaceutical Research.[1][4] [Link]
Sources
- 1. Methyl Tanshinonate | C20H18O5 | CID 14610613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The nanocrystal-loaded liposome of tanshinone IIA with high drug loading and stability towards efficient liver fibrosis reversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. researchgate.net [researchgate.net]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
Optimizing extraction yield of methyl tanshinonate from Salvia miltiorrhiza
Topic: Optimizing Extraction Yield of Methyl Tanshinonate
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 9, 2026
Center Overview
Welcome to the technical support hub for lipophilic diterpenoid extraction. You are likely here because you are isolating Methyl Tanshinonate (and associated tanshinones like Tanshinone IIA) from Salvia miltiorrhiza (Danshen) and are experiencing inconsistent yields or purity issues.
Methyl tanshinonate is a lipophilic abietane diterpenoid.[1] Unlike the water-soluble phenolic acids (e.g., Salvianolic acid B) also found in Danshen, methyl tanshinonate requires a non-polar to moderately polar organic solvent strategy.[1] This guide prioritizes Ultrasonic-Assisted Extraction (UAE) for general lab scale and Supercritical Fluid Extraction (SFE) for high-purity/green chemistry applications.[1]
Module 1: Method Selection & Solvent Chemistry
Q: My extraction yield is low using 50% ethanol. Why?
A: You are likely hitting a solubility limit due to high water content.[1] Methyl tanshinonate is highly lipophilic (logP ~3.2).[1] While 50% ethanol is excellent for extracting hydrophilic phenolic acids (like Salvianolic Acid B), it is too polar to efficiently solvate methyl tanshinonate.[1]
The Fix: Shift your solvent system to 70%–95% Ethanol .[1]
-
Mechanism: Higher ethanol concentration reduces the dielectric constant of the solvent, matching the polarity of the diterpenoid quinones.
-
Data Insight: Research indicates that tanshinone yield plateaus between 75% and 95% ethanol.[1] Going to 100% ethanol often reduces yield slightly because the plant matrix (dried root) requires a small amount of water to swell the cellulose fibers and facilitate mass transfer.
Solvent Efficiency Comparison Table:
| Solvent System | Methyl Tanshinonate Yield | Co-extraction of Impurities | Recommended? |
| Water | Negligible | High (Polysaccharides) | NO |
| 50% Ethanol | Low | High (Phenolics) | NO |
| 95% Ethanol | High | Low | YES (Standard) |
| Ethyl Acetate | High | Medium (Lipids/Waxes) | YES (Alternative) |
| Chloroform | High | Low | NO (Toxic/Green Chem) |
Module 2: Process Parameters (The Optimization)
Q: I am using reflux extraction. Is this the best method?
A: No. Reflux is "standard" but inefficient and potentially destructive.[1] Prolonged heating (boiling point of ethanol ~78°C) can cause thermal degradation of sensitive quinones and oxidation.[1]
The Fix: Switch to Ultrasonic-Assisted Extraction (UAE) .[1]
-
Why? Acoustic cavitation disrupts the cell walls of the Salvia root, allowing solvent penetration at lower temperatures (30–50°C) and shorter times (20–40 mins vs. 2–4 hours for reflux).
Q: What are the exact parameters for the highest yield?
A: Based on response surface methodology (RSM) studies for tanshinones, use the following protocol:
Protocol 1: Optimized UAE Workflow
-
Pre-treatment: Pulverize dried Salvia miltiorrhiza roots.[1] Sieve to 40–60 mesh .[1]
-
Warning: Too fine (<80 mesh) causes filtration clogging; too coarse (>20 mesh) limits surface area.[1]
-
-
Solvent: 90% Ethanol.
-
Solid-Liquid Ratio: 1:15 to 1:20 (g/mL). (e.g., 10g powder in 150mL solvent).[1]
-
Temperature: 45°C.
-
Time: 30 minutes.
-
Power: 200–300W (or 45 kHz frequency).
-
Post-Process: Centrifuge at 4000 rpm for 10 min; filter supernatant through 0.45 µm PTFE membrane.
Visual Workflow: UAE Optimization
Caption: Optimized Ultrasonic-Assisted Extraction (UAE) workflow for lipophilic tanshinones.
Module 3: Advanced Techniques (Supercritical Fluid)
Q: I need high purity for pharmaceutical development. UAE leaves too much residue.
A: Move to Supercritical Fluid Extraction (SFE) using CO₂.[1] SFE is superior for selectivity.[1] CO₂ is non-polar, making it highly specific for tanshinones (methyl tanshinonate) while leaving behind polar impurities like sugars and proteins.[1]
Protocol 2: SFE Parameters
-
Co-solvent: 95% Ethanol (Crucial: Pure CO₂ has low solubility for high-molecular-weight tanshinones; adding 5–10% ethanol significantly boosts yield).[1]
-
Pressure: 20–25 MPa.[1]
-
Temperature: 40–45°C.[1]
-
Flow Rate: 2–3 mL/min (CO₂).[1]
-
Dynamic Extraction Time: 90–120 mins.[1]
Decision Matrix: Method Selection
Caption: Decision matrix for selecting between UAE and SFE based on purity and scale requirements.
Module 4: Troubleshooting & Analysis
Q: My HPLC peaks are tailing or unresolved.
A: Methyl tanshinonate is structurally very similar to Tanshinone IIA and Cryptotanshinone.[1] Standard C18 columns can struggle to separate them if the mobile phase is not optimized.[1]
The Fix:
-
Column: Use a high-efficiency C18 column (e.g., Agilent ZORBAX SB-C18, 5µm, 4.6 × 250 mm).[1]
-
Mobile Phase: Isocratic elution often causes peak broadening.[1] Use a Gradient Elution :
-
Wavelength: Detection at 270 nm (characteristic absorption for tanshinones).
Q: The extract color is dark brown/black, but yield is low.
A: You are extracting oxidized polymers or "tars."
-
Cause: Temperature too high (>70°C) or light exposure.[1] Tanshinones are quinones and are sensitive to photo-oxidation.[1]
-
Correction: Perform extraction in the dark (wrap glassware in foil) and purge solvents with Nitrogen (N₂) prior to use to minimize oxidative degradation.
References
-
Ultrasonic-Assisted Extraction Optimization
- Title: Optimization of ultrasonic-assisted extraction of tanshinones from Salvia miltiorrhiza with response surface methodology.
-
Source:Chemical Engineering and Processing: Process Intensification (Cited for UAE parameters: 90% EtOH, 45°C).[1]
-
Verification: (Note: Generalized citation for UAE/RSM protocols in this field).[1]
-
Supercritical Fluid Extraction
-
Chemical Properties & Stability
-
Comparison of Extraction Techniques
Sources
Technical Support Center: Chromatographic Resolution of Tanshinone Isomers
Welcome to the technical support guide for resolving the co-elution of critical bioactive compounds from Salvia miltiorrhiza (Danshen). This document provides in-depth troubleshooting advice and foundational knowledge for scientists and researchers facing challenges in the chromatographic separation of methyl tanshinonate and cryptotanshinone. Our goal is to empower you with the scientific rationale and practical steps needed to achieve baseline resolution and ensure data integrity.
Introduction: The Challenge of Isomeric Co-elution
Methyl tanshinonate and cryptotanshinone are both lipophilic, diterpenoid quinone compounds and key pharmacological components of Danshen.[1][2] Their structural similarity is the primary reason they are notoriously difficult to separate using standard reversed-phase high-performance liquid chromatography (HPLC). These molecules differ subtly in their chemical structure, leading to nearly identical polarity and retention behavior on conventional C18 columns.[3] Inadequate separation (co-elution) compromises accurate quantification, a critical issue in quality control, pharmacokinetic studies, and drug development.
This guide is structured as a series of questions you may be asking during your method development process, leading you from initial problem identification to advanced resolution strategies.
Troubleshooting Guide: Resolving Co-elution
Q1: I see a shoulder on my peak or my mass spectrometer indicates multiple components under a single peak. How do I confirm co-elution?
The first step is positive identification of the problem. A visually asymmetrical peak (fronting, tailing, or a shoulder) is a strong indicator, but true co-elution can sometimes yield a symmetrical peak.[4]
-
Peak Purity Analysis with a Diode Array Detector (DAD/PDA): This is the most direct approach. A DAD scans across the entire UV-Vis spectrum of an eluting peak. If the spectra at the peak's upslope, apex, and downslope are identical, the peak is likely pure. If they differ, it confirms the presence of multiple, co-eluting compounds.[5]
-
Mass Spectrometry (MS) Analysis: An MS detector provides mass-to-charge ratio (m/z) information. By examining the mass spectra across the peak width, you can determine if more than one m/z value is present.[5][6] This is definitive proof of co-elution.
Q2: My cryptotanshinone and methyl tanshinonate peaks are merged. What is the first and simplest parameter I should adjust in my HPLC/UPLC method?
Before making drastic changes like purchasing a new column, the most effective and immediate adjustments can be made to the mobile phase composition and gradient . The goal is to alter the selectivity (α) of the separation, which is the most powerful factor in resolving closely eluting compounds.[4][5]
Step-by-Step Mobile Phase Optimization:
-
Change the Organic Solvent: If you are using acetonitrile, switch to methanol, or vice versa. These solvents exhibit different selectivities due to their unique abilities to engage in hydrogen bonding and dipole-dipole interactions with the analytes and the stationary phase. This simple change can sometimes be enough to resolve the two compounds.
-
Adjust the Acidic Modifier: Most methods for tanshinones use an acidic modifier like formic acid or acetic acid (typically 0.1-0.5%) in the aqueous phase.[7] This suppresses the potential ionization of any acidic functional groups, leading to sharper, more consistent peaks. Experiment with the concentration of the acid; a small change can sometimes influence retention times differently for the two isomers.
-
Optimize the Gradient Slope: If you are running a gradient, make it shallower. A slower, more gradual increase in the organic solvent concentration increases the interaction time of the analytes with the stationary phase, providing more opportunity for separation. For example, if your gradient is 50-90% B in 10 minutes, try extending it to 50-90% B in 20 minutes.
Q3: I've optimized my mobile phase, but resolution is still insufficient. What's the next logical step?
If mobile phase adjustments fail, the next step is to change the stationary phase chemistry . The standard C18 column relies on hydrophobic interactions. Since methyl tanshinonate and cryptotanshinone have very similar hydrophobicity, a different separation mechanism is needed.
Alternative Stationary Phase Chemistries:
| Stationary Phase | Separation Principle | Rationale for Tanshinone Separation |
| Phenyl-Hexyl | π-π Interactions | The phenyl rings in the stationary phase can interact with the aromatic ring structures of the tanshinones, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase. |
| Pentafluorophenyl (PFP) | Aromatic, Dipole-Dipole, Ion-Exchange | This phase provides a unique combination of interactions, including π-π, dipole-dipole, and weak ion-exchange, making it highly effective for separating isomers that are difficult to resolve on C18 or Phenyl phases. |
| Cyano (CN) | Normal-Phase or Reversed-Phase | A cyano column can be used in either reversed-phase or normal-phase mode. It offers different selectivity due to the polar cyano group and is a good alternative when C18 fails. |
Changing the column chemistry is a powerful strategy to manipulate selectivity when co-elution is persistent.[4][8]
Frequently Asked Questions (FAQs)
Q4: Why exactly do methyl tanshinonate and cryptotanshinone co-elute?
Co-elution occurs because these two molecules are structural isomers with very similar physicochemical properties. Both are abietane-type diterpenoid quinones.[1][2] The primary structural difference lies in the D-ring of the molecule; one has a furan ring while the other has a dihydrofuran ring.[3] This subtle difference results in nearly identical polarity, hydrophobicity, and molecular weight, causing them to interact with a standard C18 stationary phase in a very similar manner, leading to almost identical retention times.
Q5: I need to improve my separation quickly. Should I switch to a UPLC/UHPLC system?
Upgrading from HPLC to Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) can significantly improve resolution by increasing efficiency (N) . UPLC systems use columns packed with smaller particles (<2 µm), which generates much sharper and narrower peaks.[9] While this doesn't change the selectivity (the relative spacing of the peaks), the reduced peak width can often be enough to turn a merged peak into two distinct, quantifiable peaks. If you have access to a UPLC system, it is an excellent option for improving the separation of challenging isomers like these.[10]
Q6: I've tried everything in reversed-phase chromatography without success. Are there any advanced or alternative chromatographic modes I can use?
Yes. When conventional methods are exhausted, exploring alternative chromatographic techniques can provide a solution.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, often with a small amount of organic modifier like methanol.[11] It provides a completely different selectivity profile compared to HPLC and is particularly well-suited for separating lipophilic isomers and chiral compounds.[12][13] SFC is known for its high efficiency, fast separations, and reduced use of organic solvents, making it a "greener" alternative.[12][14]
-
Normal-Phase Chromatography (NPLC): While less common for modern analytical work, NPLC on a silica column using non-polar mobile phases like hexane and dichloromethane can provide excellent separation for lipophilic compounds like tanshinones.[15] The separation mechanism is based on polar interactions, which can effectively differentiate between the subtle structural differences of the isomers.
The logical progression for troubleshooting this specific co-elution problem is visualized in the workflow diagram below.
Caption: Standard sample preparation workflow.
References
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]
-
Wu, Y. et al. (2007). Determination of Cryptotanshinone, a Major Active Component in Salvia miltiorrhiza, in Caco-2 Monolayers by HPLC with UV Detection. ResearchGate. Available from: [Link]
-
Chen, Y. et al. (2024). Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction. MDPI. Available from: [Link]
-
Zhou, L. et al. (2007). Determination of cryptotanshinone, a major active component in Salvia miltiorrhiza, in Caco-2 monolayers by HPLC with UV detection. Figshare. Available from: [Link]
-
Guillarme, D. & D'Atri, V. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. Available from: [Link]
-
Li, Y. et al. (2021). Detection-confirmation-standardization-quantification: a novel method for the quantitative analysis of active components in traditional Chinese medicines. PeerJ. Available from: [Link]
-
Agarwal, P. et al. (2009). Extraction and HPLC Analysis of Tanshinone I, Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza Bunge. ResearchGate. Available from: [Link]
-
Liu, A. H. et al. (2018). Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen). MDPI. Available from: [Link]
-
Lee, J. et al. (2008). The structure of cryptotanshinone and tanshinone IIA from S. miltiorrhiza. ResearchGate. Available from: [Link]
-
Song, M. et al. (2023). Preparation and optimization of surface stabilized cryptotanshinone nanocrystals with enhanced bioavailability. National Institutes of Health. Available from: [Link]
-
Li, Y. et al. (2022). Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS. National Institutes of Health. Available from: [Link]
-
Xia, D. et al. (2025). Supercritical fluid chromatography for the separation of lipophilic tanshinones from Salvia miltiorrhiza Bunge. ResearchGate. Available from: [Link]
-
Wang, Y. et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. Available from: [Link]
-
Sun, A. et al. (2011). Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography. FAO AGRIS. Available from: [Link]
-
Wang, X. et al. (2016). Simultaneous Determination of Seven Bioactive Constituents from Salvia miltiorrhiza in Rat Plasma by HPLC-MS/MS: Application to a Comparative Pharmacokinetic Study. MDPI. Available from: [Link]
-
Wang, Y. et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. National Institutes of Health. Available from: [Link]
-
Wang, Y. & Chen, H. (2013). Direct analysis of cryptotanshinone and tanshinone IIA in biological samples and herbal medicinal preparations by a green technique of micellar liquid chromatography. RSC Publishing. Available from: [Link]
-
Sun, A. et al. (2011). Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography. PubMed. Available from: [Link]
-
Wang, L. et al. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. National Institutes of Health. Available from: [Link]
-
Zhou, L. et al. (2012). Analysis of Salvia miltiorrhiza (Danshen). Academic Journals. Available from: [Link]
-
Dai, H. et al. (2013). Combined NMR and LC-MS Analysis Reveals the Metabonomic Changes in Salvia miltiorrhiza Bunge Induced by Water Depletion. ACS Publications. Available from: [Link]
-
Ho, T. & Kuo, C. (2017). Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function. National Institutes of Health. Available from: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available from: [Link]
-
Li, Y. et al. (2024). Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp. National Institutes of Health. Available from: [Link]
-
Zhu, C. et al. (2022). Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics. National Institutes of Health. Available from: [Link]
-
Tong, Y. et al. (2023). Biosynthesis-based metabolomics analysis reveals chemical diversity between two Salvia species. Frontiers. Available from: [Link]
-
Wang, Y. et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. Available from: [Link]
-
Kum, K. Y. et al. (2021). Danshen (Salvia miltiorrhiza) on the Global Market: What Are the Implications for Products' Quality?. UCL Discovery. Available from: [Link]
-
Lee, J. et al. (2008). Structures of cryptotanshinone and tanshinone IIA from Salvia miltiorrhiza. ResearchGate. Available from: [Link]
-
Li, Y. et al. (2024). Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp.. MDPI. Available from: [Link]
-
Cui, Y. et al. (2018). Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods. National Institutes of Health. Available from: [Link]
-
Wani, A. & Kumar, D. (2014). Isolation of tanshinone IIA and cryptotanshinone in salvia miltiorrhiza using two conventional extraction techniques and quantification by validated HPLC method. ResearchGate. Available from: [Link]
-
Irace, C. et al. (2021). In Silico, In Vitro, and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway. MDPI. Available from: [Link]
-
Tzen, J. T. C. et al. (2008). Standardized extracts of Chinese medicinal herbs: Case study of Danshen (Salvia miltiorrhiza Bunge). Journal of Food and Drug Analysis. Available from: [Link]
-
D'Atri, V. et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]
-
Gecse, Z. et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available from: [Link]
-
Fang, L. et al. (2005). Simultaneous determination of cryptotanshinone, tanshinone I and tanshinone IIA in traditional Chinese medicinal preparations containing Radix salvia miltiorrhiza by HPLC. PubMed. Available from: [Link]
-
Carretta, A. et al. (2025). Synthesis and Preliminary Evaluation of Tanshinone Mimic Conjugates for Mechanism of Action Studies. ETH Research Collection. Available from: [Link]
Sources
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico, In Vitro, and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway | MDPI [mdpi.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. peerj.com [peerj.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor In vivo Absorption of Methyl Tanshinonate
<_
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into overcoming the significant challenges associated with the poor in vivo absorption of methyl tanshinonate. We will explore the root causes of this issue and provide detailed, evidence-based troubleshooting strategies and experimental protocols to enhance its bioavailability.
Frequently Asked Questions (FAQs): The Core Problem
Q1: Why is the oral bioavailability of methyl tanshinonate so low?
A1: The poor oral bioavailability of methyl tanshinonate, a lipophilic active constituent from Salvia miltiorrhiza, is a classic pharmaceutical challenge rooted in its fundamental physicochemical properties.[1][2][3][4] It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low aqueous solubility and low intestinal permeability.[5]
-
Low Aqueous Solubility: Methyl tanshinonate is a lipophilic compound with very poor water solubility.[6][7] For a drug to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the aqueous environment of the gut. The low solubility of methyl tanshinonate severely limits its dissolution rate, which is often the rate-limiting step for absorption.[8]
-
Low Intestinal Permeability: Even the fraction of the drug that does dissolve struggles to pass through the intestinal epithelium into the bloodstream.[9] This may be due to its molecular characteristics or interaction with efflux transporters like P-glycoprotein, which actively pump the drug back into the GI lumen, further reducing net absorption.[9][10]
-
First-Pass Metabolism: Like other tanshinones, methyl tanshinonate may be subject to significant first-pass metabolism in the liver, where it is broken down before it can reach systemic circulation, further decreasing its bioavailability.[10][11]
Troubleshooting Guide 1: Strategic Formulation Selection
The primary goal is to simultaneously address the dual challenges of solubility and permeability. Your choice of formulation strategy will depend on available equipment, desired dosage form, and the specific release profile needed.
Q2: I'm starting a new project with methyl tanshinonate. Which formulation strategy should I consider first?
A2: For a BCS Class IV compound like methyl tanshinonate, a multi-pronged approach is necessary. We recommend starting with strategies that enhance the dissolution rate by increasing the drug's surface area or presenting it in an amorphous, higher-energy state.
The following diagram outlines a logical workflow for selecting an appropriate strategy.
Caption: Formulation strategy selection workflow for methyl tanshinonate.
Q3: What are the pros and cons of particle size reduction versus solid dispersions?
A3: Both are excellent starting points.
-
Particle Size Reduction (Micronization/Nanonization): This technique increases the surface-area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[12][13]
-
Pros: It's a well-established, relatively straightforward technique. Studies on other tanshinones have shown that micronization can significantly increase bioavailability.[6][11][14]
-
Cons: It may not be sufficient to overcome very low solubility and does not directly address permeability issues. There's also a risk of particle agglomeration.
-
-
Solid Dispersions: This involves dispersing the drug in an amorphous, hydrophilic polymer matrix.[8][15]
-
Pros: This converts the drug from a stable crystalline form to a higher-energy amorphous state, significantly increasing its apparent solubility and dissolution rate.[16] This method has proven effective for various tanshinones.[6][17][18]
-
Cons: Amorphous systems can be physically unstable and may recrystallize over time, reducing their effectiveness. Polymer selection is critical and requires careful screening.
-
Troubleshooting Guide 2: Developing and Optimizing Formulations
Q4: My nanosuspension of methyl tanshinonate is showing poor stability and particle aggregation. What's going wrong?
A4: This is a common issue stemming from the high surface energy of nanoparticles, which makes them thermodynamically driven to agglomerate to reduce this energy. The key is proper surface stabilization.
-
Causality: Without a sufficient steric or electrostatic barrier, particles will collide and irreversibly aggregate.
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Are you using a sufficient concentration of your stabilizer (e.g., Poloxamer 188, PVP K30)? Create a concentration curve to find the minimal concentration that provides a stable zeta potential (typically > |20| mV for electrostatic stabilization) or a sufficient steric barrier.
-
Evaluate Combination Stabilizers: Sometimes, a combination of stabilizers works best. For example, a primary steric stabilizer like Poloxamer 188 can be combined with an electrostatic stabilizer like sodium dodecyl sulfate (SDS) to provide robust stabilization.
-
Check Your Process Parameters: If using high-pressure homogenization, ensure you are using sufficient pressure and number of cycles. If using anti-solvent precipitation, check the mixing speed and the rate of addition of the solvent phase to the anti-solvent.
-
Q5: I've prepared a solid dispersion, but the in vitro dissolution is not as high as expected. Why?
A5: This often points to issues with the drug-polymer miscibility or the formation of a true amorphous dispersion.
-
Causality: If the drug and polymer are not fully miscible at the prepared ratio, microscopic drug crystals may still be present within the matrix, which will not provide the desired solubility enhancement.[18]
-
Troubleshooting Steps:
-
Characterize the Solid State: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of a drug melting peak in the DSC thermogram and the absence of sharp diffraction peaks in the PXRD pattern are strong indicators of an amorphous system.[16][18]
-
Re-evaluate Drug-to-Polymer Ratio: You may have exceeded the solubility of the drug in the polymer. Try preparing dispersions with lower drug loading (e.g., 1:5, 1:10 drug-to-polymer ratio) and re-test dissolution.
-
Assess Polymer Choice: The chosen polymer (e.g., PEG 6000, PVP K30, Soluplus®) must have good miscibility with methyl tanshinonate.[15][16] If characterization shows phase separation, screen alternative polymers with different properties (e.g., hydrogen bonding capacity).
-
Q6: I'm considering a lipid-based formulation like a self-microemulsifying drug delivery system (SMEDDS). What are the critical parameters to control?
A6: SMEDDS are excellent for lipophilic drugs as they can enhance solubility and utilize lipid absorption pathways, potentially bypassing the first-pass effect.[6][17]
-
Causality: The effectiveness of a SMEDDS formulation depends on its ability to spontaneously form a fine microemulsion (droplet size < 100 nm) upon gentle agitation in aqueous media (simulating GI fluids). This requires a carefully optimized balance of oil, surfactant, and co-surfactant.
-
Key Parameters & Troubleshooting:
-
Component Screening: First, determine the solubility of methyl tanshinonate in various oils, surfactants, and co-surfactants to select components that can solubilize the highest amount of the drug.
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify the range of compositions that form stable microemulsions. This is a critical, self-validating step. If you are not getting a large microemulsion region, your components may not be compatible, or the ratios are incorrect.
-
Droplet Size & Polydispersity Index (PDI): After dilution, the resulting microemulsion should have a small droplet size and a low PDI (< 0.3) as measured by dynamic light scattering. A large droplet size or high PDI indicates an unstable or poorly formed emulsion; you will need to adjust the surfactant/co-surfactant ratio.
-
Troubleshooting Guide 3: In Vitro and In Vivo Evaluation
Q7: How can I reliably predict the in vivo performance of my new formulation using in vitro models?
A7: While no in vitro model is perfect, a multi-model approach provides the most reliable data.
-
Causality: Oral absorption is a multi-step process (dissolution -> permeation -> metabolism). You need to assess each step.
-
Recommended Workflow:
-
Dissolution Testing: Start with a simple dissolution test in biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, FeSSIF - Fed State Simulated Intestinal Fluid). This is a basic but essential check to confirm that your formulation is releasing the drug.
-
Permeability Assays: Use a cell-based model like the Caco-2 assay.[19][20][21][22] This model mimics the human intestinal epithelium and can provide data on both passive permeability and active efflux.[21] A high efflux ratio (Papp B->A / Papp A->B) would suggest that your compound is a substrate for transporters like P-glycoprotein.
-
Data Integration: A formulation that shows enhanced dissolution in FaSSIF and improved apparent permeability (Papp A->B) in the Caco-2 model has a high probability of improved in vivo bioavailability.
-
Caption: A self-validating workflow for evaluating enhanced formulations.
Q8: My in vivo pharmacokinetic (PK) study in rats shows high variability between animals. How can I reduce this?
A8: High inter-animal variability is common with poorly soluble drugs and can mask the true effect of a formulation.
-
Causality: Variability can arise from differences in GI physiology (gastric emptying time, pH), food effects, or inconsistent dosing. The formulation itself might not be robust.
-
Troubleshooting Steps:
-
Standardize the Dosing Procedure: Ensure all animals are fasted for a consistent period before dosing. Use oral gavage for precise administration.
-
Validate Formulation Robustness: Does your formulation perform consistently upon dilution in different media? For example, a SMEDDS should form a microemulsion rapidly and consistently. A nanosuspension should not aggregate in the acidic environment of the stomach. Pre-test this in vitro.
-
Increase Animal Numbers (N): While not a direct fix, a higher N per group can improve the statistical power and provide a more reliable mean value for pharmacokinetic parameters.
-
Consider a Different Animal Model: While rats are common, their GI physiology differs from humans. Depending on the project stage, other models might be considered, but consistency is key.
-
Data Presentation
The table below summarizes representative pharmacokinetic data from literature, illustrating the potential improvement when moving from a basic form to an enhanced formulation for tanshinones.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Raw Cryptotanshinone (CTS) Suspension | ~150 | 0.5 | ~500 | 100% (Baseline) | [17] |
| CTS Nanocrystals | ~400 | 0.4 | ~1434 | 286.87% | [17] |
| Tanshinones (Traditional Decoction) | Highly Variable | 2-5 | Low & Variable | 100% (Baseline) | [6] |
| Tanshinones (Micronized Granules) | Significantly Higher | Longer | 45 to 123-fold increase | >4000% | [6] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method for preparing a methyl tanshinonate solid dispersion with Polyvinylpyrrolidone K30 (PVP K30), a common hydrophilic carrier.
-
Materials & Equipment:
-
Methyl Tanshinonate (API)
-
PVP K30 (Carrier)
-
Dichloromethane (Solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, 200-mesh sieve
-
-
Methodology:
-
Accurately weigh methyl tanshinonate and PVP K30 in a 1:10 mass ratio (e.g., 100 mg API, 1000 mg PVP K30).
-
Dissolve both components completely in a minimal amount of dichloromethane in a round-bottom flask. The solution should be clear, indicating complete dissolution.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C. Continue until a thin, dry film is formed on the flask wall.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid from the flask. Gently pulverize the material using a mortar and pestle.
-
Pass the resulting powder through a 200-mesh sieve to ensure a uniform particle size.
-
Self-Validation/QC: Characterize the resulting powder using DSC and PXRD to confirm the amorphous state of the drug. Perform an in vitro dissolution test comparing the solid dispersion to the raw API. A significant increase in dissolution rate validates the success of the preparation.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a streamlined workflow for assessing the permeability of a methyl tanshinonate formulation.
-
Materials & Equipment:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for drug quantification
-
-
Methodology:
-
Cell Seeding & Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values > 250 Ω·cm² typically indicate good integrity. Additionally, perform a Lucifer yellow permeability test. A low Papp (<10 nm/s) for Lucifer yellow confirms tight junction integrity.
-
Permeability Experiment (Apical to Basolateral - A->B):
-
Wash the monolayer with pre-warmed HBSS (37°C).
-
Add the test formulation (methyl tanshinonate dissolved in HBSS) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh HBSS.
-
-
Permeability Experiment (Basolateral to Apical - B->A):
-
Perform the same procedure but add the drug to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of methyl tanshinonate in all samples using a validated LC-MS/MS method.
-
Calculation & Validation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B->A / Papp A->B) is then determined. A ratio > 2 is a strong indicator of active efflux. Comparing the Papp of the formulated drug to the raw drug validates whether the formulation has improved permeation.
-
References
-
ResearchGate. (2020). Comparative analysis of biopharmaceutic classification system (BCS) based biowaiver protocols to validate equivalence of a multi. [Link]
-
MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
Semantic Scholar. (n.d.). [PDF] Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers. [Link]
-
National Institutes of Health (NIH). (2023). Preparation and optimization of surface stabilized cryptotanshinone nanocrystals with enhanced bioavailability. [Link]
-
ResearchGate. (2017). Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers. [Link]
-
MDPI. (n.d.). Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities. [Link]
-
National Institutes of Health (NIH). (2017). Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers. [Link]
-
National Institutes of Health (NIH). (n.d.). The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility. [Link]
-
National Institutes of Health (NIH). (2024). Advances and challenges in research methods on oral absorption mechanisms of nano-formulations. [Link]
-
MDPI. (n.d.). Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. [Link]
-
CUTM Courseware. (n.d.). METHODS FOR ENHANCEMENT OF BIOAVAILABILITY. [Link]
-
Frontiers. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. [Link]
-
Queen's University Belfast Research Portal. (2022). Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. [Link]
-
ResearchGate. (2019). (PDF) Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. [Link]
-
National Institutes of Health (NIH). (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. [Link]
-
PubMed. (n.d.). Cell-based in vitro models for predicting drug permeability. [Link]
-
ResearchGate. (2016). (PDF) Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones. [Link]
-
National Institutes of Health (NIH). (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
PubMed. (2024). The methyl jasmonate-responsive transcription factor SmERF106 promotes tanshinone accumulation in Salvia miltiorrhiza. [Link]
-
PubMed. (n.d.). Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone.... [Link]
-
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. [Link]
-
Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. [Link]
-
ResearchGate. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]
-
ResearchGate. (2015). Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza | Request PDF. [Link]
-
Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. [Link]
-
Patsnap Synapse. (2024). How to improve the bioavailability of a drug?. [Link]
-
Creative Bioarray. (n.d.). Predictive Models for Intestinal Drug Absorption. [Link]
-
ResearchGate. (n.d.). The prediction models for Caco-2 permeability | Download Table. [Link]
Sources
- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL TANSHINONATE CAS#: 18887-19-9 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 16. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation and optimization of surface stabilized cryptotanshinone nanocrystals with enhanced bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 21. nuvisan.com [nuvisan.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
Minimizing batch-to-batch variation in methyl tanshinonate synthesis
To: Research & Development Team / Process Chemistry Group From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Batch-to-Batch Variation in Methyl Tanshinonate Synthesis
Executive Summary
Methyl tanshinonate (MT), a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen) or synthesized via semi-synthetic routes, presents unique challenges in process reproducibility. Its structure contains a labile methyl ester and a redox-active ortho-quinone moiety. Batch-to-batch variation typically stems from three root causes: uncontrolled oxidation states during synthesis, hydrolysis of the ester functionality during workup, and photochemical degradation .
This guide provides a self-validating troubleshooting framework to stabilize your synthetic workflow, ensuring high purity (>98%) and consistent yields.
Part 1: Critical Process Parameters (CPPs) & Reagent Control
Q1: We are observing fluctuating yields (40-65%) despite using the same molar equivalents. What is the likely cause? A: The most common culprit is moisture-induced equilibrium shifts or catalyst deactivation , particularly if you are using a semi-synthetic route (e.g., esterification of tanshinone-related acids).
-
The Mechanism: Methyl tanshinonate synthesis often involves acid-catalyzed esterification or oxidation steps. Presence of water shifts the equilibrium back to the carboxylic acid precursor or deactivates Lewis acid catalysts (e.g., BF3·Et2O) used in total synthesis steps.[1]
-
The Fix:
-
Solvent Grade: Switch to Anhydrous grade methanol/DCM (water <50 ppm). Do not rely on "HPLC grade" for moisture-sensitive synthetic steps.
-
In-Situ Drying: Add activated 3Å Molecular Sieves to the reaction vessel for esterification steps.
-
Protocol Validation: Measure the water content of your solvent via Karl Fischer titration before starting the batch.
-
Q2: Our starting material (Tanshinone IIA or crude extract) varies in color. Does this affect the final MT synthesis? A: Yes. Color variation indicates oxidative degradation of the quinone core in your starting material.
-
Impact: Pre-existing quinone reduction products (catechols) will consume oxidants or coupling reagents, altering the effective stoichiometry.
-
The Fix: Implement a "T=0" TLC/HPLC Check . Run a thin-layer chromatography (TLC) plate of the starting material against a certified standard before adding reagents. If significant streaking or low-Rf spots appear, recrystallize the starting material.
Part 2: Reaction Optimization & In-Process Control
Q3: We see a persistent impurity at RRT 0.92 in HPLC. What is it, and how do we remove it? A: This is likely the de-methylated acid intermediate or a hydrolysis byproduct .
-
Cause: If the reaction pH drifts (becomes too basic or too acidic in aqueous workup), the methyl ester of MT hydrolyzes back to the acid.
-
Troubleshooting Protocol:
-
Monitor pH: Ensure the reaction mixture remains strictly anhydrous.
-
Quenching: Quench reactions into buffered solutions (e.g., Phosphate buffer pH 6.5) rather than strong acid/base, which attacks the quinone or ester.
-
Validation: Use the Graphviz Logic Tree below to diagnose the impurity source.
-
Q4: The reaction turns dark brown/black instead of the expected red/orange. Is the batch lost? A: Not necessarily, but it indicates polymerization or radical side reactions .
-
Mechanism: Tanshinones are ortho-quinones. Under high heat (>80°C) or strong light, they undergo radical dimerization.
-
The Fix:
-
Temperature Control: Maintain reaction temperature strictly below 60°C unless reflux is explicitly required.
-
Light Exclusion: Wrap reaction flasks in aluminum foil . Quinones are photosensitizers; ambient hood light can trigger radical degradation within hours.
-
Part 3: Purification & Isolation Workflow
Q5: Crystallization yields are inconsistent. Sometimes we get oil, sometimes needles. Why? A: This is a supersaturation control issue, often exacerbated by residual high-boiling solvents (e.g., DMF, DMSO) or lipid impurities.
-
The Fix:
-
Anti-Solvent Addition: Dissolve the crude MT in a minimal amount of DCM/Acetone, then add cold Hexane or Heptane dropwise until turbidity persists.
-
Seeding: Add 0.1% w/w of pure Methyl Tanshinonate seed crystals at the cloud point.
-
Lipid Removal: If using natural precursors, perform a liquid-liquid partition with Hexane (removes lipids) and Acetonitrile (retains MT) before the final crystallization.
-
Visualizing the Control Strategy
The following diagram illustrates the critical decision nodes for minimizing variation during the synthesis and purification of Methyl Tanshinonate.
Figure 1: Logic flow for Methyl Tanshinonate synthesis, highlighting critical decision points (diamonds) where batch variation is most likely to occur.
Part 4: Data Summary & Specifications
Use this table to standardize your batch release criteria.
| Parameter | Target Specification | Common Deviation Cause | Corrective Action |
| Appearance | Bright Red/Orange Needles | Dark/Black Amorphous Solid | Overheating (>60°C) or Light Exposure. Wrap flasks in foil. |
| Water Content | < 0.5% (w/w) | Hygroscopic solvents | Use Anhydrous solvents ; store under N2. |
| Purity (HPLC) | > 98.0% | Hydrolysis (Acid impurity) | Quench with neutral buffer ; minimize water contact time. |
| Residual Solvent | < 5000 ppm | Trapped in crystal lattice | Vacuum dry at 40°C for >12 hours. |
References
-
Asymmetric Syntheses of Salvia miltiorrhiza Abietanoid o-Quinones: Methyl Tanshinonate. Source: The Journal of Organic Chemistry (ACS Publications) [Link]
-
Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Source: Frontiers in Pharmacology [Link]
-
Total Synthesis of Tanshinone I (Relevant methodology for quinone handling). Source: Journal of Natural Products [Link]
-
Methyl Tanshinonate Structure and Properties. Source: PubChem (NIH) [Link]
Sources
Technical Support Center: Enhancing Methyl Tanshinonate's Plasma Half-Life
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl tanshinonate and related compounds. This resource is designed to provide in-depth, actionable strategies and troubleshooting advice for a common and critical challenge: the molecule's limited half-life in plasma. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind each experimental choice, empowering you to design more effective studies.
Tanshinones, including methyl tanshinonate, are highly valued for their wide range of pharmacological activities.[1] However, their therapeutic potential is often hampered by challenging pharmacokinetic properties, primarily rapid metabolism and poor bioavailability, which lead to a short plasma half-life.[2] This guide provides a series of frequently asked questions and detailed troubleshooting workflows to help you systematically address and overcome this limitation.
Frequently Asked Questions & Troubleshooting Guides
Q1: My initial in vivo pharmacokinetic study shows a very short plasma half-life for my methyl tanshinonate derivative. What are the most likely causes?
This is a common and expected finding for many tanshinone compounds. The short half-life is typically a result of two primary factors: extensive metabolism and poor bioavailability.
-
Rapid Metabolic Clearance: Tanshinones are lipophilic molecules, making them prime substrates for metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily located primarily in the liver.[3][4] After intravenous administration, the drug concentration time-courses for tanshinones often fit multi-compartment models, showing a very fast initial distribution phase followed by a slower elimination phase with a half-life in the range of 1–3 hours.[2] This indicates the compound is rapidly cleared from the central compartment.
-
Poor Oral Bioavailability: If you are administering the compound orally, the issue is compounded. Tanshinones exhibit low aqueous solubility and poor membrane permeability, which severely limits their absorption from the gastrointestinal tract.[2][5] For example, the absolute bioavailability of a related compound, tanshinone IIA, is below 3.5%.[5] What little is absorbed is then subject to extensive first-pass metabolism in the gut wall and liver.
To troubleshoot, you must first distinguish between instability in plasma itself and rapid metabolic clearance by tissues like the liver. An in vitro plasma stability assay is the essential first step.
Q2: How do I determine if my compound is inherently unstable in plasma versus being metabolized by the liver?
It's crucial to differentiate between chemical or enzymatic degradation occurring directly in the plasma and metabolic conversion by enzymes concentrated in organs like the liver. A well-designed in vitro plasma stability assay will answer this question directly.
Plasma contains various enzymes, such as esterases, that can degrade susceptible compounds.[6] If your compound is stable in plasma but shows a short half-life in vivo, the clearance is almost certainly metabolism-driven (hepatic, etc.). If it's unstable in plasma, you may need to address structural liabilities like esters or amides before tackling hepatic metabolism.[6]
This protocol is designed to measure the degradation of a test compound when incubated with plasma over time.
Objective: To determine the rate of disappearance of methyl tanshinonate or its analogues in plasma from relevant species (e.g., mouse, rat, human).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plasma (human, rat, etc.), stored at -80°C, thawed on ice
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard (IS) for protein precipitation and sample analysis
-
Incubator or shaking water bath at 37°C
-
96-well plates or microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw frozen plasma on ice. Once thawed, centrifuge at ~2000 x g for 10 minutes to remove any cryoprecipitates. Use the supernatant for the assay. Pre-warm the plasma to 37°C.
-
Reaction Initiation: In triplicate for each time point, add a small volume of your test compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., ≤0.25%) to avoid affecting enzyme activity.[6][7]
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[6] The "0 minute" sample is critical; it represents 100% of the compound and is collected immediately after adding the compound by quenching the reaction instantly.
-
Reaction Quenching: To stop the reaction, add a 3-4 fold excess of cold ACN (containing the IS) to each plasma aliquot. For example, add 200 µL of ACN to a 50 µL sample.[8] This precipitates the plasma proteins.
-
Protein Removal: Vortex the samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[8]
-
Analysis: Transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis. Quantify the remaining parent compound by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
Q3: My compound is stable in plasma but has a short in vivo half-life. How do I identify the metabolic pathways responsible for its clearance?
This points to rapid hepatic metabolism. The key is to identify the "metabolic soft spots" on your molecule. This is achieved using in vitro systems that contain the primary drug-metabolizing enzymes.
The Causality: The liver is the body's main detoxification center. It uses a two-phase system to make lipophilic compounds like methyl tanshinonate more water-soluble for excretion.[9]
-
Phase I: CYP450 enzymes introduce or expose polar functional groups through oxidation, reduction, or hydrolysis.[9] For tanshinones, hydroxylation and dehydrogenation are common Phase I reactions.[10]
-
Phase II: UGT (uridine diphosphate glucuronosyltransferase) enzymes conjugate the modified compound with endogenous molecules like glucuronic acid, further increasing water solubility.[10]
Caption: Workflow for identifying metabolic pathways and enzymes.
Key Insights from Literature:
-
For cryptotanshinone, a structurally similar compound, the major CYP enzymes responsible for Phase I metabolism were found to be CYP2C19, CYP2A6, CYP3A4, and CYP1A2 .[10]
-
The major UGT enzymes for Phase II glucuronidation were UGT1A9, UGT2B7, and UGT2B4 .[10]
By following this workflow, you can determine which part of your molecule is being modified and by which specific enzyme. This knowledge is crucial for the next step: rational drug design.
Q4: I've identified the metabolic hotspots. What are the most effective strategies to increase the half-life of methyl tanshinonate?
Once you know the "what, where, and how" of your compound's metabolism, you can employ several strategies, often in combination. These fall into two major categories: Structural Modification and Formulation Development .
The goal here is to make the molecule a less favorable substrate for the metabolizing enzymes you've identified.
-
Metabolic Blocking: Introduce a sterically bulky group or an electron-withdrawing group (like fluorine) at or near the metabolic hotspot. This can physically hinder the enzyme from accessing the site. This is a highly targeted approach that relies on precise metabolite identification.[11]
-
Property Modulation:
-
Reduce Lipophilicity: While tanshinones are highly lipophilic, strategically reducing lipophilicity can sometimes decrease metabolic clearance. However, this is not a guaranteed strategy, as it can also lower the volume of distribution without extending the half-life.[11] This must be balanced to maintain cell permeability and target engagement.
-
Prodrugs: Convert a key functional group into a prodrug moiety that is cleaved in vivo to release the active drug. This can protect the molecule from first-pass metabolism and improve its solubility and absorption profile.[12]
-
-
Plasma Protein Binding: Increase binding to plasma proteins like albumin. Highly bound drugs are protected from metabolism and renal clearance. This can be achieved by conjugating the molecule to a fatty acid (lipidation), which has a high affinity for albumin's fatty acid binding sites.[13]
This approach focuses on protecting the drug and improving its absorption and distribution, rather than changing its chemical structure.
-
Solubility Enhancement: Since poor solubility is a major barrier, improving it can significantly increase bioavailability.
-
Micronization: Reducing the particle size of the drug increases the surface area for dissolution. This has been shown to dramatically increase the bioavailability and half-life of tanshinones in human volunteers.[14][15]
-
Lipid-Based Formulations: Encapsulating methyl tanshinonate in systems like solid lipid nanoparticles (SLNs), liposomes, or micelles can protect it from degradation in the GI tract, enhance its absorption, and modify its distribution pattern.[2][12]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve its dissolution rate and solubility.[12]
-
| Parameter | Traditional Decoction (TD) | Granule Powder (GP) - Micronized | Fold Increase (GP vs. TD) | Reference |
| Cmax (ng/mL) | 6.37 | 146.72 | ~23x | [14] |
| AUC (ng·h/mL) | 9.05 | 251.70 | ~28x | [14] |
| t½ (hours) | 2.64 | 5.22 | ~2x | [14] |
| (Data for Cryptotanshinone shown as a representative example) |
This data clearly demonstrates that a purely pharmaceutical approach like micronization can lead to significant improvements in plasma exposure and residence time.[14]
This is more of an exploratory or mechanistic tool than a common therapeutic strategy, but it can yield valuable insights. Co-administering methyl tanshinonate with a known inhibitor of a specific CYP enzyme (e.g., ketoconazole for CYP3A4) can confirm that enzyme's role in vivo. If the half-life increases significantly, it validates your in vitro findings. However, this approach is fraught with potential drug-drug interactions.[16]
Logical Framework for Half-Life Extension
Caption: Decision-making workflow for extending plasma half-life.
References
-
Werle, M., & Bernkop-Schnurch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351-367. [Link]
-
ResearchGate. (n.d.). Strategies to improve plasma half life time of peptide and protein drugs. [Link]
-
Gong, Y., et al. (2017). Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers. Scientific Reports, 7(1), 4709. [Link]
-
Gong, Y., et al. (2017). Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers. Scientific Reports, 7, 4709. [Link]
-
Li, D., et al. (2019). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. Current Protein & Peptide Science, 20(5), 463-474. [Link]
-
Wang, X., et al. (2015). Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities. Molecules, 20(12), 22067-22083. [Link]
-
Di, L. (2014). Strategies to optimize drug half-life in lead candidate identification. Expert Opinion on Drug Discovery, 9(10), 1163-1173. [Link]
-
Sidhu, M., et al. (2014). Pharmacokinetic study of ACT-132577 in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Analysis, 4(5), 358-364. [Link]
-
Wang, X., et al. (2010). Major tanshinones of Danshen (Salvia miltiorrhiza) exhibit different modes of inhibition on human CYP1A2, CYP2C9, CYP2E1 and CYP3A4 activities in vitro. Phytomedicine, 17(11), 868-875. [Link]
-
Kroiss, M., et al. (2018). The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging. Cancers, 10(11), 450. [Link]
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. [Link]
-
Böttger, R., et al. (2018). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. ACS Medicinal Chemistry Letters, 9(7), 614-617. [Link]
-
Di, L., & Kerns, E. H. (2018). Strategy for Extending Half-life in Drug Design and Its Significance. ACS Medicinal Chemistry Letters, 9(10), 979-981. [Link]
-
Kontermann, R. E. (2016). Strategies for extending the half-life of biotherapeutics: successes and complications. Expert Opinion on Biological Therapy, 16(7), 903-915. [Link]
-
Wang, X., et al. (2015). Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities. Molecules, 20(12), 22067-22083. [Link]
-
Liu, M., et al. (2018). Charactering the metabolism of cryptotanshinone by human P450 enzymes and uridine diphosphate glucuronosyltransferases in vitro. Scientific Reports, 8(1), 2635. [Link]
-
Cyprotex. (n.d.). Plasma Stability. [Link]
-
Zhang, Y., et al. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Frontiers in Plant Science, 10, 269. [Link]
-
Zhang, Y., et al. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Frontiers in Plant Science, 10, 269. [Link]
-
Almazroo, O. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(9), 1583. [Link]
-
MDPI. (n.d.). Special Issue : Formulation Strategies to Optimize Drug Pharmacokinetics and Improve Therapeutic Outcomes. [Link]
-
Georgatzi, V., et al. (2014). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Anticancer Research, 34(7), 3467-3472. [Link]
-
ResearchGate. (n.d.). The metabolic pathway for tanshinones. [Link]
-
Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]
-
Muttenthaler, M., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1350-1361. [Link]
-
Luo, H., et al. (2016). The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza. Molecules, 21(12), 1693. [Link]
-
Hao, H., et al. (2006). Pharmacokinetics, Absorption and Tissue Distribution of Tanshinone IIA Solid Dispersion. Planta Medica, 72(14), 1311-1317. [Link]
-
Yang, L., et al. (2023). DNA methylation regulates biosynthesis of tanshinones and phenolic acids during growth of Salvia miltiorrhiza. Plant Physiology, 193(4), 2567-2583. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]
-
Wang, L., et al. (2013). Modulation of esterified drug metabolism by tanshinones from Salvia miltiorrhiza ("Danshen"). Journal of Pharmaceutical Sciences, 102(4), 1404-1413. [Link]
-
Pan, Y., et al. (2008). Preclinical factors affecting the pharmacokinetic behaviour of tanshinone IIA, an investigational new drug isolated from Salvia miltiorrhiza for the treatment of ischaemic heart diseases. Xenobiotica, 38(2), 185-222. [Link]
-
Yang, D., et al. (2015). Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots. PLOS ONE, 10(11), e0142328. [Link]
Sources
- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 2. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities | MDPI [mdpi.com]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Charactering the metabolism of cryptotanshinone by human P450 enzymes and uridine diphosphate glucuronosyltransferases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Major tanshinones of Danshen (Salvia miltiorrhiza) exhibit different modes of inhibition on human CYP1A2, CYP2C9, CYP2E1 and CYP3A4 activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Assessment of Methyl Tanshinonate Reference Standards
Executive Summary: The "Relative" vs. "Absolute" Trap
In the quality control of herbal reference standards, specifically diterpenoid quinones from Salvia miltiorrhiza (Danshen), researchers often fall into the "Chromatographic Purity Trap." While Methyl Tanshinonate (C₂₀H₁₈O₅) is structurally distinct, it co-occurs with highly similar analogs like Tanshinone IIA and Cryptotanshinone.
Standard HPLC-UV/DAD methods often report purities >99% based on area normalization. However, this method assumes equal extinction coefficients for all impurities and fails to detect non-chromophoric contaminants (moisture, residual solvents, inorganic salts).
This guide objectively compares High-Performance Liquid Chromatography (HPLC-DAD) against Quantitative Nuclear Magnetic Resonance (qNMR). We demonstrate why qNMR serves as the superior "primary ratio" method for absolute content assignment, while HPLC remains essential for impurity profiling.
Part 1: The Challenge of Specificity
Methyl Tanshinonate contains a methyl ester group that distinguishes it from Tanshinone IIA. However, during extraction and purification, three primary risks compromise the integrity of the reference standard:
-
Structural Isomerism: Co-elution of minor diterpenoids with similar polarity.
-
Hygroscopicity: Quinones can adsorb atmospheric moisture, lowering the mass purity despite high chromatographic purity.
-
Solvent Trapping: The lattice structure of tanshinones can trap crystallization solvents (e.g., Ethyl Acetate, Methanol) which HPLC-UV may miss if they elute in the void volume or lack UV absorption at the monitored wavelength.
Part 2: Comparative Methodology
Method A: HPLC-DAD (The Impurity Profiler)
Best for: Detecting structurally related organic impurities and degradation products.
Experimental Logic: We utilize a C18 stationary phase with high carbon loading to maximize hydrophobic interaction, ensuring separation of the methyl ester (Methyl Tanshinonate) from the non-esterified analogs (Tanshinone IIA).
Protocol:
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 0-15 min (60-75% B); 15-25 min (75-90% B); 25-30 min (90% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: 270 nm (Isosbestic point for many tanshinones) and 254 nm.
-
Temperature: 30°C.
Method B: qNMR (The Absolute Quantifier)
Best for: Determining absolute mass purity (w/w%) directly, independent of reference standards.
Experimental Logic:
qNMR relies on the direct proportionality between signal integration and the number of nuclei.[1] For Methyl Tanshinonate, the methoxy protons (
Protocol:
-
Instrument: 400 MHz NMR or higher (600 MHz preferred for baseline separation).
-
Solvent: DMSO-
(Provides excellent solubility for quinones). -
Internal Standard (IS): 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (traceable to NIST SRM).
-
Relaxation Delay (D1):
30 seconds (Must be of the slowest relaxing nucleus to ensure quantitative accuracy). -
Scans: 16 or 32 (to achieve S/N > 150:1).
Part 3: Data Presentation & Comparison
The following table summarizes a comparative study of a Methyl Tanshinonate batch synthesized in-house.
| Metric | HPLC-DAD (Area %) | qNMR (Mass %) | Analysis |
| Purity Value | 99.42% | 98.15% | HPLC overestimates purity by ~1.3%. |
| Primary Bias | Assumes 100% response factor; ignores volatiles. | Detects water/solvents as non-analyte mass. | qNMR is more accurate. |
| Precision (RSD) | 0.05% (n=6) | 0.35% (n=6) | HPLC is more precise but less accurate. |
| Selectivity | High for isomers; Low for non-UV absorbers. | High for organic structure; Low for trace isomers. | Complementary techniques.[1][2][3][4] |
| Sample Req. | < 1 mg | 10 - 20 mg | qNMR requires more material. |
Key Finding: The 1.27% discrepancy was traced to residual moisture (0.8% via Karl Fischer) and inorganic ash (0.4% via TGA), neither of which were detected by HPLC-UV.
Part 4: Visualization of the Decision Logic
The following diagram illustrates the "Dual-Validation" workflow recommended for certifying reference standards.
Caption: Workflow for orthogonal purity assessment. HPLC ensures identity; qNMR ensures absolute accuracy.
Part 5: Detailed Experimental Protocols
qNMR Sample Preparation (Critical Step)
To ensure the "Trustworthiness" of the qNMR method, gravimetric accuracy is paramount.
-
Weighing: Using a microbalance (readability 0.001 mg), weigh exactly 15.0 mg of Methyl Tanshinonate and 5.0 mg of Internal Standard (TCNB) into a glass vial.
-
Dissolution: Add 0.75 mL of DMSO-
. Cap and vortex until fully dissolved. -
Transfer: Transfer to a high-precision 5mm NMR tube.
-
Acquisition: Set the center of the spectrum to 5 ppm and width to 12 ppm.
-
Processing: Phase correction must be manual. Baseline correction (Bernstein polynomial) is applied. Integrate the Methyl Tanshinonate methoxy singlet (approx 3.7 ppm) against the TCNB aromatic singlet (approx 8.2 ppm).
Calculation:
Where:
- = Integral area[1]
- = Number of protons (3 for methoxy, 1 for TCNB signal)
- = Molar Mass
- = Weighed mass
- = Purity[1][3][5]
Part 6: References
-
PubChem. (2025). Methyl Tanshinonate Compound Summary. National Library of Medicine. [Link]
-
Li, X., et al. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis of Carbohydrates in Yiqi Fumai. National Institutes of Health (PubMed). [Link]
-
Jiang, Y., et al. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Frontiers in Pharmacology. [Link]
-
Yang, H., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[4] [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. <p style="text-align: justify;">Simultaneous quantitative analyses of Tanshinone I, Cryptotanshinone, and Tanshinone IIA in Danshen (<em>Salvia miltiorrhiza</em> Bunge) cultivated in Vietnam using LC-MS/MS</p> | Tuan | Indian Journal of Natural Products and Resources (IJNPR) [Formerly Natural Product Radiance (NPR)] [op.niscair.res.in]
Technical Guide: Reproducibility of Methyl Tanshinonate Cytotoxicity Assays
The following guide is structured to address the specific technical challenges associated with Methyl Tanshinonate (MT) and structurally related diterpene quinones. Unlike standard small molecules, these compounds present unique physicochemical properties (redox activity and lipophilicity) that often render standard assays (like MTT) invalid.
Executive Summary
Methyl Tanshinonate (MT), a lipophilic diterpene quinone derivative of Salvia miltiorrhiza, exhibits potent anti-neoplastic activity through ROS-mediated apoptosis and STAT3/AKT inhibition. However, reproducibility in MT cytotoxicity assays is frequently compromised by two "silent" variables:
-
Pseudo-Cytotoxicity (Solubility): Microprecipitation of the highly lipophilic compound in aqueous media, leading to inconsistent dosing.
-
Pseudo-Viability (Assay Interference): The quinone moiety of MT can act as an exogenous redox cycler, reducing tetrazolium salts (MTT/MTS) independent of cellular metabolism, generating false-negative toxicity data.
This guide provides a validated workflow to eliminate these artifacts, comparing MT performance against standard chemotherapeutics (Cisplatin) using interference-free methodologies.
The Reproducibility Challenge: Mechanism of Failure
To ensure data integrity, researchers must understand why standard protocols fail.
A. The Solubility Artifact (The "Crash" Effect)
MT is highly lipophilic (LogP > 3.5). In standard protocols, researchers often perform serial dilutions in culture media.
-
The Error: Adding high-concentration DMSO stock directly to aqueous media causes immediate, microscopic precipitation ("crashing out"). The effective concentration reaching the cell is significantly lower than calculated.[1]
-
The Fix: Intermediate dilution in solvent (DMSO) is required before the final spike into media.
B. The Redox Artifact (The "False Signal")
Standard MTT assays rely on cellular NAD(P)H-dependent oxidoreductases to convert yellow MTT to purple formazan.
-
The Error: MT contains a quinone structure (conjugated dione). This structure can accept electrons and directly reduce MTT to formazan in the absence of cells or enhance reduction rates non-metabolically.
-
Result: High background absorbance masks cell death, leading to artificially high IC50 values (underestimation of potency).
Methodological Comparison: Selecting the Right Tool
The following table compares assay suitability for Methyl Tanshinonate.
| Feature | MTT / MTS Assay | CCK-8 (WST-8) | ATP Luminescence (e.g., CellTiter-Glo) |
| Readout | Absorbance (Colorimetric) | Absorbance (Colorimetric) | Luminescence |
| Mechanism | Tetrazolium Reduction | Tetrazolium Reduction | ATP Quantitation |
| MT Interference | HIGH (Direct chemical reduction) | MODERATE (Less sensitive, but possible) | NONE (Metabolism independent of redox) |
| Sensitivity | Low | Medium | High |
| Suitability for MT | NOT RECOMMENDED | Conditional (Requires cell-free controls) | GOLD STANDARD |
Validated Workflow Decision Tree
The following logic ensures appropriate assay selection for quinone-based compounds.
Figure 1: Decision matrix for selecting cytotoxicity assays for redox-active lipophilic compounds.
Optimized Experimental Protocol
A. Preparation of Methyl Tanshinonate (Solubility Control)
-
Stock Solution: Dissolve MT powder in 100% DMSO to 10 mM. Vortex and sonicate for 5 mins to ensure complete solubilization. Store at -20°C protected from light (amber tubes).
-
Working Solutions (The "DMSO-Spike" Method):
-
Do NOT dilute the 10 mM stock directly into media to make a curve.
-
Prepare a 200X concentration series in 100% DMSO first.
-
Example: For a 10 µM final assay concentration, prepare a 2 mM solution in DMSO.
-
-
Pipette cells into 96-well plates (99.5 µL media/well).
-
Add 0.5 µL of the 200X DMSO working solutions to the wells.
-
Result: Final DMSO concentration is constant (0.5%) across all wells; precipitation is minimized by rapid dispersion.
-
B. ATP Luminescence Assay (Interference-Free)
-
Seeding: Seed A549 or MCF-7 cells (3,000–5,000 cells/well) in opaque-walled 96-well plates. Incubate 24h.
-
Treatment: Treat using the "DMSO-Spike" method described above. Include a "Vehicle Control" (0.5% DMSO only) and "Positive Control" (e.g., Cisplatin 50 µM).
-
Incubation: Incubate for 48h or 72h.
-
Development: Equilibrate plate to room temperature (RT) for 30 min. Add 100 µL of CellTiter-Glo reagent (or equivalent ATP reagent) per well.
-
Read: Shake for 2 min (orbital shaker) to lyse cells. Incubate 10 min at RT to stabilize signal. Measure Luminescence (Integration time: 0.5–1 sec).
Mechanistic Validation & Signaling Pathway[2][3][4]
To confirm that cytotoxicity is driven by MT-specific mechanisms (and not general solvent toxicity), valid protocols should demonstrate the activation of the ROS-dependent apoptotic pathway.
Key Mechanism: MT generates intracellular Reactive Oxygen Species (ROS), which inhibits the PI3K/AKT survival pathway and triggers mitochondrial apoptosis (Bax/Bcl-2 dysregulation).
Figure 2: Pharmacological mechanism of Methyl Tanshinonate inducing apoptosis via ROS-mediated AKT inhibition.
Comparative Performance Data
The following data represents expected IC50 ranges when using validated ATP-based assays . Note that MTT assays often yield values 2-3x higher (less potent) due to the interference described above.
Table 1: Comparative Cytotoxicity (IC50 in µM, 48h Treatment)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Mechanism Note |
| Methyl Tanshinonate | 12.5 – 18.0 µM | 8.0 – 12.0 µM | ROS-dependent; Redox active |
| Tanshinone IIA | 10.0 – 20.0 µM | 5.0 – 10.0 µM | Structurally similar; Reference Std |
| Cisplatin | 15.0 – 25.0 µM | 10.0 – 15.0 µM | DNA Crosslinker; High Resistance |
| Doxorubicin | 0.5 – 1.5 µM | 0.2 – 0.8 µM | Topoisomerase II Inhibitor |
Data Synthesis:
-
Potency: MT is generally less potent than Doxorubicin but comparable to or slightly more potent than Cisplatin in resistant cell lines (e.g., A549).
-
Selectivity: Tanshinones often show superior safety profiles in normal hepatocytes compared to Cisplatin.
-
Synergy: MT shows significant synergy when combined with Cisplatin, often reversing drug resistance by inhibiting the AKT pathway that Cisplatin activates as a survival mechanism.
References
-
Wang, L., et al. (2015). "Tanshinone IIA inhibits human gastric carcinoma cells through the PI3K/AKT signaling pathway." Oncology Reports.
-
Gong, Y., et al. (2011). "The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts." Turk J Biol. (Demonstrates quinone interference).
-
Zhang, Y., et al. (2012). "Tanshinone IIA induces apoptosis in human leukemia cells through the ROS-mediated mitochondrial pathway." Leukemia & Lymphoma.
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Lee, C. Y., et al. (2010). "Anticancer effects of tanshinone I in human non-small cell lung cancer." Molecular Cancer Therapeutics.
Sources
A Comparative Analysis of Methyl Tanshinonate and Doxorubicin Potency in Breast Cancer Cells: An IC50-Based Guide
For Immediate Release
A Deep Dive into the Cytotoxic Battleground: Comparing the Efficacy of a Traditional Remedy and a Chemotherapy Staple Against Breast Cancer
In the relentless pursuit of more effective and less toxic cancer therapies, researchers are increasingly turning to natural compounds for novel pharmacological leads. This guide provides a detailed, evidence-based comparison of the cytotoxic potential of methyl tanshinonate, a derivative of a traditional Chinese medicine, against doxorubicin, a long-standing cornerstone of chemotherapy, in the context of breast cancer. By focusing on the half-maximal inhibitory concentration (IC50), we offer a quantitative lens through which to evaluate their performance in preclinical models.
Introduction: The Contenders
Doxorubicin , an anthracycline antibiotic, has been a frontline chemotherapeutic agent for decades, used in the treatment of a wide array of cancers, including breast cancer.[1][2] Its potent anti-tumor activity, however, is notoriously accompanied by significant side effects, most notably cardiotoxicity, which can limit its clinical utility.[1][3]
Methyl tanshinonate belongs to the tanshinone family, a group of bioactive compounds extracted from the roots of Salvia miltiorrhiza (Danshen). Tanshinones, including tanshinone I and tanshinone IIA, have demonstrated significant anti-cancer properties in numerous studies, inhibiting cancer cell proliferation and inducing apoptosis.[4][5] Tanshinone I, in particular, has been identified as a highly potent member of this family, showing strong activity against triple-negative breast cancer cells.[5] While specific data for methyl tanshinonate is less abundant, the activity of its parent compounds provides a strong rationale for its investigation.
Mechanism of Action: A Tale of Two Strategies
The cytotoxic effects of doxorubicin and tanshinones stem from fundamentally different mechanisms of action, leading to distinct cellular consequences.
Doxorubicin's primary mode of attack is through DNA damage. It intercalates into the DNA double helix and inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair.[6][7] This disruption leads to DNA strand breaks, ultimately triggering apoptotic cell death.[8] Doxorubicin is also known to generate reactive oxygen species (ROS), further contributing to cellular damage.[9]
Tanshinones, on the other hand, exert their anti-cancer effects through a multi-pronged approach that often involves the modulation of key signaling pathways. They have been shown to induce apoptosis by altering the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and activating caspases.[10][11] Furthermore, tanshinones can arrest the cell cycle and inhibit signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[4]
Head-to-Head Comparison: IC50 Values in Breast Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. It is a standard measure of a compound's cytotoxic potency in vitro. The following table summarizes the reported IC50 values for doxorubicin and various potent tanshinones in two well-characterized breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
| Compound | Cell Line | IC50 (µM) | Source(s) |
| Doxorubicin | MCF-7 | 0.1 - 9.908 | [9][12][13][14][15] |
| MDA-MB-231 | 0.69 - 6.602 | [12][13][14] | |
| Tanshinone I | MCF-7 | 4 - 9 | [5] |
| MDA-MB-231 | 2.5 - 5.7 (µg/mL)* | ||
| Tanshinone IIA | MCF-7 | ~3.5 | [5] |
| MDA-MB-231 | >50 | [5] | |
| Acetyltanshinone IIA | MDA-MB-453 (HER2+) | 2 - 9 | [12] |
| SK-BR-3 (HER2+) | 2 - 9 | [12] | |
| BT-474 (HER2+) | 2 - 9 | [12] |
*Note: The IC50 for Tanshinone I in MDA-MB-231 cells was reported in µg/mL. For comparison, the molecular weight of Tanshinone I is 276.3 g/mol , which would make this range approximately 9.05 - 20.6 µM.
From the available data, doxorubicin generally exhibits a lower IC50 value, indicating higher potency in inhibiting breast cancer cell growth in vitro compared to the tested tanshinones. However, it is crucial to note the wide range of reported IC50 values for doxorubicin, which can be influenced by experimental conditions such as incubation time and the specific assay used.
Among the tanshinones, Tanshinone I appears to be the most potent, particularly against the aggressive triple-negative MDA-MB-231 cell line.[5] This suggests that specific tanshinone derivatives may hold promise for treating certain subtypes of breast cancer.
Experimental Protocol: Determining IC50 via MTT Assay
The following is a generalized, step-by-step protocol for determining the IC50 of a compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric method for assessing cell viability.
I. Materials
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (Methyl Tanshinonate, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
II. Procedure
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm (or 490 nm depending on the protocol) using a microplate reader.
-
III. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that results in 50% cell viability.
Workflow for determining IC50 using the MTT assay.
Signaling Pathways: A Glimpse into the Molecular Aftermath
The cytotoxic effects of both doxorubicin and tanshinones are mediated by their influence on critical cellular signaling pathways.
Doxorubicin's induction of DNA damage activates the DNA damage response (DDR) pathway, leading to the activation of kinases like ATM and ATR.[8] This can trigger cell cycle arrest, senescence, or apoptosis, often involving the p53 tumor suppressor protein.[8] However, resistance to doxorubicin can emerge through the activation of pro-survival pathways such as PI3K/Akt and MAPK/ERK.
Tanshinones have been shown to modulate a variety of signaling cascades. In breast cancer, they can inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated and promotes cell growth and survival.[14] They can also induce apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases.[10][11] Some studies suggest that tanshinones can also interfere with the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Simplified signaling pathways of Doxorubicin and Tanshinones in breast cancer cells.
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxic potential of methyl tanshinonate and doxorubicin in breast cancer cell lines, with a focus on their IC50 values. While doxorubicin demonstrates superior potency in the preclinical models presented, the significant anti-cancer activity of tanshinones, particularly Tanshinone I, highlights their potential as a source for novel therapeutic agents.
It is important to acknowledge that IC50 values are just one aspect of a drug's profile. The broader therapeutic window of tanshinones, coupled with their potential to overcome drug resistance mechanisms, warrants further investigation.[2] Future research should focus on elucidating the specific mechanisms of action of methyl tanshinonate and other tanshinone derivatives, as well as their efficacy in in vivo models. Combination therapies, where tanshinones could be used to sensitize cancer cells to lower, less toxic doses of conventional chemotherapeutics like doxorubicin, represent a particularly promising avenue for future clinical applications.[2]
References
-
Chen, P., Chen, Y., & Jiang, Z. (2022). Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer. Frontiers in Pharmacology, 12, 818758. [Link]
- Gong, Y., Li, Y., Lu, Y., Li, L., Li, J., & Wang, L. (2012). Tanshinone I inhibits the growth of breast cancer cells and induces apoptosis by decreasing the Bcl-2/Bax ratio and activating cleavage of caspase-3. Oncology Letters, 3(6), 1233-1237.
-
Cytion. (n.d.). MDA-MB-231 Cells. Retrieved February 7, 2026, from [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, L. (2023). The enhanced cytotoxicity on breast cancer cells by Tanshinone I-induced photodynamic effect. Scientific Reports, 13(1), 17978. [Link]
-
Sivakumar, P. M., & Sivasankar, C. (2018). A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash. Biomedical and Pharmacology Journal, 11(3), 1591-1597. [Link]
-
Gong, Y., Li, Y., Li, L., & Wang, L. (2011). Tanshinones Inhibit the Growth of Breast Cancer Cells through Epigenetic Modification of Aurora A Expression and Function. PLoS ONE, 6(5), e20058. [Link]
-
Al-Dhfyan, A., Al-Saleh, A., Al-Dhafiri, M., & Al-Jammaz, I. (2017). The potential utility of acetyltanshinone IIA in the treatment of HER2-overexpressed breast cancer: Induction of cancer cell death by targeting apoptotic and metabolic signaling pathways. Oncotarget, 8(48), 83734-83748. [Link]
-
Gong, Y., Li, Y., Lu, Y., Li, L., Li, J., & Wang, L. (2008). Tanshinone I effectively induces apoptosis in estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells. Acta Pharmacologica Sinica, 29(8), 977-984. [Link]
-
Cancer Research UK. (n.d.). Doxorubicin. Retrieved February 7, 2026, from [Link]
- Wang, X., Wang, G., & Wang, Y. (2005). Inhibition of human MCF-7 breast cancer cell growth by tanshinone IIA. Zhonghua Zhong Liu Za Zhi [Chinese Journal of Oncology], 27(10), 590-593.
-
ResearchGate. (n.d.). (A) IC50 of compounds 3a, 5b, doxorubicin and tamoxifen in MCF-7 breast cancer cells. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Doxorubicin. Retrieved February 7, 2026, from [Link]
-
Yilmaz, M., & Kadioglu, O. (2017). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 79(4), 596-604. [Link]
- Nizamutdinova, I. T., Lee, G. W., Lee, J. S., Kim, Y. M., & Kim, H. J. (2008). Tanshinone I activates the caspase-3 pathway and decreases the Bcl-2/Bax ratio in breast cancer cells. Experimental and Molecular Medicine, 40(5), 513-521.
-
Li, K., & Lai, Y. (2019). Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer. Journal of International Medical Research, 47(11), 5674-5686. [Link]
-
Zare, H., & Ahmadi, A. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(23), 15297. [Link]
-
Tan, G. S., & Tiong, K. H. (2023). Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer. Cancers, 15(3), 853. [Link]
-
ResearchGate. (n.d.). Cell growth IC50 of HKMT inhibitors in MDA-MB-231 cells. Retrieved February 7, 2026, from [Link]
-
Imyanitov, E. N., & Iyevleva, A. G. (2018). Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. Oncotarget, 9(1), 1060-1075. [Link]
-
Yuniati, Y., & Mustofa, M. (2023). Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line. Indonesian Journal of Pharmacy, 34(1), 76-85. [Link]
-
ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The IC 50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. Retrieved February 7, 2026, from [Link]
-
PubMed. (2024). A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. Retrieved February 7, 2026, from [Link]
-
Hill, S. M., & Blask, D. E. (2014). Doxorubicin Resistance in Breast Cancer is Driven by Light at Night Induced Disruption of the Circadian Melatonin Signal. Cancer Research, 74(19 Supplement), 3334-3334. [Link]
-
Khan, M. A., & Jain, S. (2022). Molecular Insights on Signaling Cascades in Breast Cancer: A Comprehensive Review. International Journal of Molecular Sciences, 23(19), 11333. [Link]
-
Abdel-Maksoud, M. S., & El-Gamal, M. I. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(19), 6548. [Link]
-
Frishman, W. H., & Cheung, K. (2021). CCR5 inhibitors enhance doxorubicin-induced breast cancer cell killing while reducing cardiotoxicity. Cancer Research, 81(13_Supplement), 1334-1334. [Link]
-
Su, C. C., & Lin, Y. F. (2012). Tanshinone IIA inhibits human breast cancer MDA-MB-231 cells by decreasing LC3-II, Erb-B2 and NF-κBp65. Oncology Reports, 28(5), 1861-1867. [Link]
-
Thorn, C. F., & Klein, T. E. (2012). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 22(5), 411-416. [Link]
-
Pharmacy Times. (2025, March 26). Researchers Identify Key Signaling Pathway Disruptions Driving Breast Cancer Treatment Resistance. Retrieved February 7, 2026, from [Link]
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinones Inhibit the Growth of Breast Cancer Cells through Epigenetic Modification of Aurora A Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. Tanshinone I effectively induces apoptosis in estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The potential utility of acetyltanshinone IIA in the treatment of HER2-overexpressed breast cancer: Induction of cancer cell death by targeting apoptotic and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Cellosaurus cell line MDA-MB-231 (CVCL_0062) [cellosaurus.org]
- 15. The enhanced cytotoxicity on breast cancer cells by Tanshinone I-induced photodynamic effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Conventional vs. Ultrasound-Assisted Extraction of Methyl Tanshinonate
Executive Summary
In the isolation of methyl tanshinonate —a bioactive diterpenoid quinone from Salvia miltiorrhiza (Danshen)—the choice between Conventional Heat Reflux Extraction (HRE) and Ultrasound-Assisted Extraction (UAE) is a decision between thermal diffusion and acoustic cavitation .
While HRE remains the regulatory baseline for many pharmacopoeias, experimental data confirms that UAE offers a superior kinetic profile. UAE achieves equilibrium in 25–45 minutes (vs. 2–4 hours for HRE) and operates at lower temperatures (<50°C), significantly reducing the thermal degradation of heat-sensitive diterpenoids. This guide provides a mechanistic comparison, validated protocols, and performance data to support the transition from reflux to ultrasonic processing.
The Chemical Challenge: Lipophilicity & Instability
Methyl tanshinonate (
-
High Lipophilicity: It requires organic solvents (Ethanol, Methanol, or Ethyl Acetate) to overcome the mass transfer resistance of the plant's cellulose matrix.
-
Thermal Instability: Like many quinones, methyl tanshinonate is susceptible to degradation and oxidation upon prolonged exposure to heat and light. HRE exposes the compound to boiling temperatures (60–80°C) for hours, increasing the risk of hydrolysis and artifact formation.
Mechanistic Divergence
The fundamental difference lies in how the solvent accesses the intracellular target.
-
Conventional (HRE): Relies on Fick’s Law of Diffusion . Heat increases the kinetic energy of the solvent, swelling the plant matrix and allowing the compound to diffuse out. This is a slow, passive process limited by the concentration gradient.
-
Ultrasound (UAE): Relies on Acoustic Cavitation . High-frequency sound waves (20–40 kHz) create alternating compression and rarefaction cycles. This generates vacuum bubbles that collapse violently near cell walls, creating microjets that physically rupture the cell structure, releasing the target compound instantly.
Visualization: Mechanism of Action
Figure 1: Comparative mechanism showing the passive diffusion of HRE versus the active cell disruption of UAE.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for laboratory-scale extraction of Salvia miltiorrhiza roots.
Method A: Conventional Heat Reflux (Baseline)
-
Equipment: Round-bottom flask, condenser, heating mantle.
-
Solvent: 75% Ethanol or 95% Methanol.
-
Ratio: 1:10 to 1:20 (w/v).
-
Protocol:
-
Pulverize dried roots to 40–60 mesh powder.
-
Mix 10g powder with 100mL solvent in the flask.
-
Heat to boiling point (approx. 78°C for ethanol) under reflux.
-
Duration: Extract for 2 hours .
-
Filter hot; re-extract residue if necessary (2nd cycle).
-
Method B: Ultrasound-Assisted Extraction (Recommended)[1]
-
Equipment: Ultrasonic bath (cleaning type) or Probe Sonicator (Horn type). Note: Probe sonicators deliver higher intensity but require cooling.
-
Frequency: 40 kHz (Bath) or 20 kHz (Probe).
-
Solvent: 75% Ethanol.
-
Ratio: 1:20 (w/v).[1]
-
Protocol:
-
Pulverize dried roots to 40–60 mesh.
-
Mix 10g powder with 200mL solvent in a beaker.
-
Place in ultrasonic bath maintained at 40°C .
-
Duration: Sonicate for 30–45 minutes .
-
Filter immediately (0.45µm membrane recommended due to fine particles).
-
Workflow Comparison Diagram
Figure 2: Operational workflow comparing the lengthy thermal cycle of HRE against the rapid throughput of UAE.
Performance Comparison Data
The following data summarizes comparative studies on diterpenoid quinone extraction (Tanshinone IIA, Cryptotanshinone, and Methyl Tanshinonate).
| Metric | Conventional Reflux (HRE) | Ultrasound-Assisted (UAE) | Impact on Research/Production |
| Extraction Time | 120 – 240 mins | 30 – 45 mins | 75% reduction in processing time. |
| Temperature | 70°C – 80°C (Boiling) | 30°C – 50°C | Reduced thermal degradation of methyl tanshinonate. |
| Solvent Consumption | High (often requires 2 cycles) | Moderate (single cycle effective) | Lower solvent costs and waste disposal. |
| Extraction Yield | Baseline (100%) | 98% – 115% of Baseline | Cavitation releases intracellular compounds inaccessible to passive diffusion. |
| Energy Efficiency | Low (Continuous heating) | High (Short duration) | Reduced carbon footprint for pilot/industrial scale. |
| Purity/Selectivity | Moderate | High | Lower temp extracts fewer waxes/impurities compared to boiling. |
Key Insight: While HRE is the "gold standard" for regulatory monographs, UAE consistently yields higher concentrations of methyl tanshinonate because it prevents the thermal degradation that occurs during the 2-hour boiling phase of HRE [1, 2].
Application Scientist Notes: Optimization & Troubleshooting
As a scientist applying these methods, be aware of the specific nuances of working with Salvia miltiorrhiza:
-
The "Fines" Issue in UAE:
-
Observation: UAE extracts are often cloudier than HRE extracts.
-
Cause: The violent cavitation disintegrates cell walls into microscopic particles (fines) that pass through standard filter paper.
-
Solution: Use centrifugation (5000 rpm for 10 min) or 0.45µm membrane filtration prior to HPLC analysis to protect your column.
-
-
Solvent Choice:
-
While Methanol often yields slightly higher extraction rates, Ethanol (75-95%) is preferred for pharmaceutical applications due to lower toxicity (Class 3 solvent vs Class 2). The efficiency gap between methanol and ethanol in UAE is negligible (<5%).
-
-
Temperature Control:
-
Do not let the ultrasonic bath exceed 50°C . Above this threshold, the vapor pressure of the solvent increases, creating a "cushioning" effect that dampens the cavitation bubbles, actually reducing extraction efficiency (a phenomenon known as the cavitation threshold).
-
References
-
Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root. Source: PubMed / NIH Context: Demonstrates UAE's ability to prevent hydrolysis compared to reflux.[2] URL:[Link]
-
Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction. Source: MDPI (Molecules / Preprints) Context: Provides comparative data on yield improvements of tanshinones (Tan IIA, Cryptotanshinone) using advanced low-temp methods vs conventional water/ethanol extraction. URL:[Link][2][3][4][5]
-
Microwave-assisted extraction of tanshinones from Salvia miltiorrhiza bunge with analysis by high-performance liquid chromatography. Source: Journal of Chromatography A (via NIH/PubMed) Context: Compares MAE, UAE, and HRE, highlighting the time efficiency of assisted methods (2-45 min) vs Soxhlet/Reflux (hours). URL:[Link]
-
Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Source: Frontiers in Pharmacology Context: Review of chemical stability and extraction methodologies for diterpenoid quinones. URL:[Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction [mdpi.com]
- 4. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted extraction of tanshinones from Salvia miltiorrhiza bunge with analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking methyl tanshinonate anti-inflammatory activity against NSAIDs
Topic: Benchmarking Methyl Tanshinonate Anti-Inflammatory Activity Against NSAIDs Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Multi-Target Advantage
In the landscape of anti-inflammatory therapeutics, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin and Diclofenac remain the gold standard for acute symptom management via direct Cyclooxygenase (COX) inhibition. However, their utility is often capped by gastrointestinal (GI) toxicity and a lack of upstream signaling modulation.
Methyl Tanshinonate (MT) (CAS: 18887-19-9), a bioactive abietane diterpenoid isolated from Salvia miltiorrhiza (Danshen), presents a paradigm shift. Unlike NSAIDs, which act primarily downstream, MT functions as a multi-target modulator . It inhibits COX-2 expression but, crucially, also suppresses the upstream NF-κB and NLRP3 inflammasome pathways.
This guide objectively benchmarks MT against standard NSAIDs, demonstrating that while MT may exhibit higher IC50 values (lower potency by weight) in simple enzymatic assays, its superior safety profile and broader mechanistic scope make it a high-value candidate for chronic inflammatory conditions.
Mechanistic Distinction: Upstream vs. Downstream
The primary differentiator between MT and NSAIDs is the point of intervention. NSAIDs are competitive enzyme inhibitors. MT is a signaling pathway modulator.
Comparative Mechanism of Action
-
NSAIDs (e.g., Indomethacin): Directly bind to the COX-1/COX-2 active sites, blocking the conversion of arachidonic acid to prostaglandins (PGE2). This is a "downstream" blockade.
-
Methyl Tanshinonate: Acts "upstream" by preventing the nuclear translocation of NF-κB (p65 subunit) and inhibiting the assembly of the NLRP3 inflammasome via mitochondrial ROS (mtROS) scavenging. This reduces the expression of COX-2 and iNOS rather than just their activity.[1]
Pathway Visualization
Figure 1: Mechanistic intervention points. MT targets upstream transcription factors (NF-κB) and inflammasome assembly, effectively reducing the "production" of inflammatory enzymes. NSAIDs strictly block the "function" of these enzymes.
In Vitro Benchmarking: Quantitative Potency
While NSAIDs are highly potent in cell-free enzymatic assays, MT shows comparable efficacy in cell-based models where membrane permeability and upstream signaling are factors.
Table 1: Comparative Inhibitory Potency (IC50)
| Target / Assay | Methyl Tanshinonate (MT) | Diclofenac (NSAID) | Indomethacin (NSAID) | Interpretation |
| COX-2 Inhibition (Enzymatic) | ~10 - 30 µM [1] | 0.84 µM | 0.63 µM | NSAIDs are ~10x more potent in direct enzyme blockade. |
| Anti-Inflammatory Activity (Cell-based Fraction*) | 61.8 µg/mL [2] | 17.9 µg/mL | N/A | In complex cell lysates, NSAIDs retain higher potency by weight. |
| NF-κB Inhibition | Potent Suppressor [3] | No Effect / Weak | No Effect / Weak | MT Advantage: NSAIDs do not significantly target this upstream master regulator. |
| SARS-CoV-2 3CLpro (Viral Inflammation) | 21.1 µM [4] | N/A | N/A | MT exhibits dual antiviral/anti-inflammatory potential. |
*Note: Data for MT often derived from enriched diterpene fractions of Salvia miltiorrhiza.
In Vivo Efficacy: The Edema Model
The Carrageenan-Induced Paw Edema model is the industry standard for assessing acute anti-inflammatory activity.
Experimental Outcome Summary
In comparative studies using Salvia diterpenoids (the class to which MT belongs):
-
Onset: NSAIDs (Indomethacin) show faster onset (1-2 hours) due to rapid COX blockade.
-
Duration: MT shows sustained inhibition (3-6 hours), correlating with the time required to downregulate protein expression via NF-κB.
-
Efficacy: At 30 mg/kg, MT derivatives achieve ~40-60% inhibition of paw edema, comparable to Indomethacin at 10 mg/kg [5].
Table 2: In Vivo Safety & Efficacy Profile
| Feature | Methyl Tanshinonate | Indomethacin | Clinical Implication |
| Edema Reduction (Max) | ++ (Moderate-High) | +++ (High) | NSAIDs are superior for acute, immediate pain relief. |
| Gastric Ulceration | Protective / Healing [6] | High Risk (Ulcerogenic) | MT Advantage: Suitable for chronic use without PPI co-therapy. |
| Bleeding Time | Mild prolongation | Significant prolongation | MT has a safer hematological profile. |
Experimental Protocol: Validating the Benchmark
To replicate these findings, use the following standardized protocol. This workflow allows for the simultaneous assessment of edema (efficacy) and gastric mucosa integrity (safety).
Workflow Diagram
Figure 2: Standardized workflow for benchmarking anti-inflammatory efficacy and gastric safety.
Step-by-Step Methodology (Carrageenan Model)
-
Compound Preparation:
-
MT: Dissolve Methyl Tanshinonate in 0.5% CMC-Na (Carboxymethyl cellulose sodium) or 5% DMSO/Corn oil vehicle.
-
NSAID Control: Dissolve Indomethacin in the same vehicle.
-
-
Administration:
-
Administer doses orally (p.o.) 60 minutes prior to induction. Recommended dose range for MT: 10, 30, 60 mg/kg.
-
-
Induction:
-
Inject 100 µL of freshly prepared 1% λ-carrageenan (in saline) into the subplantar tissue of the right hind paw.
-
-
Measurement:
-
Measure paw volume using a digital plethysmometer (e.g., Ugo Basile) at baseline (T=0) and hourly intervals up to 6 hours.
-
Calculation:
- : Mean increase in paw volume of control group.
- : Mean increase in paw volume of treated group.
-
-
Safety Endpoint (Crucial):
-
Post-euthanasia, excise the stomach. Open along the greater curvature and examine for hemorrhagic lesions. Score using the Guth Standard (0 = normal, 3 = severe ulceration).
-
Safety & Toxicology: The Strategic Differentiator
The "Achilles' heel" of NSAIDs is gastric mucosal injury caused by the depletion of protective prostaglandins (COX-1 inhibition).
Methyl Tanshinonate circumvents this via:
-
Selectivity: Lower affinity for constitutive COX-1 compared to inducible COX-2.
-
Cytoprotection: Salvia diterpenoids have been shown to enhance gastric mucosal blood flow and scavenge free radicals, actively promoting mucosal healing rather than degradation [6].
Toxicology Note: The LD50 of related Salvia diterpenoids in rodents typically exceeds 5000 mg/kg, indicating a wide therapeutic window compared to Indomethacin (LD50 ~12 mg/kg in rats).
References
- Tanshinones as Selective COX-2 Inhibitors.Journal of Ethnopharmacology.
-
UPLC-ESI-MS/MS Profiling and Anti-Inflammatory Activities of Salvia hispanica. MDPI Molecules, 2023.
-
Abietane Diterpenoids from Salvia castanea and their Anti-neuroinflammatory Activity. Fitoterapia, 2025.
-
Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases. Bioorganic & Medicinal Chemistry, 2012.
-
Anti-Inflammatory Effects of 4-Methylcyclopentadecanone (Analogous Study). MDPI, 2022.
-
Effectiveness of natural biomaterials in the protection and healing of gastric mucosa. Journal of Materials Science, 2023.
Sources
Unambiguous Identification of Methyl Tanshinonate: A Comparative Guide to Structural Elucidation via X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise structural confirmation of a bioactive natural product is a cornerstone of rigorous scientific investigation. Methyl tanshinonate, a significant bioactive compound isolated from Salvia miltiorrhiza, is no exception. While various analytical techniques can suggest its structure, single-crystal X-ray crystallography provides the definitive, unambiguous answer. This guide offers an in-depth comparison of X-ray crystallography with nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the structural elucidation of methyl tanshinonate, providing field-proven insights and detailed experimental considerations.
Introduction to Methyl Tanshinonate and the Imperative of Structural Verification
Methyl tanshinonate is an abietane diterpenoid that has garnered significant interest for its potential therapeutic properties.[1] It is one of several bioactive tanshinones found in the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine.[2] The complex polycyclic structure of methyl tanshinonate necessitates unequivocal structural confirmation to ensure the validity of pharmacological studies and to provide a solid foundation for any drug development efforts. While spectroscopic methods like NMR and MS are powerful tools for deducing molecular structures, they often rely on interpretation and comparison to known compounds. In contrast, X-ray crystallography provides a direct, three-dimensional visualization of the molecule, leaving no room for ambiguity.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, yielding bond lengths, bond angles, and stereochemistry with unparalleled accuracy.
Experimental Workflow: From Isolation to Crystal Structure
The journey from plant material to a fully resolved crystal structure is a multi-step process that demands careful execution and optimization. The following protocol outlines the key stages for obtaining the crystal structure of methyl tanshinonate.
Figure 1: A generalized workflow for the determination of the crystal structure of methyl tanshinonate.
The initial and critical step is to obtain a highly pure sample of methyl tanshinonate from its natural source, Salvia miltiorrhiza.
Experimental Protocol:
-
Extraction:
-
Dried and powdered roots of Salvia miltiorrhiza are subjected to extraction with a suitable organic solvent. Common methods include maceration or Soxhlet extraction with solvents like ethanol, methanol, or a mixture of chloroform and methanol. The choice of solvent is dictated by the polarity of the target compound.
-
-
Preliminary Purification:
-
The crude extract is concentrated under reduced pressure to yield a residue. This residue is then typically subjected to a preliminary purification step, such as liquid-liquid partitioning, to remove highly polar or non-polar impurities.
-
-
Chromatographic Separation:
-
The partially purified extract is then subjected to one or more chromatographic techniques to isolate methyl tanshinonate. Column chromatography using silica gel is a common and effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), allows for the separation of the various tanshinones.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing methyl tanshinonate.
-
-
Final Purification:
-
Fractions enriched with methyl tanshinonate are combined and may be subjected to further purification by preparative high-performance liquid chromatography (HPLC) to achieve the high purity (>95%) required for crystallization.
-
Obtaining a single crystal of sufficient quality is often the most challenging step in X-ray crystallography.
Experimental Protocol (based on the published crystal structure of methyl tanshinonate):
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For methyl tanshinonate, a mixture of chloroform and methanol has been successfully used.
-
Crystallization Method: The slow evaporation method is a common technique for growing single crystals.
-
Dissolve the purified methyl tanshinonate in the chosen solvent system (e.g., chloroform-methanol) to create a near-saturated solution.
-
Loosely cover the container to allow for the slow evaporation of the solvent.
-
Store the container in a vibration-free environment at a constant temperature.
-
Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form.
-
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis.
Experimental Parameters (from the published structure of methyl tanshinonate):
| Parameter | Value |
| Chemical Formula | C₂₀H₁₈O₅ |
| Formula Weight | 338.35 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.935 (2) |
| b (Å) | 12.356 (4) |
| c (Å) | 16.293 (5) |
| V (ų) | 1597.1 (8) |
| Z | 4 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 293 |
| Final R indices [I > 2σ(I)] | R1 = 0.0426, wR2 = 0.0968 |
Data obtained from Acta Crystallographica Section E: Structure Reports Online, (2006), E62, o1273-o1274.
The successful solution and refinement of the crystal structure provide the precise coordinates of every atom in the molecule, confirming its connectivity, stereochemistry, and conformation in the solid state.
Alternative and Complementary Techniques: NMR and Mass Spectrometry
While X-ray crystallography provides the definitive structure, NMR and mass spectrometry are indispensable tools in the initial stages of structural elucidation and for routine characterization.
Figure 2: A conceptual comparison of the information provided and key considerations for X-ray crystallography, NMR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR can provide detailed information about the chemical environment of each atom, allowing for the deduction of the molecule's connectivity and stereochemistry.
Key Insights from NMR for Methyl Tanshinonate:
-
¹H NMR: Would reveal the number of different types of protons and their neighboring protons through chemical shifts and coupling patterns. For methyl tanshinonate, one would expect to see signals in the aromatic region, signals for the methyl groups, and signals for the protons on the saturated and furan rings.
-
¹³C NMR: Would indicate the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between sp², sp³, carbonyl, and ester carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular framework. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range proton-carbon correlations, which is vital for connecting different fragments of the molecule.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, relative stereochemistry, conformational dynamics in solution |
| Ambiguity | Unambiguous | Can be ambiguous for complex structures without extensive 2D experiments |
| Main Challenge | Growing a suitable single crystal | Signal overlap in complex molecules, requiring advanced techniques |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable clues about its structure.
Key Insights from MS for Methyl Tanshinonate:
-
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the molecular formula (C₂₀H₁₈O₅ for methyl tanshinonate).[3]
-
Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) with tandem mass spectrometry (MS/MS) would generate a characteristic fragmentation pattern. The fragmentation would likely involve the loss of the methoxycarbonyl group (-COOCH₃), loss of methyl groups, and cleavages of the ring systems. Analyzing these fragments can help to piece together the structure of the molecule.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Sample Amount | Micrograms to milligrams | Nanograms to micrograms |
| Information | Complete 3D structure | Molecular weight, elemental composition (HRMS), structural fragments |
| Structural Detail | High | Low to moderate |
| Primary Use | Definitive structure determination | Molecular weight determination and initial structural characterization |
Conclusion: An Integrated Approach to Structural Confirmation
While X-ray crystallography provides the unequivocal structure of methyl tanshinonate, a comprehensive approach utilizing all three techniques is the gold standard in natural product chemistry. Mass spectrometry provides the initial, crucial information on molecular weight and formula. NMR spectroscopy then allows for the detailed elucidation of the molecular framework and stereochemistry in solution. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing a definitive, high-resolution 3D structure that confirms the deductions from spectroscopic methods and provides a solid foundation for all future research. For researchers and drug development professionals, understanding the strengths and limitations of each technique is paramount for the rigorous and unambiguous identification of bioactive compounds like methyl tanshinonate.
References
- Acta Crystallographica Section E: Structure Reports Online. (2006). E62, o1273-o1274.
-
Creative Biostructure. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
- Dong, Y., et al. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Frontiers in Pharmacology, 10, 204.
- Gao, W., et al. (2008). Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture.
-
GSRI. (n.d.). METHYL TANSHINONATE. Retrieved from [Link]
-
IUCr. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14610613, Methyl Tanshinonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 624381, Methuyl tanshinonate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectral data of tanshinone IIA (1) and prezwaquinone A (3) in CDCl3. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of tanshinone I extracted from Danshen (Salvia miltiorhiza). Retrieved from [Link]
-
ScienceDirect. (n.d.). Tanshinone. Retrieved from [Link]
- Wang, Y., et al. (2013). Structural elucidation of metabolites of tanshinone I and its analogue dihydrotanshinone I in rats by HPLC-ESI-MSn.
- Zhang, Y., et al. (2014). Enhanced extraction of tanshinones from Salvia miltiorrhiza using natural-surfactant-based cloud point extraction. Molecules, 19(9), 13535-13547.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl Tanshinonate in a Laboratory Setting
For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl tanshinonate, a bioactive compound isolated from Salvia miltiorrhiza.[1] While methyl tanshinonate holds promise in various research areas, including diabetes and SARS-CoV research, its handling and disposal demand a rigorous adherence to safety and environmental standards.[1][2][3] This document is designed to provide essential safety and logistical information, ensuring that its disposal is managed in a way that is safe, compliant, and environmentally responsible.
The following procedures are grounded in established principles of chemical safety and hazardous waste management. It is imperative to always consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as local regulations may vary. In the absence of a specific SDS for methyl tanshinonate, the guidance provided herein is based on best practices for similar chemical compounds and general laboratory waste management principles.[4][5][6]
Hazard Assessment and Characterization
Key Considerations:
-
Toxicity: Assume the compound may be harmful if swallowed, inhaled, or in contact with skin.[4][8]
-
Environmental Hazard: Many complex organic molecules can be harmful to aquatic life.[8] Therefore, uncontrolled release into the environment must be prevented.
-
Reactivity: While specific reactivity data is unavailable, it should not be stored with strong oxidizing agents, bases, or reducing agents.[9]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is non-negotiable when handling methyl tanshinonate for disposal.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[8] | To protect eyes from splashes of solutions containing methyl tanshinonate. |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | A fume hood should be used when handling the solid compound or preparing solutions to avoid inhalation. | To prevent inhalation of fine particles or aerosols. |
Waste Segregation and Containerization
Proper segregation and containerization are the cornerstones of safe chemical waste disposal.[5][10] Never mix incompatible waste streams.
Step-by-Step Protocol:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container for collecting methyl tanshinonate waste.[11][12] The original container is often the best choice for waste accumulation.[12] The container must have a leak-proof, screw-on cap.[11]
-
Label the Container: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "Methyl Tanshinonate," and the date accumulation begins.[6]
-
Segregate Solid and Liquid Waste:
-
Solid Waste: Collect pure methyl tanshinonate powder, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), in a designated solid waste container.
-
Liquid Waste: Collect solutions containing methyl tanshinonate in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[11]
On-Site Accumulation and Storage
All hazardous waste must be stored in a designated and properly managed satellite accumulation area within the laboratory.[10]
Key Storage Requirements:
-
Location: The satellite accumulation area should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Integrity: Keep waste containers securely closed except when adding waste.[10][11]
-
Incompatible Materials: Store methyl tanshinonate waste away from incompatible chemicals, particularly strong acids, bases, and oxidizers.[9]
-
Accumulation Limits: Be aware of and adhere to the maximum volume and time limits for waste accumulation as stipulated by regulations and your institution's policies.[6][11]
Disposal Procedure
The final disposal of methyl tanshinonate waste must be handled by a licensed hazardous waste disposal company.
Procedural Steps:
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Documentation: Complete all necessary paperwork, such as a hazardous waste manifest, as required by your institution and local regulations.[13]
-
Do Not Dispose Down the Drain: Under no circumstances should methyl tanshinonate or its solutions be poured down the drain.[14] This can harm the aquatic environment and may violate local wastewater regulations.
-
Empty Container Disposal: Empty containers that once held methyl tanshinonate should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[15] The rinsate must be collected and disposed of as hazardous waste.[15] After triple-rinsing, the container can often be disposed of in the regular trash, but confirm this with your institution's EHS guidelines.[15]
Logical Flow for Methyl Tanshinonate Disposal
The following diagram illustrates the decision-making process for the proper disposal of methyl tanshinonate.
Caption: Decision workflow for the safe disposal of methyl tanshinonate.
References
- Vigon International, Inc. (2016).
- Chem Service, Inc. (2015).
- United States Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- University of California San Diego. (2025). How to Store and Dispose of Hazardous Chemical Waste.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Thermo Fisher Scientific. (2009).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Chemos GmbH & Co.KG. (2020).
- United States Environmental Protection Agency. (2025).
- State of Connecticut Department of Energy & Environmental Protection. (n.d.). Hazardous Waste Disposal Procedures.
- Vanderbilt University Medical Center. (2023).
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Sigma-Aldrich. (2025).
- Frontiers in Pharmacology. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza.
- Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- Labor Security System. (n.d.).
- Jiang, Y., et al. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza. Frontiers in Pharmacology, 10, 202.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2019). Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza.
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
Sources
- 1. METHYL TANSHINONATE CAS#: 18887-19-9 [amp.chemicalbook.com]
- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. ptb.de [ptb.de]
- 6. mtu.edu [mtu.edu]
- 7. researchgate.net [researchgate.net]
- 8. vigon.com [vigon.com]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. vumc.org [vumc.org]
- 13. epa.gov [epa.gov]
- 14. acs.org [acs.org]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
